3-Methoxy-2,4,6-trifluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trifluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGDRQQDGUBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590695 | |
| Record name | 2,4,6-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-94-1 | |
| Record name | 2,4,6-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry
An In-depth Technical Guide to 3-Methoxy-2,4,6-trifluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's physicochemical and biological profile. This compound, identified by its CAS Number 886499-94-1 , stands out as a pivotal building block, or synthon, for researchers.[1][2][3] This guide offers a comprehensive technical overview of this compound, elucidating its properties, synthetic logic, applications, and handling protocols for professionals in research and development.
Part 1: Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical entity is the first step toward its effective application. This compound is a solid, crystalline compound whose structure is characterized by a highly electron-deficient benzene ring, substituted with three fluorine atoms, a methoxy group, and a carboxylic acid moiety. This unique arrangement of functional groups dictates its reactivity and utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 886499-94-1 | [1][2][3] |
| Molecular Formula | C₈H₅F₃O₃ | [2][3][4] |
| Molecular Weight | 206.12 g/mol | [2][3] |
| Appearance | Light yellow to white solid/powder | [5] |
| Melting Point | 100-102 °C | [4] |
| Boiling Point | 291 °C at 760 mmHg | [4] |
| Density | 1.487 g/cm³ | [4] |
| Synonyms | 2,4,6-Trifluoro-3-methoxybenzoic acid | [2][4] |
| InChI Key | HBJGDRQQDGUBGN-UHFFFAOYSA-N | [4] |
Part 2: Synthetic Strategy and Mechanistic Rationale
The synthesis of highly substituted and fluorinated aromatic compounds requires a nuanced approach. While a specific, validated protocol for this compound is not widely published, its structure suggests a logical synthetic pathway derived from established organofluorine chemistry principles. A plausible route involves the modification of a pre-existing trifluorinated benzene ring.
The general strategy hinges on the deprotonation of a less sterically hindered and more acidic position on a starting material like 1,3,5-trifluorobenzene, followed by carboxylation. Subsequent nucleophilic aromatic substitution (SₙAr) would introduce the methoxy group. The fluorine atoms act as strong activating groups for SₙAr, making this a viable approach.
Below is a conceptual workflow illustrating the key transformations. The causality behind this proposed pathway is rooted in the powerful electron-withdrawing nature of the fluorine atoms, which facilitates the introduction of other functional groups.
Caption: Role of the title compound as a building block in drug discovery workflows.
Part 4: Experimental Protocols: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of all laboratory reagents is paramount. The following protocols are synthesized from authoritative Safety Data Sheets (SDS) and represent best practices for handling this compound. [5][6][7]
Hazard Identification and Personal Protective Equipment (PPE)
-
Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [5][6]* GHS Signal Word: Warning.
Mandatory PPE:
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards. [5]* Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Use a laboratory coat and ensure full skin coverage.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required. [5]
Step-by-Step Handling and Storage Protocol
-
Work Area Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Keep the work area free of incompatible materials, particularly strong oxidizing agents.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Compound Handling:
-
Storage:
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. [5][6]* If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse. [5][7]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [5][7]* If Swallowed: Clean mouth with water and get medical attention. [5]
Conclusion
This compound (CAS: 886499-94-1) is more than just a chemical compound; it is an enabling tool for innovation. Its carefully designed structure provides medicinal chemists and materials scientists with a strategic advantage, allowing for the efficient introduction of a trifluorinated moiety to enhance molecular properties. By understanding its characteristics, synthetic logic, and proper handling protocols, researchers can safely and effectively leverage this powerful building block to advance the frontiers of science and technology.
References
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This compound, 97% Purity, C8H5F3O3, 1 gram. CP Lab Safety. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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physicochemical properties of 3-Methoxy-2,4,6-trifluorobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2,4,6-trifluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No: 886499-94-1) is a halogenated and methoxylated aromatic carboxylic acid.[1][2] Its structural complexity, featuring both electron-donating (methoxy) and strongly electron-withdrawing (fluoro) substituents, makes it a molecule of significant interest for medicinal chemists and materials scientists. The unique electronic and steric environment of the benzene ring provides a versatile scaffold for creating novel molecular entities. Analogous fluorinated benzoic acids serve as key intermediates in the synthesis of pharmaceuticals, particularly in the development of quinolone-based antibiotics.[3]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these parameters is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in a biological system, designing robust synthetic routes, and formulating it into a viable product. We will delve into the causality behind its properties, grounding our discussion in the principles of physical organic chemistry and providing actionable experimental frameworks for their validation.
Core Molecular and Physical Characteristics
The foundational properties of a molecule dictate its macroscopic behavior. This compound is a solid at ambient temperature, a fact established by its relatively high melting point.[2][4] This is typical for benzoic acid derivatives, where intermolecular hydrogen bonding between the carboxylic acid groups contributes to a stable crystal lattice.
| Property | Value | Source(s) |
| CAS Number | 886499-94-1 | [1][2][4][5] |
| Molecular Formula | C₈H₅F₃O₃ | [2][4][5] |
| Molecular Weight | 206.12 g/mol | [2][4][5] |
| Melting Point | 100-102 °C | [2][4] |
| Boiling Point | 291 °C (at 760 mmHg) | [2][4] |
| Density | 1.487 g/cm³ | [4] |
Acidity and Lipophilicity: Key Determinants of Biological Function
The interplay between a molecule's acidity (pKa) and its lipophilicity (logP) governs its absorption, distribution, metabolism, and excretion (ADME) profile. These two parameters are arguably the most critical for predicting pharmacokinetic and pharmacodynamic behavior.
Acid Dissociation Constant (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. For an acidic compound like a carboxylic acid, this determines its charge state in different physiological compartments, which in turn affects its ability to cross cell membranes and bind to target receptors.
While no experimental pKa value for this compound is documented in the provided sources, we can make an expert estimation based on its structure. The parent molecule, benzoic acid, has a pKa of ~4.2. The substituents on this molecule have competing effects:
-
Fluorine Atoms (Electron-Withdrawing): The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), stabilizing the conjugate base (carboxylate anion) and thereby increasing acidity (lowering the pKa). For comparison, 2-fluorobenzoic acid has a pKa of ~3.3-3.5, and 3-fluorobenzoic acid has a pKa of 3.86.[6][7] The presence of three fluorine atoms, two of which are in the ortho positions, would be expected to lower the pKa significantly.
-
Methoxy Group (Electron-Donating): The methoxy group exerts an electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The net result is typically electron-donating, which destabilizes the carboxylate anion and decreases acidity (raising the pKa). 3-methoxybenzoic acid has a pKa of ~3.84.[8]
Given the overwhelming influence of three fluorine atoms, it is highly probable that the pKa of this compound is significantly lower than that of benzoic acid , likely falling in the range of 2.5 - 3.5 .
This protocol provides a self-validating system for accurately measuring the pKa. The choice of co-solvent is critical for compounds with low aqueous solubility, and the subsequent generation of a Yasuda-Shedlovsky plot allows for reliable extrapolation to a fully aqueous environment.
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a co-solvent mixture (e.g., 50:50 Methanol:Water).
-
Titration Setup: Calibrate a pH electrode using standard buffers (pH 4, 7, 10). Place the sample solution in a jacketed beaker maintained at 25 °C and monitor the pH.
-
Titration: Add small, precise aliquots (e.g., 0.02 mL) of a standardized titrant (e.g., 0.1 M KOH) to the solution. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
-
Extrapolation (if necessary): Repeat the titration with different co-solvent ratios (e.g., 40:60, 30:70 MeOH:H₂O). Plot the apparent pKa values against the mole fraction of the organic solvent and extrapolate to zero co-solvent to obtain the aqueous pKa.
Caption: Workflow for kinetic solubility assessment.
Spectroscopic and Structural Characterization
Unambiguous confirmation of a molecule's identity and purity requires a suite of spectroscopic techniques. Based on the structure of this compound, we can predict its key spectral features.
| Technique | Expected Features |
| ¹H NMR | ~11-13 ppm: Broad singlet, 1H (carboxylic acid proton, -COOH).~6.8-7.2 ppm: Triplet, 1H (aromatic proton at C5, coupled to F at C4 and C6).~3.9-4.1 ppm: Singlet, 3H (methoxy protons, -OCH₃). |
| ¹³C NMR | ~160-165 ppm: Carbonyl carbon (-COOH).~100-160 ppm: 6 distinct aromatic carbon signals, showing complex splitting due to C-F coupling.~55-60 ppm: Methoxy carbon (-OCH₃). |
| ¹⁹F NMR | Three distinct signals for the fluorine atoms at C2, C4, and C6, each showing coupling to the other fluorine atoms and the aromatic proton. |
| IR (Infrared) | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid).~1700-1730 cm⁻¹: Strong C=O stretch (carbonyl).~1200-1300 cm⁻¹: C-O stretch.~1000-1150 cm⁻¹: Strong C-F stretches. |
| Mass Spec. (MS) | Exact Mass: 206.0191.<[2][4]br>Expected Fragments: Loss of H₂O, COOH, and OCH₃. |
Conclusion
This compound is a multifaceted building block whose physicochemical profile is dominated by the strong inductive effects of its three fluorine atoms and the hydrogen-bonding capability of its carboxylic acid group. Its moderate lipophilicity (XLogP3 ~1.7) and strong acidity (estimated pKa ~2.5-3.5) suggest it possesses a favorable balance for potential applications in drug discovery, where membrane permeability and target engagement are critical. The provided experimental workflows offer a robust framework for researchers to validate these computed and inferred properties, ensuring the highest degree of scientific integrity in its application.
References
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This compound, 97% Purity, C8H5F3O3, 1 gram. CP Lab Safety. [Link]
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3-Methoxy-2,4,5-Trifluorobenzoic Acid. ChemBK. [Link]
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Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
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3-Fluorobenzoic acid. Wikipedia. [Link]
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Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB. [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-Methoxy-2,4,6-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 3-Methoxy-2,4,6-trifluorobenzoic acid (CAS 886499-94-1), a highly functionalized aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific isomer, this guide establishes a robust analytical framework by leveraging extensive data from its closely related positional isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid (CAS 112811-65-1). By integrating foundational chemical principles with a comparative analysis of spectroscopic and structural data, this document offers researchers a predictive and insightful understanding of the target molecule. The guide covers structural elucidation through spectroscopic techniques (NMR, IR, MS), provides a detailed synthesis protocol for the analogous 2,4,5-isomer, and discusses the electronic and steric implications of its unique substitution pattern.
Introduction and Isomeric Considerations
Fluorinated organic molecules are cornerstones of modern drug development, offering enhanced metabolic stability, binding affinity, and lipophilicity.[1] The strategic placement of fluorine atoms and methoxy groups on a benzoic acid scaffold creates a versatile chemical entity with significant potential as a building block in the synthesis of complex pharmaceuticals and agrochemicals.[1]
This guide focuses on This compound , a compound characterized by a dense arrangement of electron-withdrawing fluorine atoms ortho and para to the carboxylic acid moiety, and a methoxy group positioned meta to it. It is critical, however, to address a common point of ambiguity in literature and commercial databases. While this compound is assigned CAS Number 886499-94-1 , a significant body of detailed experimental data, including synthesis and spectroscopic characterization, is attributed to its positional isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid (CAS Number 112811-65-1) .[2][3]
This guide will first present the known properties of the target 2,4,6-isomer and then provide an in-depth analysis of the well-documented 2,4,5-isomer. This comparative approach serves a crucial didactic purpose: it allows us to apply fundamental principles of spectroscopy and structural chemistry to predict the characteristics of the 2,4,6-isomer, thereby providing a robust, albeit inferred, technical profile.
Molecular Structure and Physicochemical Properties
The core structure of these molecules consists of a benzene ring substituted with a carboxylic acid group, a methoxy group, and three fluorine atoms. The precise positioning of these substituents dictates the molecule's electronic properties, steric hindrance, and intermolecular interactions.
Target Compound: this compound
The structure features fluorine atoms at positions 2, 4, and 6, and a methoxy group at position 3. The fluorine atoms at the ortho-positions (2 and 6) are expected to exert significant steric influence on the adjacent carboxylic acid group, potentially affecting its conformation and reactivity.
Diagram 1: Molecular Structure of this compound
Caption: 2D structure of this compound.
Analog Compound: 3-Methoxy-2,4,5-trifluorobenzoic acid
This isomer differs by the placement of one fluorine atom at position 5 instead of 6. This seemingly minor change significantly alters the symmetry of the molecule and the electronic environment of the aromatic proton.
Diagram 2: Molecular Structure of 3-Methoxy-2,4,5-trifluorobenzoic acid
Caption: 2D structure of 3-Methoxy-2,4,5-trifluorobenzoic acid.
Physicochemical Data Comparison
The available data for these isomers is summarized below. The majority of detailed physical properties have been documented for the 2,4,5-isomer.
| Property | This compound | 3-Methoxy-2,4,5-trifluorobenzoic acid | Source(s) |
| CAS Number | 886499-94-1 | 112811-65-1 | [3][5] |
| Molecular Formula | C₈H₅F₃O₃ | C₈H₅F₃O₃ | [3][5] |
| Molecular Weight | 206.12 g/mol | 206.12 g/mol | [3][5] |
| Melting Point | 100-102 °C | 105-112 °C | [2][5] |
| Boiling Point | 291 °C (Predicted) | 284.3 °C (Predicted) | [2][] |
| Density | 1.487 g/cm³ (Predicted) | 1.472 g/cm³ (lit.) | [2][] |
Synthesis Pathway
The synthesis begins with a tetrafluorophthalimide, which undergoes a series of reactions including hydrolysis, methylation, and decarboxylation to yield the final product.[1] This multi-step approach is necessary to control the regiochemistry of the substitution.
Protocol: Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic acid (Based on US Patent 5,380,926A)[1]
-
Hydrolysis: A tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., sodium hydroxide) to produce a mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide.
-
Methylation: The resulting mixture is treated with a methylating agent, such as dimethyl sulfate, to convert the hydroxy groups to methoxy groups, yielding 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide.
-
Acidification: The methylated products are then reacted with a strong acid (e.g., sulfuric acid) to produce 4-methoxy-3,5,6-trifluorophthalic acid and the target 3-methoxy-2,4,5-trifluorobenzoic acid.
-
Decarboxylation: The 4-methoxy-3,5,6-trifluorophthalic acid is selectively decarboxylated by heating (approx. 150-180 °C) in a solvent like dimethylsulfoxide to produce additional 3-methoxy-2,4,5-trifluorobenzoic acid, thereby increasing the overall yield.[1]
Diagram 3: Synthesis Workflow for 3-Methoxy-2,4,5-trifluorobenzoic acid
Caption: Key stages in the patented synthesis of 3-Methoxy-2,4,5-trifluorobenzoic acid.
Spectroscopic Analysis for Structural Elucidation
The differentiation of positional isomers like the 2,4,6- and 2,4,5-trifluoro variants relies heavily on spectroscopic analysis. Each technique provides unique information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on an aromatic ring.
-
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms.
-
3-Methoxy-2,4,5-trifluorobenzoic acid: This isomer has a single aromatic proton at the C6 position. It is expected to appear as a complex multiplet due to coupling with the adjacent fluorine atoms at C2, C4, and C5. The methoxy group (-OCH₃) will appear as a singlet, typically around 3.9-4.0 ppm. The acidic proton of the carboxyl group will be a broad singlet at a downfield chemical shift (>10 ppm).
-
This compound (Predicted): This isomer also has a single aromatic proton, but at the C5 position. Its chemical shift and coupling pattern will differ significantly from the 2,4,5-isomer. It will primarily show coupling to the ortho-fluorine at C4 and the para-fluorine at C2, and potentially a smaller coupling to the other para-fluorine at C6. The symmetry of the 2,4,6-isomer relative to the 2,4,5-isomer would result in a distinct splitting pattern, which is key to its identification.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The large C-F coupling constants are characteristic.
-
3-Methoxy-2,4,5-trifluorobenzoic acid: Eight distinct carbon signals are expected (six aromatic, one carboxyl, one methoxy). The carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF ≈ 240-260 Hz). Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).
-
This compound (Predicted): This isomer would also show eight carbon signals. However, the chemical shifts and C-F coupling patterns for the aromatic carbons would be different due to the altered substituent positions, allowing for unambiguous differentiation.
-
-
¹⁹F NMR: This technique is highly specific to the fluorine atoms.
-
3-Methoxy-2,4,5-trifluorobenzoic acid: Three distinct fluorine signals are expected, each showing coupling to the other two fluorine atoms and to the aromatic proton.
-
This compound (Predicted): Three distinct fluorine signals would also be expected. The F-F coupling constants and chemical shifts would be unique to this isomeric arrangement.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. Both isomers are expected to show similar characteristic absorptions.
-
O-H Stretch: A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid, typically around 1700-1730 cm⁻¹. Conjugation and intramolecular hydrogen bonding can shift this value.
-
C-O Stretch: Strong absorptions between 1200-1300 cm⁻¹ (for the acid C-O) and around 1000-1100 cm⁻¹ (for the aryl-ether C-O) are expected.
-
C-F Stretch: Strong, sharp absorptions in the fingerprint region, typically between 1100-1400 cm⁻¹, are indicative of the carbon-fluorine bonds.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): For both isomers, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (206.12). High-resolution mass spectrometry can confirm the elemental composition C₈H₅F₃O₃.[3]
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The loss of a methyl group (-CH₃, M-15) from the methoxy substituent is also a likely fragmentation pathway. While the primary fragments may be similar for both isomers, the relative intensities can sometimes differ, providing clues to the substitution pattern.[7][8]
Applications and Future Directions
Substituted benzoic acids are vital intermediates in pharmaceutical synthesis.[9] The specific combination of a methoxy group and multiple fluorine atoms in this compound makes it a valuable synthon for several reasons:
-
Bioisosteric Replacement: The trifluorinated phenyl ring can act as a bioisostere for other aromatic systems, modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Metabolic Blocking: Fluorine atoms can block sites of oxidative metabolism, increasing the in vivo half-life of a drug.
-
Modulation of Acidity: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group, which can be critical for salt formation and solubility.
-
Directed Synthesis: The various substituents provide multiple reactive handles for further chemical modification, allowing for the construction of complex molecular architectures.
This compound and its isomers are particularly relevant as intermediates in the synthesis of quinolone antibacterials and other advanced therapeutic agents.[2]
Conclusion
The molecular structure of this compound presents a compelling case study in the characterization of highly substituted aromatic compounds. While direct experimental data for this specific isomer is sparse, a thorough understanding of its structure and properties can be achieved through a scientifically rigorous, comparative analysis with its well-documented positional isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid. By applying the fundamental principles of NMR, IR, and MS, researchers can confidently predict the key spectroscopic features that would unambiguously identify the 2,4,6-isomer. This guide provides the foundational knowledge and analytical framework necessary for scientists and drug development professionals to effectively utilize this versatile chemical building block in their research endeavors.
References
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Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(71), 8898-8900. [Link]
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PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved January 11, 2026, from [Link]
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St-Gelais, A., Deme, P., & Roy, R. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(7), 1344–1355. [Link]
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Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o539. [Link]
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CAS Common Chemistry. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved January 11, 2026, from [Link]
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ChemBK. (n.d.). 3-Methoxy-2,4,5-Trifluorobenzoic Acid. Retrieved January 11, 2026, from [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved January 11, 2026, from [Link]
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A Comprehensive Spectroscopic Analysis of 3-Methoxy-2,4,6-trifluorobenzoic Acid: A Predictive Guide for Researchers
Introduction
In the landscape of pharmaceutical and materials science research, fluorinated organic molecules represent a cornerstone for innovation. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic properties, metabolic stability, and binding affinities. 3-Methoxy-2,4,6-trifluorobenzoic acid is a compound of significant interest, serving as a versatile building block for more complex chemical entities. Its unique substitution pattern—a methoxy group and three fluorine atoms ortho and para to a carboxylic acid—presents a fascinating case for spectroscopic analysis, where the interplay of electronic effects dictates its chemical signature.
This technical guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document has been constructed as a predictive framework. The insights and data presented herein are synthesized from established spectroscopic principles and extensive comparative analysis of structurally analogous compounds. Our objective is to equip researchers, scientists, and drug development professionals with a robust, reliable reference for identifying and characterizing this compound, ensuring a high degree of scientific integrity and trustworthiness in their endeavors.
Molecular Structure and Spectroscopic Implications
The structure of this compound, with its distinct arrangement of electron-withdrawing fluorine atoms and the electron-donating methoxy group, creates a unique electronic environment that is directly reflected in its spectral data. The ortho and para fluorine atoms strongly influence the aromatic system, while the methoxy group introduces both steric and electronic effects. The carboxylic acid functionality is a key site for ionization and hydrogen bonding, which will be evident in all analytical techniques discussed.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its covalent framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the single aromatic proton, the methoxy protons, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |
| Ar-H (H-5) | 7.0 - 7.4 | Triplet of doublets (td) | JH-F(4) ≈ 8-10, JH-F(6) ≈ 2-3 |
| -OCH₃ | 3.9 - 4.2 | Singlet (s) or narrow triplet (t) | JH-F ≈ 1-2 (if coupled) |
Expertise & Experience:
-
Carboxylic Acid Proton (-COOH): The chemical shift of the acidic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3] In a non-polar solvent like CDCl₃, it may appear as a very broad singlet downfield. In DMSO-d₆, the signal is often sharper. If D₂O is used as a solvent, this proton will exchange with deuterium and the signal will disappear, which is a key diagnostic test.[4][5]
-
Aromatic Proton (H-5): This proton is flanked by two fluorine atoms (at C4 and C6) and is expected to show coupling to both. The larger coupling will be to the para fluorine (⁴JH-F), and a smaller coupling to the ortho fluorine (³JH-F). The chemical shift is pushed downfield due to the deshielding effect of the neighboring electronegative fluorine atoms and the carboxylic acid group.
-
Methoxy Protons (-OCH₃): The methoxy protons are typically a sharp singlet. However, long-range coupling to the nearby fluorine atoms (⁴JH-F) might cause slight broadening or even resolve into a narrow triplet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be complex due to C-F coupling, but highly informative. All eight carbon atoms are chemically distinct and should be observable.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -C OOH (C7) | 160 - 165 | Triplet (t) | ²JC-F(2,6) ≈ 2-4 |
| C -COOH (C1) | 110 - 115 | Complex Multiplet | - |
| C -F (C2) | 158 - 162 | Doublet of Doublets (dd) | ¹JC-F ≈ 240-260, ³JC-F(4) ≈ 10-15 |
| C -OCH₃ (C3) | 145 - 150 | Doublet of Doublets (dd) | ²JC-F(2,4) ≈ 15-25 |
| C -F (C4) | 155 - 160 | Doublet of Triplets (dt) | ¹JC-F ≈ 245-265, ³JC-F(2,6) ≈ 10-15 |
| C -H (C5) | 100 - 105 | Doublet of Doublets (dd) | ²JC-F(4,6) ≈ 20-30 |
| C -F (C6) | 158 - 162 | Doublet of Doublets (dd) | ¹JC-F ≈ 240-260, ³JC-F(4) ≈ 10-15 |
| -OC H₃ (C8) | 56 - 62 | Singlet (s) or Quartet (q) | ⁴JC-F ≈ 1-3 |
Expertise & Experience:
-
C-F Coupling: The most significant feature will be the large one-bond coupling constants (¹JC-F) for the carbons directly attached to fluorine, typically in the range of 240-265 Hz.[3][6] Two- and three-bond couplings (²JC-F and ³JC-F) will also be observed, providing crucial connectivity information.
-
Substituent Effects: The chemical shifts are predicted based on additive rules. The fluorine atoms cause a strong downfield shift on the carbons they are attached to (C2, C4, C6). The methoxy group also shifts its attached carbon (C3) downfield. The C1 (ipso-carboxyl) and C5 (CH) carbons will appear at higher fields.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is essential for confirming the fluorine substitution pattern. The three fluorine atoms are in different chemical environments and should give rise to three distinct signals.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F at C2 | -110 to -120 | Doublet of Doublets (dd) | ³JF(2)-F(6) ≈ 20-25, ⁵JF(2)-F(4) ≈ 5-10 |
| F at C4 | -100 to -115 | Triplet (t) | ⁵JF(4)-F(2,6) ≈ 5-10 |
| F at C6 | -110 to -120 | Doublet of Doublets (dd) | ³JF(6)-F(2) ≈ 20-25, ⁵JF(6)-H(5) ≈ 2-3 |
Expertise & Experience:
-
Chemical Shifts: ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment.[7][8] The fluorine at C4, being para to the carboxylic acid and flanked by a methoxy and a hydrogen, is expected to be in a slightly different environment than the fluorines at C2 and C6, which are ortho to the carboxylic acid. Chemical shifts are referenced to CFCl₃ (0 ppm).[9]
-
F-F Coupling: Coupling between fluorine nuclei is transmitted through the aromatic system. A significant three-bond coupling (³JF-F) is expected between F2 and F6. A smaller five-bond coupling (⁵JF-F) is predicted between the F4 and the F2/F6 fluorines.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for acquiring NMR spectra of an organic compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to ensure solubility and observe the acidic proton). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle with a relaxation delay of 2 seconds is generally sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Ensure the spectral width is large enough to encompass all fluorine signals. A fluorine-free reference standard (external or internal) like CFCl₃ should be used for accurate chemical shift referencing.[7][9]
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing. Integrate the signals and identify the peak multiplicities and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-F bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Characteristic broad envelope due to hydrogen-bonded dimers.[10][11] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp | Often appears as a shoulder on the broad O-H band. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | Position is lowered due to conjugation with the aromatic ring.[11][12] |
| C=C Stretch (Aromatic) | 1620 - 1580, 1500 - 1450 | Medium to Strong | Multiple bands are expected for the substituted aromatic ring. |
| C-O Stretch (Carboxylic Acid/Ether) | 1320 - 1210 | Strong | A strong, broad band resulting from coupled C-O and O-H vibrations. |
| C-F Stretch | 1250 - 1050 | Strong, Sharp | Multiple strong absorptions are characteristic of aryl fluorides. |
| O-H Bend (out-of-plane) | 950 - 900 | Medium, Broad | Another characteristic band for carboxylic acid dimers. |
Expertise & Experience: The most diagnostic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that spans from ~3300 to 2500 cm⁻¹, often obscuring the aromatic C-H stretches. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure. The C=O stretch is also very intense and its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic ring.[11][13] The presence of multiple strong, sharp bands in the 1250-1050 cm⁻¹ region is a clear indicator of the C-F bonds.
Experimental Protocol: IR Spectroscopy
Caption: Common sample preparation workflows for FTIR analysis of solids.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.[14]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.[15]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum will be displayed in absorbance or transmittance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
Predicted Mass Spectrum Data (Electrospray Ionization - ESI)
Given the acidic nature of the compound, ESI in negative ion mode is the most appropriate technique, which will detect the deprotonated molecule [M-H]⁻.
| Ion | Predicted m/z | Fragmentation Pathway | Comments |
| [M-H]⁻ | 221.00 | Deprotonation | Molecular ion peak. |
| [M-H-CO₂]⁻ | 177.01 | Decarboxylation | Loss of carbon dioxide from the carboxylate. A very common fragmentation for benzoic acids.[16] |
| [M-H-CH₃]⁻ | 205.98 | Loss of methyl radical | Not a primary pathway in negative mode. |
| [M-H-HF]⁻ | 201.00 | Loss of hydrogen fluoride | Possible rearrangement and loss of HF. |
Expertise & Experience:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like carboxylic acids.[17] In negative ion mode (ESI-), the most abundant ion observed will be the deprotonated molecule, [M-H]⁻, which directly confirms the molecular weight.
-
Fragmentation: Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion will likely induce the loss of neutral molecules. The most characteristic fragmentation for a deprotonated benzoic acid is the loss of CO₂ (44 Da), a highly favorable process that yields a fluorinated methoxybenzene anion.[16][18] This fragmentation is often the base peak in the MS/MS spectrum.
Experimental Protocol: Mass Spectrometry (LC-MS)
Caption: General workflow for ESI-MS analysis of an organic acid.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a mobile phase-compatible solvent, such as a mixture of acetonitrile and water.
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use an electrospray ionization (ESI) source set to negative ion mode.[19][20]
-
Instrument Parameters: Optimize key ESI parameters, including capillary voltage (e.g., -2.5 to -3.5 kV), cone voltage (e.g., 20-40 V, to control in-source fragmentation), desolvation gas flow, and temperature.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the [M-H]⁻ ion at m/z 221.
-
Tandem MS (MS/MS): To confirm the structure, perform an MS/MS experiment. Isolate the precursor ion (m/z 221) in the first mass analyzer and fragment it using a collision gas (e.g., argon). Analyze the resulting product ions in the second mass analyzer to confirm the predicted fragmentation pathways (e.g., the loss of CO₂ to give a fragment at m/z 177).
Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By leveraging fundamental principles and comparative data from related structures, we have established a robust analytical framework for the identification and characterization of this molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra offer a detailed map of the molecular connectivity, while the anticipated IR and MS data provide clear signatures for its functional groups and molecular weight. The detailed experimental protocols included serve as a self-validating system for researchers to acquire high-quality data. This document is intended to be a vital resource, enabling scientists to proceed with confidence in their synthesis and application of this and other novel fluorinated compounds.
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Wang, R., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. Retrieved from [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
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Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Retrieved from [Link]
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Limbach, H.-H., et al. (2004). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Organic acids 15-23 evidenced by ESI-MS/MS infusion experiments in negative ionization. Retrieved from [Link]
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PubMed. (n.d.). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3,5-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Retrieved from [Link]
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Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]
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Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]
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St. Olaf College. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2,3-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
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CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
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Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
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PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Methoxy-2,4,6-trifluorobenzoic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics and purification to formulation and bioavailability. 3-Methoxy-2,4,6-trifluorobenzoic acid (CAS No. 886499-94-1) is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery.[][2] Understanding its solubility profile in various organic solvents is paramount for researchers, process chemists, and formulation scientists. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, and a detailed, field-proven experimental protocol for its accurate determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes the foundational knowledge and a robust methodology for generating such critical data.
Introduction: The Critical Role of Solubility
In drug discovery and development, the characterization of a compound's physicochemical properties is a foundational step. Among these, solubility is a master variable. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in purification and formulation, and ultimately, poor oral bioavailability.[3][4] For intermediates like this compound, solubility data is essential for designing efficient synthetic routes, optimizing reaction conditions, and developing scalable crystallization processes. This guide serves as a practical resource for scientists to both understand the factors influencing the solubility of this specific fluorinated benzoic acid derivative and to reliably measure it.
Physicochemical Profile and Structural Analysis
The solubility of a molecule is intrinsically linked to its structure. The "like dissolves like" principle, which states that substances with similar polarities tend to be mutually soluble, provides a useful starting point.[5][6][7] The structure of this compound presents a combination of polar and non-polar features that dictate its interactions with different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886499-94-1 | [8] |
| Molecular Formula | C₈H₅F₃O₃ | [8][9] |
| Molecular Weight | 206.12 g/mol | [8][10] |
| Melting Point | 105-112 °C | [9] |
| XLogP3 (Calculated) | 1.7 | [8][10] |
| Hydrogen Bond Donor Count | 1 (from -COOH) | [8] |
| Hydrogen Bond Acceptor Count | 6 (3 from -O-, 3 from -F) | [8] |
Structural Influences on Solubility:
-
Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents like alcohols. Its acidic nature means solubility in aqueous media will be highly pH-dependent.
-
Trifluoro Substitution (-F): The three fluorine atoms are highly electronegative and electron-withdrawing. While the C-F bond is polar, the trifluoromethyl group, in general, increases the lipophilicity (fat-solubility) of a molecule.[11] This enhances solubility in non-polar or moderately polar aprotic solvents.
-
Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. However, the methyl group itself is non-polar. The methoxy group's electronic effect (+R, -I) can also influence the acidity of the carboxylic acid and overall molecular polarity.[12][13]
The interplay of these groups results in a molecule with moderate polarity and significant hydrogen bonding potential. One can predict good solubility in polar organic solvents like alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate), and lower solubility in non-polar hydrocarbon solvents (hexane, toluene).
Caption: Structural features influencing the solubility of this compound.
Authoritative Experimental Protocol: Thermodynamic Solubility Determination
To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[14][15] This protocol is consistent with the principles outlined in the U.S. Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.[16][17][18]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the equilibrium solubility.
Materials and Equipment
-
Solute: High-purity (>97%) this compound.
-
Solvents: HPLC-grade or equivalent purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane).
-
Equipment:
-
Analytical balance (4-decimal places)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of holding the vials
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Step-by-Step Methodology
-
Preparation of Vials:
-
Add an excess of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 10-20 mg of solid per 1 mL of solvent.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Prepare each solvent condition in triplicate to ensure reproducibility.[19]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours may be necessary, especially for poorly soluble compounds or viscous solvents.[5][20] The goal is to ensure the concentration of the dissolved solute no longer changes over time.[21]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to let the excess solid settle.
-
To remove all undissolved solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Causality Check: This step is critical. Failure to completely remove undissolved solid will lead to an overestimation of solubility. Filtration or centrifugation are both acceptable methods.[22]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant from the top layer of the vial using a pipette or syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-labeled vial.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve. Record the dilution factor precisely.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC-UV method (a C18 column with a mobile phase of acetonitrile and acidified water is a typical starting point for benzoic acid derivatives).
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table 2: Template for Reporting Solubility of this compound at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| Water | 10.2 |
Interpreting this data in the context of solvent properties (e.g., polarity, hydrogen bonding capacity) and the compound's structure provides invaluable insights for process development and formulation. For instance, high solubility in alcohols would suggest their utility as crystallization solvents, while a certain level of solubility in less polar solvents might be necessary for specific synthetic reactions.
Conclusion
While a comprehensive public database on the solubility of this compound is not yet available, this guide provides the essential framework for any researcher to generate this data with high fidelity. By understanding the compound's structural characteristics and meticulously applying the authoritative shake-flask method, scientists can produce the reliable solubility data needed to advance their research and development efforts. This information is a cornerstone for rational solvent selection, optimization of synthetic and purification processes, and the successful formulation of new chemical entities in the pharmaceutical industry.
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crystal structure of 3-Methoxy-2,4,6-trifluorobenzoic acid
An In-depth Technical Guide to the Anticipated Crystal Structure of 3-Methoxy-2,4,6-trifluorobenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the anticipated . As of the latest literature review, a definitive experimental crystal structure for this specific isomer has not been reported. Therefore, this document employs a well-established scientific approach: a thorough examination of the crystal structure of the closely related parent compound, 2,4,6-trifluorobenzoic acid, is presented as a foundational model. Building upon this, the guide explores the predicted structural and electronic influences of a methoxy group at the C3 position. This includes discussions on synthesis, spectroscopic characterization, and hypothesized intermolecular interactions that are critical for rational drug design and materials science applications.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences. These modifications are often leveraged to enhance the efficacy and pharmacokinetic profiles of drug candidates. This compound, with its combination of electron-withdrawing fluorine atoms and an electron-donating methoxy group, presents a unique electronic and steric profile, making an understanding of its solid-state structure particularly valuable.
While the crystal structure for the specific isomer this compound is not yet publicly available, we can infer a significant amount about its likely solid-state conformation and packing by analyzing the experimentally determined structure of its parent compound, 2,4,6-trifluorobenzoic acid.
Foundational Model: The Crystal Structure of 2,4,6-Trifluorobenzoic Acid
The crystal structure of 2,4,6-trifluorobenzoic acid has been determined by single-crystal X-ray diffraction, providing a robust starting point for our analysis.[1][2]
Synthesis and Crystallization
-
Synthesis: 2,4,6-Trifluorobenzoic acid is a commercially available compound. It can be synthesized through various methods, often involving the oxidation of a corresponding toluene derivative or the carboxylation of a Grignard reagent.
-
Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol or an ethanol/water mixture. The quality of the crystals is paramount for obtaining high-resolution structural data.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure relies on a well-defined experimental workflow.
Figure 1: A generalized workflow for single-crystal X-ray diffraction.
Crystallographic Data for 2,4,6-Trifluorobenzoic Acid
The following table summarizes the key crystallographic parameters for 2,4,6-trifluorobenzoic acid.[1][2]
| Parameter | Value |
| Chemical Formula | C₇H₃F₃O₂ |
| Formula Weight | 176.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2769 (3) |
| b (Å) | 13.7998 (6) |
| c (Å) | 7.3097 (3) |
| β (°) | 115.041 (2) |
| Volume (ų) | 665.04 (5) |
| Z | 4 |
| Temperature (K) | 200 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.038 |
Molecular and Crystal Structure of 2,4,6-Trifluorobenzoic Acid
In the solid state, 2,4,6-trifluorobenzoic acid exhibits several key structural features:
-
Planarity: The benzoic acid moiety is largely planar.
-
Hydrogen Bonding: The most prominent intermolecular interaction is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1][2] This is a very common and robust motif in the crystal structures of carboxylic acids.
-
Intermolecular Interactions: In addition to the primary hydrogen bonding, weaker F···O contacts connect these dimers into infinite strands.[1] The aromatic rings also exhibit π-stacking.[1]
Figure 2: Key intermolecular interactions in the crystal structure of 2,4,6-trifluorobenzoic acid.
The Influence of a 3-Methoxy Group: A Predictive Analysis
The introduction of a methoxy group at the C3 position of 2,4,6-trifluorobenzoic acid is expected to introduce several key changes to the molecular and crystal structure.
Steric and Electronic Effects
-
Steric Hindrance: The methoxy group is bulkier than a hydrogen atom and will likely influence the conformation of the adjacent carboxylic acid group. This could lead to a greater torsion angle between the plane of the aromatic ring and the plane of the carboxyl group.
-
Electronic Influence: The methoxy group is electron-donating through resonance and weakly electron-withdrawing through induction. This will alter the electron distribution within the aromatic ring and may influence the acidity of the carboxylic acid proton, which in turn could subtly affect the strength of the hydrogen bonds.
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group introduces an additional hydrogen bond acceptor site, which could lead to different or more complex hydrogen bonding networks beyond the classic carboxylic acid dimer.
Hypothesized Crystal Structure of this compound
Based on the foundational model and the known effects of a methoxy substituent, we can propose a likely structural arrangement:
-
Persistence of the Dimer Motif: The carboxylic acid dimer is a very stable and common supramolecular synthon. It is highly probable that this compound will also form these centrosymmetric dimers.
-
Modified Inter-dimer Interactions: The presence of the methoxy group will likely disrupt the F···O contacts and π-stacking observed in the parent compound. New, weaker interactions such as C-H···O or C-H···F hydrogen bonds involving the methyl group of the methoxy substituent may become significant in dictating the overall crystal packing.
-
Potential for Polymorphism: The conformational flexibility of the methoxy group (rotation around the C-O bond) and the potential for different hydrogen bonding schemes increase the likelihood of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have significantly different physical properties, which is of critical importance in drug development.
Spectroscopic Characterization
While a crystal structure provides definitive solid-state information, spectroscopic techniques are essential for routine characterization and for studying the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, the following are expected:
-
¹H NMR: Signals corresponding to the carboxylic acid proton (typically downfield, >10 ppm), the methoxy protons (~3.9 ppm), and the remaining aromatic proton.
-
¹³C NMR: Resonances for each of the unique carbon atoms, with characteristic shifts for the carboxyl, methoxy, and fluorine-substituted aromatic carbons.
-
¹⁹F NMR: Signals for the three distinct fluorine environments.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present. Key expected vibrational bands include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group around 1700 cm⁻¹.
-
C-O stretching vibrations for the ether and carboxylic acid.
-
C-F stretching bands.
Computational studies, such as Density Functional Theory (DFT), can be used to predict vibrational frequencies and aid in the interpretation of experimental spectra.[3]
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the anticipated , based on a detailed analysis of the experimentally determined structure of 2,4,6-trifluorobenzoic acid. The introduction of a methoxy group at the C3 position is predicted to maintain the robust carboxylic acid dimer motif while introducing new possibilities for intermolecular interactions and potentially leading to polymorphism.
The definitive determination of the through single-crystal X-ray diffraction is a critical next step. This experimental data would provide invaluable insights for medicinal chemists and materials scientists, enabling a more precise understanding of its solid-state properties and facilitating its application in the design of novel pharmaceuticals and functional materials.
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The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the multifaceted biological activities of fluorinated benzoic acid derivatives, providing a comprehensive overview of their design, mechanism of action, and application in medicinal chemistry. This document emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity.
The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] Fluorine, being the most electronegative element with a small atomic radius, can profoundly influence a molecule's physicochemical properties such as lipophilicity, metabolic stability, acidity (pKa), and its ability to interact with biological targets.[1][2] These modifications can lead to improved efficacy, bioavailability, and reduced side effects.[1][3] For instance, the strong carbon-fluorine bond enhances metabolic stability, leading to longer drug half-lives.[3][4]
The strategic placement of fluorine on the benzoic acid scaffold can significantly alter its electronic and steric properties.[2] This guide will delve into the specific biological activities that arise from these strategic fluorinations, focusing on anti-inflammatory, antimicrobial, and anticancer applications.
Physicochemical Properties and Their Biological Implications
The position of the fluorine atom on the benzoic acid ring dictates its physicochemical properties, which in turn influences its biological activity.[5]
-
Acidity (pKa): The "ortho effect" is a notable phenomenon where a fluorine atom at the ortho position (2-fluorobenzoic acid) significantly increases the acidity of the carboxylic acid group due to a strong inductive electron-withdrawing effect that stabilizes the carboxylate anion.[5] This increased acidity can enhance solubility under physiological conditions.[6]
-
Lipophilicity (LogP): Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[7] The difluoromethoxy group, for example, offers a balance of lipophilicity and polarity, which is crucial for optimizing pharmacokinetic properties.[2]
These properties are critical considerations in drug design, as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Key Biological Activities of Fluorinated Benzoic Acid Derivatives
The versatility of the fluorinated benzoic acid scaffold has led to the discovery of derivatives with a wide range of biological activities.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) and NF-κB Pathways
Fluorinated benzoic acid derivatives are prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their primary mechanism of action is the inhibition of the cyclooxygenase (COX) pathway, which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins.[5][8]
There are two main COX isoforms: COX-1, which is constitutively expressed and has protective roles in the stomach and kidneys, and COX-2, which is induced during inflammation.[8] The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Some fluorinated derivatives also modulate the NF-κB signaling pathway, a crucial regulator of the inflammatory response.[5][9] By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory genes.
Signaling Pathway: Cyclooxygenase (COX)
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Antimicrobial Activity
Several studies have highlighted the potential of fluorinated benzoic acid derivatives as antimicrobial agents.[10][11] Hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity against Gram-positive bacteria.[11] Specifically, certain derivatives were particularly effective against M. paratuberculosis.[11]
The mechanism of action for their antibacterial properties can vary. Some derivatives act as fatty acid biosynthesis inhibitors, a pathway essential for bacterial survival.[12] Structure-activity relationship (SAR) studies have shown that lipophilic substituents on the aniline moiety of some pyrazole derivatives of fluorophenyl-substituted benzoic acid can significantly improve antibacterial potency.[12]
Anticancer Activity
The benzoic acid moiety is a recognized scaffold in the design of anticancer agents.[13] Fluorination can further enhance the anticancer potential of these derivatives.[14] Fluorinated benzofuran and dihydrobenzofuran derivatives, which share structural similarities with benzoic acid, have demonstrated both anti-inflammatory and promising anticancer effects.[15][16]
These compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[15][16] For example, certain derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce DNA fragmentation in colorectal adenocarcinoma cells.[15][16] The introduction of a fluoroaryl group into other anticancer compounds has also been shown to improve their cytotoxicity and in vivo antitumor efficacy.[17]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the biological activity of fluorinated benzoic acid derivatives. Key findings include:
-
For Anti-inflammatory Activity: The position of the fluorine atom is critical. 2-Fluorobenzoic acid is a common scaffold for NSAIDs targeting COX enzymes.[5]
-
For Antimicrobial Activity: Lipophilicity plays a significant role. Increasing the lipophilicity of substituents on certain derivative classes can enhance their antibacterial activity.[12] Conversely, polar protic substituents can diminish activity.[12]
-
For Anticancer Activity: The presence of fluorine, bromine, and hydroxyl or carboxyl groups on benzofuran-like structures enhances their biological effects.[15][16]
Experimental Protocols
The following are representative protocols for evaluating the biological activity of fluorinated benzoic acid derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency (IC50) of compounds against COX-1 and COX-2 enzymes.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorinated benzoic acid derivatives against COX-1 and COX-2.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system to measure prostaglandin production (e.g., EIA kit)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound.
-
Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes at 37°C).
-
Stop the reaction.
-
Measure the amount of prostaglandin E2 (PGE2) produced using an appropriate detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[18]
Objective: To determine the MIC of fluorinated benzoic acid derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary
The following table summarizes representative biological activity data for selected fluorinated benzoic acid derivatives and related compounds.
| Compound Class/Derivative | Target/Organism | Assay | Activity Metric | Value | Reference |
| Fluorinated Benzofuran Derivatives | Lipopolysaccharide-stimulated macrophages | IL-6 Secretion | IC50 | 1.2 - 9.04 µM | [15][16] |
| Fluorinated Benzofuran Derivatives | Lipopolysaccharide-stimulated macrophages | CCL2 Secretion | IC50 | 1.5 - 19.3 µM | [15][16] |
| Fluorinated Benzofuran Derivatives | Lipopolysaccharide-stimulated macrophages | Nitric Oxide Production | IC50 | 2.4 - 5.2 µM | [15][16] |
| Fluorinated Benzofuran Derivatives | Lipopolysaccharide-stimulated macrophages | PGE2 Secretion | IC50 | 1.1 - 20.5 µM | [15][16] |
| 4-Fluorophenyl Substituted Pyrazole Derivative (Phenoxy-substituted) | S. aureus ATCC 33591 | Broth Microdilution | MIC | 1 µg/mL | [12] |
| 4-Fluorophenyl Substituted Pyrazole Derivative (3,4-Dichloro derivative) | Staphylococci strains | Broth Microdilution | MIC | 0.5 µg/mL | [12] |
| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | MIC | 64 µg/mL | [18] |
| Amoxicillin (Reference) | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | MIC | 128 µg/mL | [18] |
Conclusion
Fluorinated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms allows for the fine-tuning of physicochemical properties, leading to enhanced biological activity across a spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The continued exploration of SAR and the application of robust experimental protocols will undoubtedly lead to the discovery of new and improved drug candidates based on this remarkable chemical entity.
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- Zhang, Y., et al. (2021). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Chemical Biology & Drug Design, 97(2), 365-373.
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A Deep Dive into the Electronic Landscape of 3-Methoxy-2,4,6-trifluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and methoxy functionalities into aromatic scaffolds is a cornerstone of modern medicinal chemistry. 3-Methoxy-2,4,6-trifluorobenzoic acid presents a compelling case study in the nuanced interplay of competing electronic effects. This technical guide provides an in-depth analysis of the electronic properties of this molecule, dissecting the powerful inductive effects of the trifluoro- substitution pattern and the resonance donation from the methoxy group. We will explore how these substituent effects modulate the acidity of the carboxylic acid, influence the electron density distribution of the aromatic ring, and ultimately dictate the molecule's reactivity and potential as a building block in drug discovery.
Introduction: The Dichotomy of Electronic Effects in Substituted Aromatics
The chemical reactivity and physical properties of an aromatic ring are profoundly influenced by its substituents. These effects are broadly categorized into two types: inductive and resonance effects.
-
Inductive Effect (I): This is a through-bond polarization effect, driven by the electronegativity difference between atoms in a sigma (σ) bond. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I) pull electron density towards themselves, while electron-donating groups (EDGs) with a positive inductive effect (+I) push electron density away. The inductive effect weakens with distance.[1][2]
-
Resonance (Mesomeric) Effect (R or M): This is a through-space delocalization of π-electrons across a conjugated system. Electron-donating groups with a positive resonance effect (+R) delocalize their lone pairs into the π-system, increasing electron density, particularly at the ortho and para positions. Conversely, electron-withdrawing groups with a negative resonance effect (-R) pull π-electron density out of the ring.[1][3]
In this compound, we encounter a fascinating interplay of these effects from multiple substituents, which we will dissect in the following sections.
The Influential Substituents of this compound
The Trifluoro Substitution Pattern: A Dominance of Induction
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[4][5] In this compound, the presence of three fluorine atoms significantly polarizes the C-F bonds, leading to a substantial withdrawal of electron density from the aromatic ring.[6]
While fluorine also possesses lone pairs that can be donated into the π-system (+R effect), this effect is considerably weaker than its inductive counterpart.[5][7] The net electronic impact of fluorine on an aromatic ring is a strong deactivation towards electrophilic substitution due to the dominant -I effect.[8][9]
The positioning of the fluorine atoms at positions 2, 4, and 6 has profound consequences:
-
Ortho-Fluorines (positions 2 and 6): These flanking fluorine atoms introduce a significant steric and electronic phenomenon known as the "ortho effect."[10][11]
-
Para-Fluorine (position 4): This fluorine atom exerts its -I and +R effects, influencing the electron density at the carboxylic acid attachment point.
The Methoxy Group: A Classic Resonance Donor
The methoxy group (-OCH₃) is a classic example of a substituent with opposing electronic effects. The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+R).[1][12] In most cases, the +R effect of the methoxy group dominates its -I effect, making it an overall activating group and an ortho-, para-director in electrophilic aromatic substitution.[13]
Integrated Electronic Analysis of this compound
The overall electronic character of the molecule is a summation of the individual substituent effects, further modulated by their relative positions.
The "Ortho Effect" and Enhanced Acidity
A key feature of this compound is the presence of two fluorine atoms ortho to the carboxylic acid group. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the ortho effect.[10][11][14] This increased acidity is primarily attributed to steric hindrance. The bulky ortho substituents force the carboxyl group to twist out of the plane of the benzene ring.[11][12] This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxyl proton.[10][12]
In our target molecule, the two ortho-fluorine atoms will enforce this twisting, significantly contributing to a lower pKa (higher acidity) compared to benzoic acid.
A Tug-of-War: Inductive Withdrawal vs. Resonance Donation
The aromatic ring in this compound is subjected to a powerful electron-withdrawing pull from the three fluorine atoms (-I effect). This is partially counteracted by the electron-donating push from the methoxy group's lone pairs (+R effect).
Caption: Interplay of inductive and resonance effects in the molecule.
This electronic tug-of-war results in a highly polarized aromatic ring. The strong inductive withdrawal by the fluorines is expected to be the dominant effect, making the ring electron-deficient and thus deactivated towards electrophilic attack.
Physicochemical Properties: A Quantitative Perspective
The electronic effects discussed above have a direct and measurable impact on the physicochemical properties of this compound, most notably its acidity (pKa).
Predicting the pKa
| Compound | pKa Value | Key Electronic Effects |
| Benzoic Acid | 4.20 | Reference |
| 2-Fluorobenzoic Acid | 3.27 | -I effect and ortho effect |
| 4-Fluorobenzoic Acid | 4.14 | -I and +R effects nearly cancel |
| 2,6-Difluorobenzoic acid | 2.13 | Strong -I and pronounced ortho effect |
| 2,4,6-Trifluorobenzoic acid | 1.83 | Very strong -I and ortho effect |
Data sourced from BenchChem[15] and Wikipedia[16].
Considering the data for 2,4,6-trifluorobenzoic acid (pKa = 1.83), the addition of a methoxy group at the 3-position will likely have a modest acid-weakening effect (increasing the pKa) due to its +R effect. However, this will be a minor perturbation compared to the powerful acid-strengthening influence of the three fluorine atoms, particularly the two in the ortho positions. Therefore, the pKa of this compound is predicted to be in the range of 2.0 - 2.5 . This would classify it as a relatively strong organic acid.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route can be adapted from procedures for similar fluorinated and methoxylated benzoic acids. A common strategy involves the methoxylation of a polyfluorinated precursor.
Step-by-step Methodology:
-
Starting Material: 2,3,4,6-Tetrafluorobenzoic acid.
-
Methoxylation: Dissolve 2,3,4,6-tetrafluorobenzoic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add sodium methoxide (a source of the methoxy nucleophile) portion-wise at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1. This will precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Determination of pKa via Potentiometric Titration
The pKa of the synthesized acid can be accurately determined using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not widely published, we can predict the key features based on its structure.
-
¹H NMR:
-
A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.
-
A triplet for the aromatic proton at the 5-position, coupled to the two adjacent fluorine atoms, likely in the range of 7.0-7.5 ppm.
-
A broad singlet for the carboxylic acid proton (>10 ppm).
-
-
¹³C NMR:
-
Complex splitting patterns due to C-F coupling.
-
Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF) and will be significantly downfield.
-
The carboxylic carbon will appear around 160-165 ppm.
-
The methoxy carbon will be around 55-60 ppm.
-
-
¹⁹F NMR:
-
Three distinct signals for the three non-equivalent fluorine atoms.
-
The two ortho-fluorines (F2 and F6) will likely appear as a doublet of doublets or a more complex multiplet due to coupling with the F4 and H5.
-
The para-fluorine (F4) will also show complex coupling.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.
-
A sharp C=O stretch for the carboxylic acid carbonyl around 1700-1720 cm⁻¹.
-
Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
-
C-O stretching for the methoxy group around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
Implications for Drug Discovery and Materials Science
The unique electronic profile of this compound makes it a valuable building block.
-
Modulation of pKa: The predictable and strong acidity allows for fine-tuning the ionization state of a drug molecule at physiological pH, which is critical for solubility, cell permeability, and target binding.
-
Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Binding Interactions: The electron-deficient aromatic ring can participate in favorable interactions with electron-rich residues in a protein binding pocket. The fluorine and methoxy groups can also act as hydrogen bond acceptors.
-
Conformational Control: The ortho-substituents can impose conformational constraints on molecules, locking them into a bioactive conformation.
Conclusion
This compound is a molecule where the powerful, distance-dependent inductive effects of three fluorine atoms, amplified by the steric "ortho effect," dominate the electronic landscape. These electron-withdrawing forces render the carboxylic acid group significantly more acidic and deactivate the aromatic ring. The electron-donating resonance of the methoxy group provides a partial, but ultimately subordinate, counterbalance to this trend. A thorough understanding of this intricate electronic interplay is paramount for chemists aiming to leverage this and similar highly substituted aromatic building blocks in the rational design of novel therapeutics and advanced materials.
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discovery and history of 3-Methoxy-2,4,6-trifluorobenzoic acid
An In-depth Technical Guide to 3-Methoxy-2,4,6-trifluorobenzoic Acid: From Synthesis to Application
Introduction
This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a fluorinated building block, its unique electronic and steric properties make it a valuable precursor in the synthesis of complex molecules, most notably as a key intermediate in the development of certain pharmaceuticals. The strategic placement of three fluorine atoms and a methoxy group on the benzoic acid core imparts specific characteristics to its derivatives, influencing parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
This guide provides a comprehensive overview of this compound, delving into its history, established synthetic pathways, and the scientific rationale behind its preparation. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to illuminate the compound's journey from laboratory synthesis to its role in advanced chemical applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These characteristics are fundamental to its handling, reactivity, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 886499-94-1 | [3][4] |
| Molecular Formula | C₈H₅F₃O₃ | [4] |
| Molecular Weight | 206.12 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 105-112 °C | [5] |
| Boiling Point | 284.3 ± 35.0 °C (Predicted) | [5] |
| Density | 1.472 g/cm³ at 25 °C | [5] |
Historical Context and Emergence in Synthesis
The history of this compound is not one of a singular "discovery" event but rather a narrative of "synthesis-driven innovation." Its emergence is intrinsically linked to the broader development of fluoroquinolone antibacterials and the growing appreciation for fluorine in medicinal chemistry.[7] The demand for structurally precise, poly-fluorinated aromatic intermediates spurred chemists to devise reliable methods for their synthesis.
While specific patents for the 2,4,6-isomer are not as prominent in the public record as for its 2,4,5-isomer (a key precursor for drugs like moxifloxacin), the synthetic strategies for this class of compounds are well-established.[5][8][9] The development of synthetic routes often began with readily available, highly halogenated starting materials, such as tetrachlorophthalic anhydride or tetrafluorophthalimide.[3][8] These precursors provide a robust scaffold upon which chemists can perform sequential substitutions and modifications to arrive at the desired methoxy-trifluorobenzoic acid structure. The intellectual history is therefore recorded in patents detailing these multi-step transformations, which collectively represent the genesis of this important synthetic building block.[3][8]
Established Synthetic Pathways
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. The most established routes leverage highly fluorinated starting materials, building complexity through a sequence of hydrolysis, methylation, and decarboxylation steps.
Causality in Synthetic Design
The decision to start with a per-halogenated aromatic ring is a cornerstone of this synthetic strategy. Carbon-fluorine bonds are exceptionally strong, making the direct introduction of fluorine onto an aromatic ring late in a synthesis challenging and often unselective. By starting with a molecule like tetrafluorophthalimide, the fluorine atoms are already in place. The synthetic challenge then becomes the selective replacement and modification of other positions on the ring. The phthalimide group serves as a masked dicarboxylic acid, which can be manipulated to ultimately yield the target benzoic acid after a key decarboxylation step.[3][8]
Synthetic Workflow Overview
A general and effective pathway begins with a tetrafluorophthalimide intermediate. This approach involves a series of controlled chemical transformations to introduce the methoxy group and unveil the carboxylic acid functionality.
Caption: Step-by-step experimental workflow for synthesis.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a specialized building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. [1]
-
Pharmaceutical Intermediates: This class of compounds is crucial for the synthesis of quinolone antibiotics. [5]The substituents on the benzoic acid ring are incorporated into the final drug structure and are critical for modulating the drug's efficacy, selectivity, and pharmacokinetic profile. The methoxy group can act as a hydrogen bond acceptor and influence conformation, while the fluorine atoms are well-known to enhance metabolic stability and cell membrane permeability. [2][7]
-
Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, such as liquid crystals and polymers. The strong polarity and stability conferred by the fluorine atoms can lead to materials with unique and desirable properties. [10]
-
Medicinal Chemistry Research: As a readily available, yet complex building block, it allows medicinal chemists to explore structure-activity relationships (SAR). By incorporating this moiety into a lead compound, researchers can systematically probe the effects of fluorination and methoxylation on biological activity. [11]
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry. Its history is a reflection of the needs of the pharmaceutical industry for complex, precisely-functionalized building blocks. The established synthetic routes, born from a deep understanding of chemical principles, provide a reliable supply of this valuable intermediate. For researchers in drug discovery and materials science, this compound offers a gateway to novel structures with tailored properties, ensuring its continued relevance in the pursuit of new medicines and advanced materials.
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3-Methoxy-2,4,5-Trifluorobenzoic Acid - ChemBK . Source: ChemBK. URL: [Link].
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An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate . Source: ResearchGate. URL: [Link].
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2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem . Source: PubChem. URL: [Link].
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI . Source: MDPI. URL: [Link].
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potential research applications of 3-Methoxy-2,4,6-trifluorobenzoic acid
An In-depth Technical Guide to the Potential Research Applications of 3-Methoxy-2,4,6-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound emerges as a highly promising, yet underexplored, scaffold for innovation across multiple scientific disciplines. The strategic placement of three fluorine atoms and a methoxy group on the benzoic acid core imparts a unique combination of physicochemical properties. These properties can significantly influence molecular interactions, metabolic stability, and bioavailability. This guide provides a comprehensive overview of the potential research applications of this versatile building block, with a primary focus on medicinal chemistry, agrochemical development, and materials science. By delving into its synthesis, inherent chemical characteristics, and plausible mechanistic roles, we aim to equip researchers with the foundational knowledge to unlock the full potential of this intriguing molecule.
The Molecular Architecture: Understanding the Core Properties of this compound
The trifluorinated and methoxy-substituted phenyl ring is the key to the potential of this compound. The interplay of these functional groups governs its reactivity and interactions at a molecular level.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 886499-94-1 | [1][2] |
| Molecular Formula | C8H5F3O3 | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Melting Point | 100-102 °C | [1] |
| Boiling Point | 291 °C at 760 mmHg | [1][] |
| Density | 1.487 g/cm³ | [1][] |
The Influence of Fluorine and Methoxy Groups
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4][5] Fluorine's high electronegativity and small atomic radius can influence a molecule's lipophilicity, metabolic stability, acidity, and ability to interact with biological targets.[4] The carbon-fluorine bond is exceptionally strong, making compounds resistant to metabolic degradation and potentially leading to a longer drug half-life.[6]
The methoxy group, prevalent in over 230 marketed small-molecule drugs, can engage in electronic modulation of the molecular scaffold by donating electron density through resonance.[7][8] It can also form hydrogen bonds and hydrophobic interactions with target proteins, significantly influencing binding affinity and conformational properties.[7] The methoxy group is a key pharmacophore that plays a significant role in ligand-target interactions and can improve a drug's physicochemical and pharmacokinetic properties.[7]
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of fluorinated aromatic compounds can be challenging and often requires specialized reagents and conditions.[9]
General Strategies for Fluorinated Aromatic Synthesis
Several methods for the synthesis of fluorinated aromatic compounds have been developed. These include:
-
Nucleophilic Fluorination of Benzynes: This method involves the generation of a benzyne intermediate followed by nucleophilic attack by a fluoride ion source.[9]
-
Direct Fluorination: This approach uses highly reactive elemental fluorine or milder electrophilic fluorinating reagents to introduce fluorine atoms directly onto an aromatic ring.[10]
-
Synthesis from Fluorinated Building Blocks: This is a common strategy where the desired molecule is constructed from smaller, commercially available fluorinated precursors.[9]
Proposed Synthetic Workflow
A plausible synthetic route to this compound could start from a readily available polyfluorinated benzene derivative. The following diagram illustrates a conceptual workflow.
Caption: A generalized workflow for the discovery of new drug candidates.
Agrochemical Research
Fluorinated benzoic acid derivatives are also important building blocks for herbicides, fungicides, and insecticides. [11]The introduction of fluorine can enhance the biological activity and crop protection effectiveness of these agents. [11]The unique substitution pattern of this compound could lead to the development of agrochemicals with novel modes of action or improved environmental profiles.
Materials Science
The thermal stability and electronic properties imparted by fluorine atoms make fluorinated benzoic acids useful intermediates in the synthesis of advanced materials such as liquid crystals and specialty polymers. [11]
Exemplary Experimental Protocols
The following are generalized protocols that can be adapted for the derivatization of this compound.
General Protocol for Amide Coupling
This protocol describes a standard procedure for the synthesis of an amide derivative from a carboxylic acid and an amine.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Future Outlook
This compound represents a molecule with significant untapped potential. Its unique combination of fluorine and methoxy substituents on a benzoic acid core provides a versatile platform for the design and synthesis of novel compounds with tailored properties. Further exploration of this building block in medicinal chemistry, agrochemical research, and materials science is warranted and is likely to yield exciting discoveries.
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A Comprehensive Technical Guide to the Safe Handling of 3-Methoxy-2,4,6-trifluorobenzoic acid
Introduction: Navigating the Chemistry of a Complex Intermediate
3-Methoxy-2,4,6-trifluorobenzoic acid (CAS No. 886499-94-1) is a fluorinated aromatic carboxylic acid of significant interest in pharmaceutical synthesis and materials science.[1][2] Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific reactivity and properties that are valuable in drug development and the creation of advanced polymers. However, this same structural complexity necessitates a rigorous and informed approach to its handling. The presence of multiple fluorine atoms can significantly alter the compound's chemical and toxicological profile compared to its non-fluorinated analogs. This guide provides an in-depth, scientifically grounded framework for researchers, chemists, and laboratory professionals to manage this compound safely, ensuring both personal safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
A foundational element of safe handling is a thorough understanding of the compound's physical and chemical identity. This data informs storage conditions, potential reactivity, and appropriate emergency responses.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 886499-94-1 | [3][4][5] |
| Molecular Formula | C₈H₅F₃O₃ | [5][6] |
| Molecular Weight | 206.12 g/mol | [5][6] |
| Appearance | Solid, powder or crystalline form | - |
| Melting Point | 100-102 °C | [5][6] |
| Boiling Point | 291 °C at 760 mmHg | [6] |
| Density | 1.487 g/cm³ | [6] |
Section 2: Hazard Analysis and GHS Classification
Based on available safety data, this compound is classified as an irritant and a potential skin sensitizer.[5] The Globally Harmonized System (GHS) classifications are critical for understanding the intrinsic hazards and ensuring appropriate labeling and communication.
-
Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[5]
-
Skin Sensitization (Category 1) - H317: May cause an allergic skin reaction.[5]
Expert Insight: The designation as a skin sensitizer (H317) is of particular importance. Unlike simple irritation, sensitization involves an immune response. Initial exposure may cause little to no reaction, but subsequent contact, even with minute quantities, can trigger a severe allergic reaction, such as contact dermatitis. This causality underscores the critical need for preventing all skin contact from the very first use. The serious eye irritation hazard is typical for acidic, crystalline solids which can cause mechanical and chemical damage to sensitive ocular tissues.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. The primary line of defense is always engineering controls, supplemented by rigorous adherence to PPE protocols.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood.[6] The rationale is to contain any airborne particles or vapors at the source, preventing inhalation and contamination of the general laboratory space. The fume hood's airflow provides a physical barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is a critical final barrier to exposure. The selection of PPE must directly address the identified hazards of serious eye irritation and potential skin sensitization.[5]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating the skin.
-
Eye and Face Protection: Given the H319 classification, standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required.[7] For operations with a higher risk of splashing, such as transferring solutions or reactions under pressure, a full face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully fastened. Ensure that street clothes are fully covered.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency situations involving large spills, a NIOSH-approved respirator with an appropriate particulate filter would be necessary.
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Logical sequence for donning and doffing Personal Protective Equipment.
Section 4: Safe Handling and Storage Protocols
Handling
-
Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust.[6]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contact Avoidance: Avoid all contact with skin and eyes.[6] Avoid breathing dust.
-
Ignition Sources: While not classified as flammable, good laboratory practice dictates keeping chemicals away from open flames and strong heat sources.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Incompatibilities: Store away from strong oxidizing agents. While comprehensive reactivity data is not available, fluorinated organic acids may react with strong bases.
-
Segregation: Store apart from foodstuff containers or other incompatible materials.[6]
Section 5: Emergency Procedures
A prepared response is essential for mitigating the harm from accidental exposure or spills.
First-Aid Measures
The response to exposure must be immediate and thorough.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Due to the serious eye irritation classification, it is imperative to seek immediate medical attention from an ophthalmologist.[9]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs (a sign of sensitization), seek medical advice.[8]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most) and consult a physician.[9]
Spill Response
-
Small Spills (Solid): Ensure adequate ventilation and wear full PPE. Carefully sweep up the solid material, avoiding dust generation.[8] Place into a sealed, appropriately labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area. Alert your institution's emergency response team or environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains or waterways.
Emergency Response Decision Flow
This diagram outlines the logical steps to take in the event of an incident.
Caption: Decision-making workflow for spills and personnel exposure incidents.
Section 6: Firefighting and Disposal
Firefighting Measures
-
Extinguishing Media: Use extinguishing measures appropriate to the local circumstances and the surrounding environment, such as dry sand, dry chemical, or alcohol-resistant foam.[9]
-
Specific Hazards: In the event of a fire, hazardous combustion gases or vapors may be released, including carbon oxides and potentially hydrogen fluoride.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7]
Disposal Considerations
Waste material must be disposed of in accordance with all local, state, and national regulations.[9]
-
Procedure: Do not dispose of this chemical in drains or with general waste. It must be treated as hazardous waste. Collect waste material in its original container or a suitable, labeled, and sealed hazardous waste container.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service or your institution's EHS department.
Section 7: Toxicological Information
To date, comprehensive toxicological properties for this compound have not been thoroughly investigated.[9] The current hazard classifications are based on available data and structural similarities to other irritants. The primary known toxicological effects are serious eye irritation and the potential to cause an allergic skin reaction.[5] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[9] Therefore, a precautionary principle must be applied, treating the compound as potentially hazardous via all routes of exposure until more data becomes available.
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a culture of safety, underpinned by a detailed understanding of its specific hazards. While the full toxicological profile is not yet elucidated, its classification as a serious eye irritant and a skin sensitizer demands stringent adherence to engineering controls, personal protective equipment protocols, and emergency preparedness. By integrating the principles and procedures outlined in this guide, scientists can mitigate risks and conduct their work with confidence and security.
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Safety Data Sheet - Key Organics . Key Organics.
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A Theoretical and Computational Guide to 3-Methoxy-2,4,6-trifluorobenzoic Acid: Unveiling Molecular Insights for Research and Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-Methoxy-2,4,6-trifluorobenzoic acid (3-M-2,4,6-TFBA), a fluorinated aromatic compound of interest in medicinal chemistry and materials science. While extensive theoretical studies on this specific isomer are not widely published, this document outlines the established computational methodologies that can be employed to thoroughly characterize its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and other quantum chemical methods, researchers can gain profound insights into the molecule's behavior, guiding its application in drug design and other advanced fields. This guide will detail the procedural steps and theoretical underpinnings of such an analysis, using data from the closely related isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid, as a methodological template.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorinated benzoic acid derivatives are a cornerstone in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, presents a compelling case for theoretical investigation to unlock its full potential.
This guide serves as a detailed protocol for the in-silico characterization of this compound. The methodologies described herein are grounded in the principles of quantum chemistry and are designed to provide a predictive understanding of the molecule's behavior at an atomic level.
Compound Identification:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 886499-94-1[1][2][3] |
| Molecular Formula | C8H5F3O3[2][3] |
| Molecular Weight | 206.12 g/mol [3] |
Theoretical Framework: A Computational Approach
The theoretical investigation of a molecule like this compound is typically centered around Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems. The choice of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), is crucial for achieving a balance between computational accuracy and efficiency.
Molecular Geometry Optimization
The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Illustrative Optimized Geometrical Parameters:
| Parameter | Optimized Value (Å or °) |
| Bond Lengths (Å) | |
| C-C (aromatic) | To be calculated |
| C-F | To be calculated |
| C-O (methoxy) | To be calculated |
| C-C (carboxyl) | To be calculated |
| C=O | To be calculated |
| O-H | To be calculated |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | To be calculated |
| C-C-F | To be calculated |
| C-O-C (methoxy) | To be calculated |
| O=C-O (carboxyl) | To be calculated |
Note: The values in this table are placeholders and would be determined through DFT calculations for this compound.
Vibrational Spectroscopy Analysis
Once the geometry is optimized, a frequency calculation can be performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). These calculated spectra can be compared with experimental data to validate the computational model.
Key Vibrational Modes and Their Expected Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxyl) | ~3500 |
| C-H stretch (aromatic) | ~3100 |
| C=O stretch (carboxyl) | ~1700 |
| C-C stretch (aromatic) | ~1600-1400 |
| C-F stretch | ~1300-1100 |
| C-O stretch (methoxy) | ~1250 |
Note: These are approximate ranges and the precise, scaled theoretical frequencies would be obtained from the DFT frequency calculation.
Electronic Properties: Reactivity and Stability
The electronic properties of a molecule are paramount in determining its chemical reactivity and potential as a drug candidate.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Calculated Electronic Properties:
| Property | Definition | Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | To be calculated |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | To be calculated |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | To be calculated |
| Ionization Potential (I) | -E_HOMO | To be calculated |
| Electron Affinity (A) | -E_LUMO | To be calculated |
| Global Hardness (η) | (I - A) / 2 | To be calculated |
| Global Softness (S) | 1 / (2η) | To be calculated |
| Electronegativity (χ) | (I + A) / 2 | To be calculated |
| Chemical Potential (μ) | -(I + A) / 2 | To be calculated |
| Electrophilicity Index (ω) | μ² / (2η) | To be calculated |
Note: These values are derived from the HOMO and LUMO energies obtained through DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is invaluable for identifying regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxyl and methoxy groups, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the carboxyl group would exhibit a strong positive potential.
Visualizing the Theoretical Workflow and Molecular Structure
Diagrams are essential for conveying complex information in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate the computational workflow and the molecular structure of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: 2D representation of the molecular structure of this compound.
Conclusion
The theoretical study of this compound, through the application of Density Functional Theory and related computational methods, offers a powerful and predictive approach to understanding its intrinsic molecular properties. While a dedicated comprehensive study on this specific isomer is yet to be widely published, the methodologies outlined in this guide provide a clear and robust pathway for researchers to conduct such an analysis. The insights gained from geometry optimization, vibrational analysis, HOMO-LUMO calculations, and MEP mapping are invaluable for rational drug design, reaction mechanism elucidation, and the development of novel materials. By embracing these in-silico techniques, the scientific community can accelerate the exploration and application of this promising fluorinated compound.
References
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CP Lab Safety. This compound, 97% Purity, C8H5F3O3, 1 gram. [Link]
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stability of 3-Methoxy-2,4,6-trifluorobenzoic acid
An In-Depth Technical Guide to the Stability of 3-Methoxy-2,4,6-trifluorobenzoic acid
Introduction
This compound (CAS No: 886499-94-1) is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal and agricultural chemistry.[1][2][3] Its unique substitution pattern, featuring a methoxy group, a carboxylic acid, and multiple fluorine atoms, imparts specific physicochemical properties that are leveraged in the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs).[3][4] The stability of such an intermediate is not a trivial concern; it is a cornerstone of process development, ensuring the purity, safety, and efficacy of the final product. An unstable intermediate can lead to the formation of impurities, reduced yield, and significant challenges in downstream purification and formulation.
This guide provides a comprehensive analysis of the chemical for researchers, process chemists, and drug development professionals. We will move beyond a simple data sheet to explore the underlying chemical principles governing its stability, predict its degradation pathways under various stress conditions, and provide robust, field-tested protocols for its evaluation.
Molecular Structure and Intrinsic Stability Analysis
The is best understood by dissecting the contributions of its constituent functional groups and their electronic interplay.
-
Trifluorinated Aromatic Core: The presence of three fluorine atoms on the benzene ring is the dominant factor contributing to the molecule's high intrinsic stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, conferring exceptional resistance to thermal and oxidative degradation.[5][6] Furthermore, the high electronegativity of fluorine atoms reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.
-
Carboxylic Acid Group: This functional group is the primary site of acidic reactivity. It is also the most likely site for degradation under thermal stress through decarboxylation, although this typically requires harsh conditions.[7]
-
Methoxy Group: The ether linkage of the methoxy group is a potential liability under forceful hydrolytic conditions (both acidic and basic), where it can undergo O-demethylation.[7] Its electron-donating nature slightly counteracts the strong withdrawing effect of the fluorine atoms.
Physicochemical Properties Summary
A summary of the key physical properties of this compound is presented below. These properties are essential for designing appropriate handling, storage, and experimental conditions.
| Property | Value | Source |
| CAS Number | 886499-94-1 | [2][] |
| Molecular Formula | C₈H₅F₃O₃ | [2][] |
| Molecular Weight | 226.12 g/mol | - |
| Melting Point | 129.8°C | [] |
| Boiling Point | 291°C at 760 mmHg | [] |
| Density | 1.487 g/cm³ | [] |
Predicted Degradation Pathways
While specific degradation studies on this exact molecule are not widely published, we can predict the most probable degradation pathways by drawing parallels with structurally similar compounds and applying fundamental organic chemistry principles. These pathways are critical for identifying potential impurities during synthesis and formulation.
Hydrolytic Degradation
Under forced hydrolytic conditions (strong acid or base at elevated temperatures), the most anticipated degradation pathway is the cleavage of the methoxy group's ether linkage.[7]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the ether oxygen is protonated, making the methyl group susceptible to nucleophilic attack by water, leading to the formation of 3-Hydroxy-2,4,6-trifluorobenzoic acid and methanol.
-
Base-Mediated Hydrolysis: Under harsh basic conditions (e.g., NaOH), nucleophilic attack on the methyl group can also occur, yielding the corresponding carboxylate salt of 3-Hydroxy-2,4,6-trifluorobenzoic acid.[7]
Caption: Predicted hydrolytic degradation pathway via O-demethylation.
Thermal Degradation
While the fluorinated ring provides significant thermal stability, benzoic acid derivatives can undergo decarboxylation at high temperatures to yield the corresponding aromatic compound.[7] For this molecule, the expected product would be 2,4,6-trifluoroanisole.
Caption: Predicted thermal degradation pathway via decarboxylation.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions in fluorinated pharmaceutical intermediates.[9] These reactions can be complex, but potential outcomes include defluorination or the formation of radical-induced byproducts.[10][11][12] The stability of different fluorine motifs can vary, but aryl-fluorine bonds can be susceptible to cleavage under photolytic stress.[13] Given the importance of protecting light-sensitive intermediates, photostability testing is crucial.
Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradants and developing stability-indicating analytical methods.[14][15][16] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the resulting impurities.[16]
Overall Workflow
The following diagram outlines a comprehensive workflow for the forced degradation study of this compound.
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Methodologies
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated oven, photostability chamber, pH meter
Protocol 1: Acid Hydrolysis
-
Preparation: Prepare a ~1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubation: Heat the solution at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization & Analysis: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration with the mobile phase, and analyze via HPLC.
-
Rationale: This condition mimics potential acidic environments and is aggressive enough to promote acid-catalyzed reactions like O-demethylation within a reasonable timeframe.[7][14]
Protocol 2: Base Hydrolysis
-
Preparation: Use the same stock solution as in Protocol 1.
-
Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubation: Heat the solution at 60°C, withdrawing aliquots at the same time points as the acid study.
-
Neutralization & Analysis: Immediately neutralize the aliquots with 0.1 M HCl, dilute, and analyze.
-
Rationale: This condition tests for susceptibility to base-catalyzed degradation. The carboxylate salt will form immediately, and the higher temperature will stress other functional groups.[7][15]
Protocol 3: Oxidative Degradation
-
Preparation: Use the same stock solution.
-
Stress: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at time points up to 48 hours.
-
Analysis: Dilute the aliquots and analyze directly.
-
Rationale: Hydrogen peroxide is a standard oxidizing agent used to probe for susceptibility to oxidation.[14][15] The fluorinated ring is expected to be robust, so any degradation would likely involve other parts of the molecule.
Protocol 4: Thermal Degradation
-
Preparation: Place a thin layer of the solid compound in a vial.
-
Stress: Expose the solid sample to dry heat in an oven at a temperature below its melting point (e.g., 80°C) for up to 7 days.
-
Analysis: At each time point, withdraw a sample, dissolve it to a known concentration, and analyze.
-
Rationale: This test evaluates the stability of the compound in its solid state, which is crucial for determining shelf-life and storage conditions.[17] It is the most likely condition to induce decarboxylation.
Protocol 5: Photostability
-
Procedure: Expose both solid and solution samples of the compound to light as specified in the ICH Q1B guideline. This involves exposure to a cool white fluorescent lamp and a near-UV lamp.
-
Control: A dark control sample must be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze the samples after the exposure period.
-
Rationale: Photostability is a critical regulatory requirement, as exposure to light during manufacturing, storage, or use can lead to degradation.[9][15]
Analytical Methodologies for Stability Assessment
A robust, validated analytical method is required to separate and quantify the parent compound and any degradation products.
| Analytical Technique | Purpose in Stability Assessment |
| High-Performance Liquid Chromatography (HPLC) | The primary workhorse for stability studies. A stability-indicating method must be developed (typically reversed-phase with UV detection) that can separate the parent peak from all degradation products and impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for the identification of degradation products. By determining the mass-to-charge ratio (m/z) of the impurity peaks, their molecular weights can be determined, which is the first step in structural elucidation and confirming the predicted degradation pathways.[11] |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | A powerful, specific technique for tracking the fate of the fluorine atoms. It can rapidly identify the formation of fluorinated degradants and quantify the extent of defluorination if it occurs.[10][13] |
| Forced Degradation Study | The overall process that utilizes the above analytical techniques to generate samples and prove that the chosen analytical method is "stability-indicating."[17][18] |
Handling and Storage Recommendations
Based on the chemical nature of this compound and general best practices for fluorinated intermediates, the following guidelines are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[19] To prevent photolytic degradation, amber vials or storage in a dark location is highly recommended.[9]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[20] Avoid contact with strong oxidizing agents and strong bases.[7][21] Handle in a well-ventilated area or chemical fume hood.[21]
-
Incompatibilities: Keep away from strong oxidizing agents. While generally stable, avoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures.
Conclusion
This compound possesses high intrinsic stability, primarily due to the robust trifluorinated aromatic ring. Under standard storage and handling conditions, it is a reliable chemical intermediate. However, like any multi-functional molecule, it has potential degradation pathways that must be understood and controlled. The most probable degradation routes under forced conditions are O-demethylation (hydrolytic stress) and decarboxylation (thermal stress). Photolytic degradation is also a key consideration that must be evaluated experimentally.
By implementing the comprehensive forced degradation protocols and analytical strategies outlined in this guide, researchers and developers can confidently characterize the stability profile of this molecule, develop robust manufacturing processes, and ensure the quality and safety of the final products derived from it.
References
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ResearchGate. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from ResearchGate. [Link]
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National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from NIH National Library of Medicine. [Link]
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Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from Pharmaceutical Technology. [Link]
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Methodological & Application
Synthesis of 3-Methoxy-2,4,6-trifluorobenzoic Acid: An Application Note and Experimental Protocol
This document provides a comprehensive guide for the synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid, a valuable fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. Due to the absence of a direct, published experimental protocol for this specific molecule, this application note outlines a proposed multi-step synthetic pathway. The proposed route is grounded in well-established organic chemistry principles and analogous reactions reported in the literature for structurally similar compounds.
The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. This compound represents a versatile building block for the synthesis of more complex molecules. This guide details a proposed four-step synthesis starting from the commercially available 2,4,6-trifluoroaniline.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a four-step process:
-
Diazotization and Hydrolysis: Conversion of 2,4,6-trifluoroaniline to 2,4,6-trifluorophenol.
-
Formylation: Introduction of a formyl group to the 2,4,6-trifluorophenol to yield 3-hydroxy-2,4,6-trifluorobenzaldehyde.
-
Methylation: Conversion of the hydroxyl group to a methoxy group to produce 3-methoxy-2,4,6-trifluorobenzaldehyde.
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid to yield the final product, this compound.
The Strategic Application of 3-Methoxy-2,4,6-trifluorobenzoic Acid in Modern Medicinal Chemistry
Introduction: The Fluorine Advantage in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2][4] Among the various fluorinated building blocks, polysubstituted benzoic acids, such as 3-Methoxy-2,4,6-trifluorobenzoic acid, offer a versatile platform for the synthesis of sophisticated therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, with a focus on its use as a key intermediate in the synthesis of kinase inhibitors.
The trifluorinated methoxy-benzoic acid scaffold is particularly valuable. The methoxy group provides a potential hydrogen bond acceptor and can influence the molecule's conformation, while the fluorine atoms create a unique electronic environment, enhancing lipophilicity and blocking potential sites of metabolic attack.[4][5] This combination of functional groups makes it an attractive starting point for the synthesis of complex molecules targeting a range of biological targets, from enzymes to receptors.[5]
Core Applications in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.[6] The general structure of many kinase inhibitors involves a core heterocyclic scaffold that binds to the ATP-binding site of the kinase, with various substituents that confer selectivity and potency.
This compound is an ideal building block for the synthesis of the "hinge-binding" fragments of many kinase inhibitors. The carboxylic acid moiety allows for straightforward amide bond formation with a variety of amine-containing heterocyclic cores. The trifluorinated phenyl ring can then occupy a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity of the inhibitor.
A prime example of a therapeutic area where such fluorinated fragments are crucial is in the development of BRAF inhibitors for the treatment of melanoma.[7][8][9] BRAF is a serine/threonine kinase that is frequently mutated in cancer.[8][9] Approved BRAF inhibitors like Vemurafenib and Dabrafenib feature complex aromatic systems that interact with the kinase active site.[9][10] While the direct synthesis of these specific drugs may not use this compound, the design principles are highly relevant. The synthesis of novel analogs and next-generation inhibitors often involves exploring different substitution patterns on the aromatic rings to improve efficacy and overcome resistance.[11][12][13]
Experimental Protocols: Amide Coupling for the Synthesis of a Kinase Inhibitor Fragment
The following protocols detail the synthesis of a representative kinase inhibitor fragment through the amide coupling of this compound with a generic amine-containing heterocycle. Two common and reliable methods are presented: one utilizing the coupling reagent HATU and another using the EDC/HOBt system.
Physicochemical Properties of Key Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 886499-94-1 | C₈H₅F₃O₃ | 206.12 |
| HATU | 148893-10-1 | C₁₀H₁₅F₆N₆OP | 380.23 |
| EDC hydrochloride | 25952-53-8 | C₈H₁₈Cl₂N₂ | 191.70 |
| HOBt | 2592-95-2 | C₆H₅N₃O | 135.12 |
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often preferred for its high efficiency, mild reaction conditions, and suppression of side reactions.
Materials:
-
This compound (1.0 eq)
-
Amine-containing heterocycle (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine-containing heterocycle (1.1 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more classical and cost-effective method for amide bond formation.[14]
Materials:
-
This compound (1.0 eq)
-
Amine-containing heterocycle (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine-containing heterocycle (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[14]
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC hydrochloride (1.2 eq).[14]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent, perform an aqueous workup as in Protocol 1). Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow for the synthesis of a kinase inhibitor fragment using this compound and the underlying mechanism of amide bond formation.
Caption: General workflow for amide coupling.
Caption: Mechanism of carbodiimide-mediated amide coupling.
Conclusion and Future Perspectives
This compound represents a valuable and highly functionalized building block for medicinal chemists. Its strategic application, particularly in the synthesis of kinase inhibitors, allows for the introduction of key structural motifs that can enhance the pharmacological properties of drug candidates. The protocols provided herein offer robust and reproducible methods for the incorporation of this scaffold into complex molecules via amide bond formation. As the demand for more potent and selective therapeutics continues to grow, the use of such precisely engineered fluorinated intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
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Application Note: 3-Methoxy-2,4,6-trifluorobenzoic Acid as a Versatile Building Block in Modern Organic Synthesis
Abstract: 3-Methoxy-2,4,6-trifluorobenzoic acid is a highly functionalized aromatic building block poised for significant applications in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic and structural features—an activated carboxylic acid handle for derivatization and a severely electron-deficient aromatic ring ripe for nucleophilic substitution—make it a powerful tool for constructing complex molecular architectures. This guide provides an in-depth analysis of its reactivity, core applications, and detailed, field-proven protocols for its use in amide bond formation and nucleophilic aromatic substitution (SNAr) reactions. We further explore its potential as a key scaffold in the design of targeted therapeutics, such as kinase inhibitors, underscoring its value to researchers in drug discovery and development.
Core Concepts: Physicochemical Properties and Reactivity Profile
This compound (CAS 886499-94-1) is a crystalline solid whose synthetic utility is dictated by the interplay of its functional groups.[1] The trifluorinated benzene ring creates a strong inductive withdrawal of electron density, significantly lowering the pKa of the carboxylic acid and activating the ring for nucleophilic attack.[2]
The three fluorine atoms serve as potential leaving groups in SNAr reactions, while the methoxy group, traditionally an electron-donating group via resonance, has its influence modulated by the powerful inductive effect of the adjacent fluorine atoms. This electronic push-pull dynamic is central to the molecule's reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 886499-94-1 | [1] |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Melting Point | 129.8 °C | [] |
| Boiling Point | 291 °C at 760 mmHg | [] |
| Density | 1.487 g/cm³ | [] |
The primary sites of reactivity are the carboxylic acid, which readily engages in coupling reactions, and the aromatic carbons bearing fluorine atoms, which are susceptible to displacement by nucleophiles.
Caption: Key reactive sites on this compound.
Core Application: Robust Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently performed transformations in the synthesis of pharmaceuticals.[4] The carboxylic acid moiety of this compound can be efficiently coupled with a wide range of primary and secondary amines using standard coupling agents. The electron-withdrawing nature of the ring enhances the electrophilicity of the carboxyl carbon upon activation, facilitating the reaction.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol provides a reliable method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a water-soluble coupling agent and hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.
-
Base Addition: Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Activation & Coupling: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A cloudy suspension may form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure amide.
Caption: Experimental workflow for EDC/HOBt mediated amide coupling.
Advanced Application: Regioselective Nucleophilic Aromatic Substitution (SNAr)
A key feature of this building block is its susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for C-N, C-O, and C-S bond formation.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The strong electron-withdrawing effect of the three fluorine atoms and the carboxylate group (or its derivative) stabilizes the negative charge in this intermediate, lowering the activation energy for the reaction.[2][7]
Regioselectivity is a critical consideration. The fluorine at the C4 position is often the most susceptible to displacement due to:
-
Para-activation by the methoxy group's resonance donation, which can stabilize the Meisenheimer intermediate.
-
Ortho-activation by the electron-withdrawing carboxyl group.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 2: SNAr with an Amine Nucleophile
This protocol details the displacement of a fluorine atom with a primary or secondary amine from an amide derivative of the title compound. The amide is used to prevent unwanted reactions at the carboxylic acid under basic conditions.
Materials:
-
N-substituted-3-methoxy-2,4,6-trifluorobenzamide (1.0 equiv, prepared via Protocol 1)
-
Amine nucleophile (e.g., piperidine, morpholine, 2.0-3.0 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add the N-substituted-3-methoxy-2,4,6-trifluorobenzamide (1.0 equiv) and K₂CO₃ (3.0 equiv).
-
Solvent and Nucleophile Addition: Add anhydrous DMSO to a concentration of 0.2 M, followed by the amine nucleophile (2.0-3.0 equiv).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically. Stir for 4-18 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3x). The aqueous layer may contain emulsified product, requiring thorough extraction.
-
Washing: Combine the organic layers and wash with water (2x) to remove residual DMSO/DMF, followed by brine (1x).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove all traces of high-boiling solvent.
-
Purification: Purify the crude residue by flash column chromatography or preparative HPLC to afford the desired SNAr product.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them a major target for drug development.[8] Many FDA-approved small molecule kinase inhibitors feature a substituted heterocyclic core that binds to the ATP pocket of the kinase.[8][9] The 3-methoxy-2,4,6-trifluorobenzoyl scaffold is an excellent starting point for synthesizing such inhibitors. The fluorinated aromatic ring can serve as a "warhead" that forms key interactions within the enzyme's active site, while the rest of the molecule can be elaborated to achieve potency and selectivity.[10][11][12]
For instance, the building block can be coupled with an appropriate aniline derivative, followed by an SNAr reaction and subsequent cyclization to form heterocyclic systems common in kinase inhibitors, such as quinazolinones or pyrido[2,3-d]pyrimidines.
Caption: Hypothetical workflow for synthesizing a kinase inhibitor scaffold.
The fluorine substituents can enhance binding affinity through hydrogen bonding or other electrostatic interactions, and they often improve metabolic stability and pharmacokinetic properties.[10]
Conclusion
This compound is more than a simple catalogue chemical; it is a strategic building block for accessing novel and complex chemical matter. Its predictable reactivity in both amide coupling and nucleophilic aromatic substitution allows for a modular and divergent approach to synthesis. The protocols and insights provided herein demonstrate its immediate applicability for researchers, particularly those in drug discovery aiming to leverage the unique benefits of fluorine chemistry to develop next-generation therapeutics.
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-
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-
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National Institutes of Health (NIH). (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Retrieved January 11, 2026, from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reaction of 3-Methoxy-2,4,6-trifluorobenzoic acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of amide bonds is a cornerstone of modern medicinal chemistry. This guide provides a detailed technical overview of the reaction between 3-Methoxy-2,4,6-trifluorobenzoic acid and various amines, a key transformation for introducing a privileged, polysubstituted fluorinated aromatic scaffold into drug candidates. The strategic incorporation of fluorine and methoxy groups can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] However, the electronic and steric nature of this particular benzoic acid presents unique challenges to amide bond formation. This document outlines the underlying chemical principles, compares robust coupling methodologies, and provides detailed, field-proven protocols to empower researchers to successfully and efficiently synthesize the desired amide products.
Scientific Foundation: Navigating the Challenges of a Polysubstituted System
The reactivity of this compound in amide coupling reactions is dictated by a combination of electronic and steric factors.
-
Electronic Effects : The three fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid. While this can facilitate the initial deprotonation step, the overall electron-deficient nature of the aromatic ring can influence the reactivity of the activated carboxylate intermediate.[3][4]
-
Steric Hindrance : The presence of substituents at both positions ortho to the carboxylic acid (a methoxy group at C2 and a fluorine atom at C6) creates significant steric hindrance. This bulkiness can impede the approach of the amine nucleophile to the activated carbonyl center, making the reaction more challenging than with unhindered acids.[5][6]
These factors necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve high yields and minimize side reactions. Standard amide bond formation methods may prove sluggish or fail altogether.[5][7]
Core Reaction Mechanism: The Role of Coupling Reagents
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to generate a highly electrophilic intermediate that is readily attacked by the amine.[7] Modern coupling reagents achieve this through the in-situ formation of activated esters or similar species.
Uronium/Aminium Salt-Based Activation (e.g., HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective for challenging couplings.[2][5] The mechanism involves two key stages:
-
Activation : The carboxylate anion, formed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.
-
Active Ester Formation : This unstable intermediate is rapidly attacked by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion to generate an OAt-active ester. This ester is significantly more reactive towards amines than the original carboxylic acid and is less prone to racemization if the amine or acid contains a chiral center.[2][5]
Caption: Generalized mechanism of HATU-mediated amide coupling.
Carbodiimide-Based Activation (e.g., EDC)
Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also widely used. They react with the carboxylic acid to form an O-acylisourea intermediate.[7] This intermediate can be directly attacked by the amine, but this pathway can be slow for hindered substrates and can lead to side products. To improve efficiency and suppress racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an OBt-active ester, which then reacts more cleanly with the amine.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of amides from this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended primary method due to the sterically hindered and electronically deactivated nature of the acid.
Caption: General experimental workflow for amide synthesis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup : In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF (to make a ~0.2 M solution).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add DIPEA (2.5-3.0 equiv) dropwise to the solution.
-
Add HATU (1.1-1.2 equiv) portion-wise over 5 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up : Upon completion, pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide.
Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)
An alternative method using more traditional and cost-effective reagents. This may require longer reaction times or gentle heating for less reactive amines.
Materials:
-
Same as Protocol 1, but replace HATU and DIPEA with:
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) may be used instead of or in combination with DMF.
Procedure:
-
Reaction Setup : In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add TEA or DIPEA (2.5 equiv) followed by the solid EDC·HCl (1.2 equiv).
-
Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up, Isolation, and Purification : Follow steps 6-9 as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous work-up.
Data and Comparison
The choice of coupling reagent is critical for success. The following table provides a qualitative comparison and expected outcomes based on established principles for sterically hindered substrates.[6][7]
| Parameter | Method 1: HATU/DIPEA | Method 2: EDC/HOBt | Method 3: Acyl Chloride |
| Relative Speed | Very Fast (typically 2-6 h) | Moderate to Slow (12-24 h) | Fast (1-4 h after acyl chloride formation) |
| Typical Yields | Good to Excellent | Moderate to Good | Variable; can be high |
| Key Advantages | High efficiency for hindered substrates; low racemization risk.[2] | Cost-effective; water-soluble byproduct. | Highly reactive intermediate. |
| Key Disadvantages | Higher cost; potential for guanidinylation side reaction with excess reagent.[5] | Slower; may require heat; potential for side reactions if HOBt is omitted. | Requires an extra synthetic step; harsh reagents (SOCl₂, (COCl)₂); moisture sensitive. |
| Best For | Sterically demanding primary and secondary amines; valuable substrates. | General purpose screening; scale-up where cost is a factor. | Simple, robust amines where functional group tolerance is not an issue. |
Troubleshooting and Field Insights
-
Low or No Conversion : If the reaction stalls, confirm the quality of the anhydrous solvent and the coupling reagents. For the EDC/HOBt method, gentle heating (40-50 °C) can sometimes drive the reaction to completion. For the HATU method, adding a slight excess (up to 1.5 equiv) of HATU and base may be beneficial.
-
Guanidinylation Side Product : This can occur with HATU if the amine attacks the coupling reagent itself.[5] This is more likely if the coupling is slow or if HATU is used in large excess. To mitigate this, ensure the acid is fully pre-activated with HATU (5-10 minutes) before adding the amine.
-
Purification Challenges : The trifluoromethoxy-phenyl moiety is relatively nonpolar. Amide products may have similar polarity to starting materials or byproducts. Careful selection of the mobile phase for chromatography and using high-resolution columns are recommended.
Conclusion
The successful synthesis of amides from this compound is a critical step in the development of novel therapeutics. While the electronic and steric properties of this acid present challenges, the use of potent uronium salt-based coupling reagents like HATU provides a reliable and high-yielding pathway. By understanding the underlying mechanisms and employing the robust protocols detailed in this guide, researchers can confidently incorporate this valuable fluorinated scaffold into their drug discovery programs.
References
- Vertex AI Search. The Role of Fluorinated Benzoic Acids in Drug Discovery.
-
Wikipedia. HATU. Available from: [Link]
- Vertex AI Search. The Role of Fluorinated Benzoic Acids in Modern Drug Discovery.
- BenchChem. A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
- BenchChem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- BenchChem. Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
-
PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available from: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
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- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling of 3-Methoxy-2,4,6-trifluorobenzoic acid
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the realms of pharmaceutical and materials science.[1] The coupling of carboxylic acids and amines is one of the most frequently performed transformations in drug discovery. However, the intrinsic properties of the substrates can present significant challenges. 3-Methoxy-2,4,6-trifluorobenzoic acid is a case in point, embodying a confluence of steric and electronic hurdles that can render standard amide coupling protocols inefficient.
The trifluoro-substitution pattern on the aromatic ring creates a sterically demanding environment around the carboxylic acid moiety. The fluorine atoms at the ortho positions (2 and 6) significantly hinder the approach of the amine nucleophile. Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates the carbonyl group, making it less electrophilic and thus less susceptible to nucleophilic attack. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing robust amide coupling protocols for this challenging substrate. We will delve into the mechanistic rationale behind various coupling strategies and provide detailed, field-tested protocols to achieve high-yield synthesis of the desired amide products.
Core Principles: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental principle behind all amide coupling reactions. The choice of activating agent is critical and depends on the specific properties of the carboxylic acid and amine.
For a substrate like this compound, the ideal coupling reagent should be highly reactive to overcome the electronic deactivation and sterically accessible to approach the hindered carboxyl group.
Recommended Coupling Protocols
Based on the unique challenges presented by this compound, we recommend considering the following protocols. A comparative summary is provided in Table 1.
Protocol 1: Uronium/Aminium Salt-Based Coupling (HATU)
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective coupling reagents, especially for hindered amino acids and complex substrates. HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which then readily undergoes nucleophilic attack by the amine.[2] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) leaving group is advantageous due to the anchimeric assistance provided by the pyridine nitrogen, which accelerates the coupling reaction.
Experimental Protocol: HATU-Mediated Coupling
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Add the amine (1.1-1.2 equiv) to the solution.
-
Add HATU (1.1-1.2 equiv) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA or TEA (2.0-3.0 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality Behind Experimental Choices:
-
HATU: Chosen for its high reactivity, which is necessary to activate the electron-deficient carboxylic acid.
-
DIPEA/TEA: A non-nucleophilic base is used to deprotonate the carboxylic acid and neutralize the acidic byproducts without competing with the primary/secondary amine nucleophile.
-
Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture, which can lead to hydrolysis of the activated intermediate and reduce the yield.
Diagram of HATU Coupling Workflow
Sources
Application Notes and Protocols: Esterification of 3-Methoxy-2,4,6-trifluorobenzoic acid
Abstract
This document provides a comprehensive guide for the successful esterification of 3-Methoxy-2,4,6-trifluorobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the underlying chemical principles, offers detailed, step-by-step protocols for both standard and alternative esterification methods, and provides critical insights into reaction optimization and troubleshooting. The protocols and discussions are grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction: Significance and Challenges
This compound is a valuable building block in medicinal chemistry and materials science. Its derivatives, particularly its esters, serve as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of multiple fluorine atoms and a methoxy group on the aromatic ring imparts unique electronic properties and conformational constraints, which can be strategically exploited in drug design.
However, the esterification of this particular benzoic acid derivative presents a unique set of challenges. The steric hindrance posed by the ortho-fluorine atoms can significantly slow down the reaction rate. Furthermore, the electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid, which can influence the reaction equilibrium and potentially lead to side reactions under harsh conditions.[1]
This guide will primarily focus on the classic Fischer-Speier esterification, a robust and widely used method.[2] Additionally, it will touch upon alternative methods suitable for more sensitive or sterically hindered substrates.
The Fischer-Speier Esterification: A Mechanistic Overview
The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction is reversible, and its equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[4]
The mechanism proceeds through a series of protonation and deprotonation steps, which can be summarized as follows:[3][4][5][6]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
This entire process is an equilibrium, and understanding this is key to achieving high yields.
Experimental Protocols
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation.[7][8]
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Alcohols (e.g., Methanol, Ethanol): Flammable. Keep away from ignition sources.[9]
-
Organic Solvents (e.g., Ethyl Acetate, Diethyl Ether): Flammable and volatile. Use in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[8][9][10][11]
Protocol 1: Standard Fischer Esterification using Sulfuric Acid
This protocol describes a general procedure for the esterification of this compound with a primary alcohol (e.g., methanol or ethanol) using concentrated sulfuric acid as the catalyst.
Materials and Equipment:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Experimental Workflow Diagram:
Caption: General workflow for Fischer esterification.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. The ester product will be less polar than the starting carboxylic acid.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
If a low-boiling alcohol was used, remove the excess under reduced pressure using a rotary evaporator.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x volume of the aqueous layer).[12]
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.[13][14] Be cautious during the bicarbonate wash as CO₂ gas will be evolved.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel, if necessary.[15]
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry).
-
Quantitative Data Summary Table:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| This compound | 1.0 eq | Limiting reagent. |
| Alcohol (e.g., Methanol) | 10 - 20 eq | Acts as both reactant and solvent. |
| Concentrated H₂SO₄ | 0.1 - 0.2 eq | Catalyst. |
| Reaction Temperature | Reflux | Varies depending on the alcohol used. |
| Reaction Time | 1 - 10 hours | Monitor by TLC. |
| Typical Yield | 70 - 90% | Dependent on the specific alcohol and reaction conditions. |
Alternative Esterification Methods
For substrates that are sensitive to strong acids or are particularly sterically hindered, alternative methods may be more suitable.
Steglich Esterification
The Steglich esterification is a mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[16][17] This method is particularly useful for forming esters from sterically hindered alcohols or acid-labile substrates.[17]
Reaction Mechanism Diagram:
Caption: Simplified Steglich esterification mechanism.
Key Advantages:
-
Mild reaction conditions (often at room temperature).
-
High yields for sterically hindered substrates.
Key Disadvantage:
-
The dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove.
Use of Solid Acid Catalysts
The use of heterogeneous solid acid catalysts, such as modified montmorillonite clays or metal-organic frameworks (MOFs), offers a more environmentally friendly approach to esterification.[18][19][20][21] These catalysts can be easily recovered and reused, simplifying the work-up procedure.[22]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Solution(s) |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor by TLC to determine optimal conditions. |
| Catalyst deactivation. | Use fresh or a higher loading of the catalyst. | |
| Steric hindrance. | Consider using an alternative method like Steglich esterification.[23] | |
| Formation of Byproducts | Dehydration of secondary/tertiary alcohols. | Use milder conditions or a different esterification method. |
| Ether formation from the alcohol. | Avoid prolonged heating. | |
| Sulfonation of the aromatic ring. | Use a different acid catalyst (e.g., p-TsOH) or a lower reaction temperature.[1] | |
| Difficult Work-up | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Conclusion
The esterification of this compound is a crucial transformation for the synthesis of various valuable compounds. While the Fischer-Speier method remains a reliable and cost-effective approach, careful consideration of the substrate's reactivity and potential side reactions is necessary for achieving high yields. For challenging substrates, alternative methods such as the Steglich esterification or the use of solid acid catalysts provide viable and often milder alternatives. The protocols and insights provided in this guide aim to equip researchers with the necessary knowledge to successfully perform this important chemical transformation.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism - JoVE. (n.d.). Retrieved from [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
-
Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
mechanism for the esterification reaction - Chemguide. (n.d.). Retrieved from [Link]
- Hamzah, N., Rahim, A., & Pinang, P. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 21-30.
-
Hamzah, N., Rahim, A., & Pinang, P. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar. Retrieved from [Link]
-
Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. (n.d.). Retrieved from [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. (2021, May 6). Retrieved from [Link]
-
Hamzah, N., Rahim, A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]
-
2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22). Retrieved from [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry. Retrieved from [Link]
-
Work up of ester? - ResearchGate. (2021, January 19). Retrieved from [Link]
- US4304925A - Process for purifying esters - Google Patents. (n.d.).
-
-
The Fischer Esterification. (n.d.). Retrieved from [Link]
-
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.
-
Chemical Properties of 3-Methoxy-2,4,5-trifluorobenzoic acid, isohexyl ester - Cheméo. (n.d.). Retrieved from [Link]
-
A New Method for the Esterification of Certain Sterically Hindered Acids - ACS Publications. (n.d.). Retrieved from [Link]
-
3-Methoxy-2,4,5-Trifluorobenzoic Acid - ChemBK. (2024, April 9). Retrieved from [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Esterification of Hindered Carboxylic Acids | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
(PDF) Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. (n.d.). Retrieved from [Link]
-
(PDF) Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. (n.d.). Retrieved from [Link]
- US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents. (n.d.).
-
An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities - Research Trend. (n.d.). Retrieved from [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]
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The Strategic Utility of 3-Methoxy-2,4,6-trifluorobenzoic Acid in the Synthesis of Advanced Heterocyclic Compounds: Application Notes and Protocols
Introduction: A Versatile Fluorinated Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. 3-Methoxy-2,4,6-trifluorobenzoic acid has emerged as a pivotal building block for medicinal chemists, offering a unique combination of electronic and steric properties that facilitate the construction of complex heterocyclic systems. Its trifluorinated phenyl ring, activated towards nucleophilic aromatic substitution, coupled with the directing effects of the methoxy and carboxylic acid groups, provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds, many of which are privileged structures in medicinal chemistry.
This comprehensive technical guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic families, including quinazolinones, benzoxazinones, and oxadiazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Principles: The Reactivity of this compound
The synthetic utility of this compound is primarily dictated by two key features: the activated trifluorophenyl ring and the carboxylic acid functional group. The electron-withdrawing nature of the three fluorine atoms renders the aromatic ring susceptible to nucleophilic attack, a characteristic that is crucial for certain cyclization strategies. However, for the construction of many key heterocycles, the reactivity of the carboxylic acid is paramount.
To facilitate reactions with binucleophiles, the carboxylic acid is typically activated, most commonly by conversion to the corresponding acid chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, enabling efficient acylation of nucleophiles under mild conditions.
Protocol 1: Activation of this compound to its Acid Chloride
This protocol details the conversion of this compound to 3-Methoxy-2,4,6-trifluorobenzoyl chloride, a crucial intermediate for subsequent cyclization reactions.
Reaction Scheme:
Caption: Conversion of the carboxylic acid to the acid chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 9.4 g starting material) |
| This compound | 886499-94-1 | 220.12 | 9.4 g (42.7 mmol) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 50 mL |
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (9.4 g, 42.7 mmol). Carefully add thionyl chloride (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.
-
Purification: The crude 3-Methoxy-2,4,6-trifluorobenzoyl chloride can be purified by distillation under reduced pressure to yield a yellow oil.[1]
Trustworthiness Note: The complete removal of thionyl chloride is critical as its presence can interfere with subsequent reactions. The crude acid chloride is often of sufficient purity for immediate use in the next synthetic step.
Application in the Synthesis of Fused Heterocyclic Systems
The activated 3-Methoxy-2,4,6-trifluorobenzoyl chloride is a versatile electrophile for the synthesis of a range of fused heterocyclic systems through condensation with appropriate binucleophiles.
Synthesis of Fluorinated Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The synthesis of 2-substituted quinazolin-4(3H)-ones can be readily achieved through the condensation of an activated carboxylic acid with an anthranilamide derivative.
Workflow for Quinazolinone Synthesis:
Caption: Two-step synthesis of a fluorinated quinazolinone.
This protocol outlines a general procedure for the synthesis of a fluorinated quinazolinone from 3-Methoxy-2,4,6-trifluorobenzoyl chloride and anthranilamide.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-Methoxy-2,4,6-trifluorobenzoyl chloride | N/A | 238.56 |
| Anthranilamide | 88-68-6 | 136.15 |
| Pyridine | 110-86-1 | 79.10 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
Step-by-Step Protocol:
-
Acylation:
-
Dissolve anthranilamide (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-Methoxy-2,4,6-trifluorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DMF.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid, the N-(2-carbamoylphenyl)-3-methoxy-2,4,6-trifluorobenzamide intermediate, by filtration and wash with cold water.
-
-
Cyclization:
-
Suspend the crude intermediate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Causality in Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the acylation and also serves as a catalyst.
-
Anhydrous Conditions: The acid chloride is sensitive to moisture, and anhydrous conditions prevent its hydrolysis back to the carboxylic acid.
-
Aqueous NaOH for Cyclization: The basic conditions facilitate the intramolecular nucleophilic attack of the amide nitrogen onto the other amide carbonyl, leading to the cyclized quinazolinone product.
Synthesis of Fluorinated Benzoxazinones
Benzoxazinones are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science.[3] Their synthesis can be achieved by the reaction of an activated carboxylic acid with a 2-aminophenol derivative.
This protocol provides a general method for the synthesis of a fluorinated benzoxazinone.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-Methoxy-2,4,6-trifluorobenzoyl chloride | N/A | 238.56 |
| 2-Aminophenol | 95-55-6 | 109.13 |
| Triethylamine | 121-44-8 | 101.19 |
| Toluene | 108-88-3 | 92.14 |
Step-by-Step Protocol:
-
Acylation and In Situ Cyclization:
-
In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) and triethylamine (1.2 eq) in toluene.
-
Add a solution of 3-Methoxy-2,4,6-trifluorobenzoyl chloride (1.1 eq) in toluene dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Expertise & Experience Insights:
The reaction of the acid chloride with 2-aminophenol can lead to the formation of both N-acylated and O-acylated products. The N-acylated intermediate is the desired precursor for the benzoxazinone. The use of a non-polar solvent like toluene and refluxing conditions generally favors the formation of the thermodynamically more stable benzoxazinone product through intramolecular cyclization.
Synthesis of Fluorinated 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered heterocyclic compounds that are frequently found in medicinally active compounds, exhibiting a range of biological activities.[4] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N'-acylbenzohydrazides.
Workflow for 1,3,4-Oxadiazole Synthesis:
Caption: Multi-step synthesis of a fluorinated 1,3,4-oxadiazole.
This multi-step protocol outlines the synthesis of a fluorinated 1,3,4-oxadiazole.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 886499-94-1 | 220.12 |
| Methanol | 67-56-1 | 32.04 |
| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 |
| Hydrazine Hydrate | 7803-57-8 | 50.06 |
| Aromatic Aldehyde | Varies | Varies |
| Acetic Anhydride | 108-24-7 | 102.09 |
Step-by-Step Protocol:
-
Esterification:
-
Prepare methyl 3-methoxy-2,4,6-trifluorobenzoate by refluxing this compound in methanol with a catalytic amount of concentrated sulfuric acid.
-
After completion, neutralize the reaction mixture and extract the ester with a suitable organic solvent. Purify by distillation or chromatography.
-
-
Hydrazide Formation:
-
Reflux the methyl 3-methoxy-2,4,6-trifluorobenzoate (1.0 eq) with an excess of hydrazine hydrate in ethanol for 8-12 hours.
-
Cool the reaction mixture and collect the precipitated 3-Methoxy-2,4,6-trifluorobenzohydrazide by filtration.
-
-
Schiff Base Formation:
-
Dissolve the 3-Methoxy-2,4,6-trifluorobenzohydrazide (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to obtain the crude N'-(arylmethylene)-3-methoxy-2,4,6-trifluorobenzohydrazide, which can be purified by recrystallization.
-
-
Oxidative Cyclization:
-
Reflux the Schiff base intermediate in an excess of acetic anhydride for 2-4 hours.[4]
-
Pour the cooled reaction mixture onto crushed ice.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization to yield the desired 2-(aryl)-5-(3-methoxy-2,4,6-trifluorophenyl)-1,3,4-oxadiazole.
-
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its unique electronic properties and the reactivity of its carboxylic acid function allow for the efficient construction of a wide range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this fluorinated intermediate in the design and synthesis of novel therapeutic agents. The principles of activating the carboxylic acid and subsequent condensation with binucleophiles can be extended to the synthesis of other heterocyclic systems, making this compound a cornerstone reagent for innovation in drug discovery.
References
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- Zhang, Y., et al. (2020). Synthesis of quinazolin-4(3H)
- Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352–10358.
- Jin, L., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036-5040.
- Kallam, R., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1729.
- Adib, M., et al. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 5(11), 8145-8155.
- Hassan, A. S., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(4), 982.
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
- CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof. (2020).
- El-Sayed, W. A. (2012). Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. E-Journal of Chemistry, 9(4), 2135-2142.
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PrepChem. (n.d.). Synthesis of 3-methoxy-2,4,5-trifluorobenzoyl chloride. Retrieved from [Link]
- S. Baykov, et al. (2012). Synthesis and characterization of some novel substituted benzohydrazide derivatives. Der Pharma Chemica, 4(5), 1951-1956.
- Supporting Information for Copper-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. (n.d.).
- Al-Soud, Y. A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 654-661.
- Potáčková, E., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15147–15162.
- El-Sayed, W. A. (2012). Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles.
- Khan, I., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 20(8), 14859-14873.
- Yuliani, S., et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar.
- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (2012).
- Yadav, P., & Singh, R. (2020). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 10(63), 38459-38481.
- Badasa, S. (2017). Review Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazine. Chemical and Process Engineering Research.
- Zhang, C., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(22), 7954.
- Oniga, S., et al. (2011). New heterocyclic Compounds from 1,2,4-triazole-3(4H)-thione Class Obtained from Cyclization of New Acylthiosemicarbazides.
- Arote, R. B., & Shisodia, S. U. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
- Badasa, S. (2017). Review Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazine. Chemical and Process Engineering Research.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Methoxy-2,4,6-trifluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, make fluorinated building blocks highly valuable.[2] 3-Methoxy-2,4,6-trifluorobenzoic acid and its derivatives represent a versatile scaffold, combining the electronic effects of multiple fluorine atoms with the synthetic handles of a carboxylic acid and a methoxy group. Palladium-catalyzed cross-coupling reactions are powerful tools for the elaboration of such complex scaffolds, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[3]
This guide provides an in-depth analysis and detailed protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to this compound derivatives. The protocols are designed to be robust starting points for synthesis, and the accompanying discussion explains the critical experimental choices, potential challenges, and mechanistic underpinnings.
Core Challenge: The Inert C-F Bond
A primary challenge in the cross-coupling of polyfluorinated arenes is the strength of the carbon-fluorine (C-F) bond.[4] C-F bond activation is significantly more difficult than the activation of C-Cl, C-Br, or C-I bonds, often requiring specialized catalyst systems with electron-rich, sterically demanding ligands and carefully chosen reaction conditions to achieve efficient oxidative addition to the Pd(0) center.[4][5] The presence of three fluorine atoms on the benzoic acid ring, while electronically activating the ring for nucleophilic aromatic substitution, presents a significant hurdle for traditional cross-coupling.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures, a common motif in pharmaceuticals.[2][6] The reaction couples an organoboron reagent with an organohalide.[2] Given the multiple C-F bonds on the substrate, regioselectivity and forcing conditions are key considerations. Activation of the C-F bond para to the methoxy group is often favored due to electronic effects.
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl fluoride to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical to facilitate the challenging C-F oxidative addition step. The base plays a crucial role in activating the boronic acid for transmetalation.
Workflow for Suzuki-Miyaura Coupling
Sources
analytical methods for 3-Methoxy-2,4,6-trifluorobenzoic acid quantification
An Application Note for the Quantitative Analysis of 3-Methoxy-2,4,6-trifluorobenzoic Acid
Abstract
This application note provides a comprehensive guide to the development and validation of analytical methods for the quantification of this compound. Recognizing the compound's role as a potential intermediate in pharmaceutical synthesis and other fine chemical applications, robust and reliable quantification is paramount for quality control, process monitoring, and research. This document outlines detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assays and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications in complex biological matrices. The methodologies are grounded in established chromatographic principles and framed within the validation requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.
Introduction and Physicochemical Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of three electron-withdrawing fluorine atoms and a methoxy group on the benzene ring, in addition to the carboxylic acid moiety, dictates its chemical properties and informs the strategy for its analytical determination. Accurate quantification is essential for ensuring purity, monitoring reaction kinetics, or conducting pharmacokinetic studies.
A successful analytical method hinges on understanding the analyte's properties. Key physicochemical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| IUPAC Name | 2,4,6-trifluoro-3-methoxybenzoic acid | [] |
| CAS Number | 886499-94-1 | [1][] |
| Melting Point | 100-102 °C | [1] |
| Boiling Point | ~291 °C at 760 mmHg | [] |
| Appearance | White to off-white crystalline powder | N/A |
The acidic nature of the carboxylic group (pKa estimated to be around 2-3) is the most critical feature for analytical method development, particularly for devising sample preparation schemes and selecting chromatographic conditions.
Principles of Analysis: Method Selection
The choice of an analytical technique is dictated by the sample matrix, the required sensitivity, and the available instrumentation. For this compound, two primary chromatographic techniques are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine analysis of bulk substances, process intermediates, and formulations where analyte concentrations are relatively high. The aromatic ring provides strong UV absorbance, allowing for straightforward detection. Reversed-phase chromatography is ideal, as it separates compounds based on hydrophobicity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring ultra-low detection limits, such as in biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[3] Its unparalleled sensitivity and selectivity, achieved by monitoring specific precursor-to-product ion transitions, allow for quantification even in the presence of significant matrix interference.[4] Given the analyte's structure, electrospray ionization (ESI) in negative ion mode is the most logical choice, as the carboxylic acid readily deprotonates to form a [M-H]⁻ ion.[3][5]
An alternative, Gas Chromatography-Mass Spectrometry (GC-MS), can also be employed. However, due to the low volatility of the carboxylic acid, a chemical derivatization step (e.g., esterification with BF₃·MeOH or silylation with MSTFA) is mandatory to convert the analyte into a more volatile form suitable for GC analysis.[6][7][8]
Part 1: Sample Preparation Methodologies
Effective sample preparation is crucial for robust and reproducible results. It aims to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical system.[9][10] The choice of technique depends entirely on the sample matrix.
Caption: Decision workflow for sample preparation.
Protocol 3.1: Simple Dilution (for Bulk Substance)
-
Rationale: This is the most direct method, suitable for high-concentration samples where matrix effects are negligible. The primary goal is to bring the analyte concentration within the linear range of the instrument.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution to prepare calibration standards and quality control (QC) samples at the desired concentrations.
-
Ensure the final diluent composition matches the initial mobile phase of the HPLC method to prevent peak distortion.
-
Protocol 3.2: Protein Precipitation (PPT)
-
Rationale: A rapid technique to remove the bulk of proteins from biological samples like plasma or serum.[10] It involves adding a water-miscible organic solvent to denature and precipitate the proteins. While fast, it may not remove other interferences like phospholipids.[9]
-
Procedure:
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing an internal standard, if used). The 3:1 solvent-to-sample ratio is a common starting point.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
Protocol 3.3: Liquid-Liquid Extraction (LLE)
-
Rationale: This technique separates the analyte from the sample matrix by partitioning it between two immiscible liquid phases. For an acidic analyte like ours, pH adjustment is critical. By acidifying the aqueous sample, the carboxylic acid becomes protonated (neutral), increasing its hydrophobicity and promoting its extraction into a non-polar organic solvent.[11][12]
-
Procedure:
-
Aliquot 200 µL of the sample into a glass tube.
-
Add 50 µL of an acid (e.g., 1 M HCl or 10% formic acid) to adjust the pH to < 3.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Cap and vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase for analysis.
-
Protocol 3.4: Solid-Phase Extraction (SPE)
-
Rationale: SPE provides superior cleanup and concentration compared to LLE by partitioning the analyte between a solid sorbent and a liquid phase.[10] For our analyte, a mixed-mode or polymeric reversed-phase sorbent is often effective. This protocol is highly adaptable for various aqueous samples.[4][6]
-
Procedure:
-
Select Cartridge: Choose a suitable SPE cartridge (e.g., a polymeric reversed-phase like Waters Oasis HLB or a mixed-mode anion exchange).
-
Condition: Wash the cartridge with 1 mL of methanol.
-
Equilibrate: Wash the cartridge with 1 mL of water (acidified to pH < 3 with formic or phosphoric acid). Do not let the sorbent bed go dry.
-
Load: Load the pre-acidified sample (e.g., 1 mL of diluted urine) onto the cartridge at a slow, steady flow rate.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in acidified water) to remove hydrophilic impurities.
-
Elute: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially containing a small amount of base like ammonium hydroxide to ensure the analyte is ionized and readily elutes).
-
Evaporate the eluate and reconstitute as in the LLE protocol.
-
Part 2: Chromatographic Methodologies
The following protocols serve as robust starting points for method development and must be fully validated for their intended application.
Method 1: RP-HPLC with UV Detection
This method is designed for routine quantification in less complex matrices.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with UV/PDA Detector | Widely available and suitable for the application. |
| Column | C18, 150 x 4.6 mm, 5 µm | A general-purpose C18 column provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[13] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution Mode | Isocratic, e.g., 50:50 (A:B) | For simple mixtures, isocratic elution is faster and more reproducible. A gradient may be needed for more complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust based on analyte concentration and sensitivity. |
| Detection | UV at 275 nm (or optimal wavelength) | The optimal wavelength should be determined by running a UV scan of the analyte. 275 nm is a reasonable starting point for substituted benzoic acids. |
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method is ideal for trace-level analysis in complex biological matrices.[3]
Caption: Experimental workflow for LC-MS/MS analysis.
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/HPLC system | UPLC provides better resolution and faster run times. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Smaller dimensions are suitable for lower flow rates used in MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer compatible with MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Maintains consistent pH across the gradient. |
| Elution Mode | Gradient (e.g., 5% to 95% B in 5 min) | A gradient is typically required to elute the analyte and clean the column in complex matrices. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | Kept small to minimize matrix introduction into the MS. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM/SRM experiments. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Ideal for deprotonating carboxylic acids.[5] |
| MRM Transition | To be determined experimentally | Precursor Ion (Q1): [M-H]⁻ = 205.0 m/z. Product Ion (Q3): A stable fragment, likely from the loss of CO₂ (m/z 161.0) or other characteristic losses, must be optimized via infusion. |
| Gas/Source | Optimize per instrument manufacturer's specs | Nebulizer gas, drying gas, and capillary voltage must be tuned for maximum signal. |
Part 3: Method Validation Protocol (ICH Q2(R1) Framework)
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. The ICH Q2(R1) guidelines provide a comprehensive framework for this process.[14][15]
Caption: Logical workflow for analytical method validation.
The following table summarizes the key validation characteristics and the typical experiments required.
| Characteristic | Purpose | Typical Experimental Approach |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference. | Analyze blank matrix, placebo, and spiked samples. For HPLC-UV, check for peak purity using a PDA detector. For LC-MS/MS, monitor multiple MRM transitions. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Analyze a minimum of 5 standards across the expected concentration range. Plot response vs. concentration and determine the correlation coefficient (r²) and regression equation. |
| Range | The interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments. |
| Accuracy | The closeness of the measured value to the true value. | Analyze samples with known added amounts of analyte (spiked matrix) at a minimum of 3 levels (e.g., 80%, 100%, 120% of target conc.). Expressed as % recovery. |
| Precision | The degree of scatter between a series of measurements. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Expressed as % Relative Standard Deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1 and confirmed with precision/accuracy experiments. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) and observe the effect on the results. |
References
- Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
- Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
- Semantic Scholar. (2014).
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Scribd. (n.d.).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
- Echemi. (n.d.). This compound.
- PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
- Biotage. (n.d.).
- International Journal of Innovative Science and Research Technology. (n.d.).
- BenchChem. (2025).
- ChemBK. (2024). 3-Methoxy-2,4,5-Trifluorobenzoic Acid.
- BenchChem. (2025). Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid.
- American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- BOC Sciences. (n.d.). CAS 886499-94-1 this compound.
- eScholarship.org. (2017). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
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- 4. researchgate.net [researchgate.net]
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Application Notes & Protocols for the Large-Scale Synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy detailed herein is a robust two-step process commencing with the methoxylation of 1,3,5-trifluorobenzene to yield 2,4,6-trifluoroanisole, followed by a regioselective directed ortho-lithiation and subsequent carboxylation. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols for handling hazardous reagents at an industrial scale, and methods for purification and characterization of the final product.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability and binding affinity. The methoxy group, in addition to its electronic contributions, serves as a crucial handle for directing further synthetic transformations.
The synthetic approach outlined in these application notes is designed for scalability and efficiency. It leverages the principles of directed ortho-metalation (DoM), a powerful tool in modern organic synthesis for achieving regioselective functionalization of aromatic rings.[1][2][3] The methoxy group in 2,4,6-trifluoroanisole acts as a directing group, facilitating the deprotonation of an adjacent carbon atom by a strong organolithium base.[4][2] The resulting aryllithium intermediate is then trapped with carbon dioxide to introduce the carboxylic acid functionality.
Synthetic Pathway
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4,6-Trifluoroanisole
This procedure details the methoxylation of 1,3,5-trifluorobenzene. While a direct, large-scale protocol for this specific transformation is not widely published, the following is a robust adaptation based on established Williamson ether synthesis principles and related fluorinated aromatics.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for a 10 mol scale) | Notes |
| 1,3,5-Trifluorobenzene | 132.08 | 1.32 kg (10.0 mol) | Starting material |
| Methanol | 32.04 | 5 L | Solvent |
| Sodium Hydroxide (pellets) | 40.00 | 440 g (11.0 mol) | Base |
| Methyl Iodide | 141.94 | 1.56 kg (11.0 mol) | Methylating agent |
| Diethyl Ether | 74.12 | As required | Extraction solvent |
| Anhydrous Magnesium Sulfate | 120.37 | As required | Drying agent |
Protocol:
-
Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add methanol (5 L).
-
Base Addition: Carefully add sodium hydroxide pellets (440 g) to the methanol with stirring. An exothermic reaction will occur, forming sodium methoxide. Allow the solution to cool to room temperature.
-
Addition of Starting Material: Once the sodium methoxide solution has cooled, add 1,3,5-trifluorobenzene (1.32 kg) to the reactor.
-
Methylation: Slowly add methyl iodide (1.56 kg) to the reaction mixture. The addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water (10 L) to quench the reaction and dissolve any salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 2 L).
-
Combine the organic layers and wash with water (2 x 2 L) and then with brine (1 x 2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,6-trifluoroanisole.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,4,6-trifluoroanisole as a colorless liquid.
Step 2: Synthesis of this compound
This step involves the critical directed ortho-lithiation followed by carboxylation. Extreme caution must be exercised when handling n-butyllithium, which is a pyrophoric reagent. [5][6][7] This procedure should be performed by trained personnel in a well-ventilated fume hood and under an inert atmosphere.[5][6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for a 5 mol scale) | Notes |
| 2,4,6-Trifluoroanisole | 146.09 | 730 g (5.0 mol) | From Step 1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.2 L (5.5 mol) | Pyrophoric reagent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 L | Anhydrous solvent |
| Dry Ice (solid CO2) | 44.01 | ~5 kg | Carboxylating agent |
| Hydrochloric Acid (3 M) | 36.46 | As required | For acidification |
| Diethyl Ether | 74.12 | As required | Extraction solvent |
| Anhydrous Sodium Sulfate | 142.04 | As required | Drying agent |
Protocol:
-
Reaction Setup: Assemble a 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet. The entire apparatus must be flame-dried and cooled under a stream of dry nitrogen.
-
Initial Charge: Add anhydrous THF (10 L) and 2,4,6-trifluoroanisole (730 g) to the reactor. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.2 L of a 2.5 M solution in hexanes) to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The addition should take approximately 2-3 hours.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Carboxylation:
-
In a separate, dry container, crush dry ice into a fine powder.
-
Carefully and slowly, transfer the cold reaction mixture onto the crushed dry ice with vigorous stirring. This can be done by cannulating the solution into the container of dry ice. A significant amount of CO2 will sublime. Ensure adequate ventilation.
-
Allow the mixture to warm to room temperature overnight with stirring.
-
-
Work-up:
-
Carefully quench the reaction mixture with water (5 L).
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 2 L) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 3 M hydrochloric acid. A white precipitate of the product will form.
-
-
Isolation and Purification:
Safety Considerations for Large-Scale Synthesis
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and air.[6][7][11] It should only be handled under an inert atmosphere (nitrogen or argon) by experienced personnel.[5][6] All glassware must be thoroughly dried. A supply of dry sand or a Class D fire extinguisher should be readily available.
-
Cryogenic Temperatures: The use of dry ice/acetone baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.
-
Pressure Build-up: The carboxylation step involves the sublimation of a large amount of CO2, which can lead to pressure build-up if performed in a closed system. Ensure the reaction is well-vented.
-
Acid Handling: Concentrated acids should be handled with care, using appropriate PPE, including acid-resistant gloves and a face shield.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques:
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show a singlet for the methoxy protons and a multiplet for the aromatic proton. |
| ¹³C NMR | The spectrum will show characteristic signals for the carboxylic acid carbon, the methoxy carbon, and the fluorinated aromatic carbons with C-F coupling. |
| ¹⁹F NMR | The spectrum will show three distinct fluorine signals with characteristic coupling patterns. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the product should be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for the carboxylic acid O-H and C=O stretches, as well as C-F and C-O stretches, should be present. |
Process Optimization and Troubleshooting
-
Incomplete Lithiation: If the reaction is incomplete, ensure all reagents and solvents are scrupulously dry. The addition of TMEDA (tetramethylethylenediamine) can sometimes enhance the reactivity of n-butyllithium.[4]
-
Low Yields in Carboxylation: Ensure the dry ice is finely crushed to maximize surface area and that the aryllithium solution is added to an excess of CO2.[12]
-
Purification Challenges: If the product is difficult to crystallize, consider alternative solvent systems or purification via column chromatography on a smaller scale to obtain a seed crystal.
Logical Workflow Diagram
Figure 2: Detailed experimental workflow for the two-step synthesis.
References
-
Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications.
-
Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design.
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A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
-
n-Butyllithium. Wikipedia.
-
Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health and Safety.
-
STANDARD OPERATING PROCEDURE n-Butyllithium. University of California, Santa Barbara Environmental Health and Safety.
-
Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development.
-
Directed ortho metalation. Wikipedia.
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Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.
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Process for the purification of aromatic carboxylic acids. Google Patents.
-
Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry.
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Process for purification of aromatic carboxylic acids. Google Patents.
-
Process for purification of aromatic carboxylic acids. Google Patents.
-
Directed (ortho) Metallation. University of California, Irvine.
-
Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research.
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate.
-
General procedures for the purification of Carboxylic acids. LookChem.
-
Recrystallization of Benzoic Acid. University of Wisconsin-Madison.
-
Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. Google Patents.
-
Organolithium reagent. Wikipedia.
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
-
Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. ACS Omega.
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications.
-
Grignard & Alkyllithium Reagents. YouTube.
-
Why do organolithium and organomagnesium compounds react differently with CO2?. Chemistry Stack Exchange.
-
ortho metalation. Myers Research Group, Harvard University.
-
The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps.
-
Grignard & Organolithium Reagents | CO₂ Reactions & Retrosynthesis Strategies. The Organic Chemistry Tutor.
-
Fluorinated carboxylate ester-based electrolyte for lithium ion batteries operated at low temperature. ResearchGate.
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
-
Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry.
-
DIRECTED ORTHO METALATION. Unblog.fr.
-
Deprotonation of Fluoro Aromatics Using Lithium Magnesates. ResearchGate.
-
Purification of Benzoic Acid by Crystallization. YouTube.
-
On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. Journal of the American Chemical Society.
-
Preparation of aryl-lithium compounds, used as reagents in organic synthesis, involves adding aryl catalyst in reaction of aryl halide with lithium in solvent containing ether. Google Patents.
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications.
-
2,4,6-Trifluoroaniline synthesis. ChemicalBook.
-
3-Methoxy-2,4,5-Trifluorobenzoic Acid. ChemBK.
-
Partially fluorinated linear carboxylate esters employed as co-solvents for high-voltage lithium-ion batteries. ResearchGate.
-
Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Syntheses.
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate.
-
2,4,6-Trifluorobenzene-1,3,5-triol. PubChem.
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Mastering the Purification of 3-Methoxy-2,4,6-trifluorobenzoic acid: An Application Guide
This comprehensive guide provides detailed application notes and protocols for the purification of 3-Methoxy-2,4,6-trifluorobenzoic acid, a key building block in pharmaceutical and agrochemical research. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, a critical factor for the reliability and reproducibility of downstream applications. This document emphasizes the rationale behind procedural steps, ensuring a deep understanding of the purification principles.
Introduction to this compound and the Imperative of Purity
This compound (MF: C₈H₅F₃O₃, MW: 206.12 g/mol ) is a substituted aromatic carboxylic acid whose utility in synthesis is dictated by its purity.[1] The presence of fluorine atoms and a methoxy group on the benzene ring imparts unique electronic and steric properties, making it a valuable synthon. However, synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, byproducts of side reactions, and residual solvents. These impurities can interfere with subsequent reactions, leading to lower yields, impure products, and misleading biological assay results. Therefore, robust purification is not merely a recommendation but a necessity.
This guide explores three primary purification techniques applicable to this compound: recrystallization, column chromatography, and sublimation. Each method is presented with a detailed protocol and an explanation of the underlying scientific principles. Additionally, we will discuss analytical techniques for assessing the purity of the final product.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is fundamental to designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 129.8°C | [3] |
| Boiling Point | 291°C at 760 mmHg | [3] |
Potential Impurities:
The impurity profile is largely dependent on the synthetic route. A common synthesis involves the lithiation of 1,3,5-trifluorobenzene followed by carboxylation and subsequent functional group manipulations.[4] Another route may involve nucleophilic substitution on a more substituted precursor.[5] Potential impurities may include:
-
Starting Materials: 1,3,5-trifluorobenzene or other precursors.
-
Isomeric Byproducts: Positional isomers of the final product.
-
Incompletely Reacted Intermediates: For example, hydroxylated precursors if the methoxy group is introduced late in the synthesis.
-
Over- or Under-fluorinated Species: Compounds with a different number of fluorine atoms on the aromatic ring.
-
Decarboxylated Byproducts: Loss of the carboxylic acid group.
-
Residual Solvents: Such as diethyl ether, tetrahydrofuran, or toluene used during the synthesis and workup.[4]
Purification Strategies: A Multi-pronged Approach
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of purification. Often, a combination of techniques is employed to achieve the highest purity.
Caption: A workflow illustrating the strategic application of different purification techniques.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Screening: The Foundation of a Successful Recrystallization
The selection of an appropriate solvent is the most critical step. Based on the "like dissolves like" principle and data from analogous compounds, a range of solvents should be tested. Aromatic carboxylic acids are polar compounds, suggesting that polar solvents will be more effective.
Table 2: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good general solvents for polar organic compounds. |
| Esters | Ethyl acetate | Often provides a good balance of solubility characteristics. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. |
| Aromatic Hydrocarbons | Toluene | A less polar option, reported to be effective for 2,4,6-trifluorobenzoic acid.[4] |
| Ethers | Diethyl ether, Diisopropyl ether | Often used in solvent mixtures.[6] |
| Halogenated Solvents | Dichloromethane | May be suitable, but environmental and safety concerns should be considered. |
| Water | The compound is likely sparingly soluble in cold water but more soluble in hot water. |
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Add a few drops of a different test solvent to each tube at room temperature and observe the solubility.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath and observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields a good crop of crystals upon cooling.
Detailed Recrystallization Protocol
This protocol is based on the successful recrystallization of the closely related 2,4,6-trifluorobenzoic acid from toluene.[4]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Toluene or an Ethyl Acetate/Diisopropyl ether mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen solvent to create a slurry.
-
Heat the mixture to the boiling point of the solvent with gentle stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[7][8] For carboxylic acids, which are polar, silica gel is a common and effective stationary phase.[7] Due to their polarity, they tend to adhere strongly to the silica, requiring a relatively polar mobile phase for elution.
Mobile Phase Selection and Optimization
The choice of the mobile phase (eluent) is crucial for achieving good separation. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening and optimizing the mobile phase. A good solvent system for column chromatography will result in a retention factor (Rƒ) of 0.2-0.4 for the desired compound on a TLC plate.
Suggested Mobile Phase Systems (starting points):
-
Hexane/Ethyl Acetate mixtures (e.g., starting with 9:1 and gradually increasing the polarity to 1:1 or higher)
-
Dichloromethane/Methanol mixtures (e.g., starting with 99:1 and increasing the methanol percentage)
-
To improve peak shape and prevent tailing of the acidic compound, a small amount of acetic acid or formic acid (e.g., 0.1-1%) can be added to the mobile phase.
Detailed Column Chromatography Protocol
Caption: Step-by-step workflow for purification by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)
-
Chromatography column
-
Optimized mobile phase
-
Collection tubes/flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase to elute more strongly adsorbed compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Sublimation
Sublimation is a purification technique for solids that transition directly from the solid to the gas phase without passing through a liquid phase.[9] This method is particularly effective for separating volatile solids from non-volatile impurities. Given that benzoic acid can be purified by sublimation, it is a viable option for its fluorinated and methoxylated derivative.[9]
Detailed Sublimation Protocol
Materials:
-
Crude or partially purified this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Place the crude material in the bottom of the sublimation apparatus.
-
Insert the cold finger and connect it to a circulating cold water source.
-
Evacuate the apparatus to a low pressure (e.g., <1 mmHg).
-
Gently heat the bottom of the apparatus. The temperature should be high enough to cause sublimation but below the melting point to avoid boiling. The optimal temperature and pressure will need to be determined empirically.
-
The pure compound will sublime and then deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Carefully remove the cold finger and scrape off the purified crystals.
Purity Assessment: Ensuring Quality
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Observations for Pure Compound |
| Melting Point | Preliminary purity check | A sharp melting point close to the literature value (129.8°C). Impurities typically broaden and depress the melting point range. |
| Thin-Layer Chromatography (TLC) | Rapid purity assessment and monitoring of chromatography | A single spot with a consistent Rƒ value in a given solvent system. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak corresponding to the product. An HPLC method for the related 2,4,5-trifluorobenzoic acid utilized a C18 column with a mobile phase of acetonitrile and water with trifluoroacetic acid.[10] A similar reversed-phase method would be a good starting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity determination | ¹H NMR should show characteristic peaks for the methoxy and aromatic protons with the correct integration. ¹⁹F NMR is particularly powerful for fluorinated compounds, and should show distinct signals for each of the three fluorine atoms with appropriate coupling constants.[11] The absence of impurity peaks is indicative of high purity. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound. |
Representative Analytical Protocols
HPLC Method Development (Starting Point):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
NMR Analysis:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should be free of extraneous peaks.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The chemical shifts of the fluorine atoms will be characteristic of their positions on the aromatic ring.[11][12]
Conclusion
The purification of this compound to a high degree of purity is an essential step for its successful application in research and development. This guide provides a framework of robust purification protocols based on recrystallization, column chromatography, and sublimation. The specific conditions for each method, particularly the choice of solvents for recrystallization and mobile phases for chromatography, should be optimized empirically for the best results. The use of appropriate analytical techniques is crucial to verify the purity of the final product, ensuring the integrity of subsequent scientific endeavors.
References
- Supporting Information for a scientific article. The Royal Society of Chemistry.
- Column chromatography. Department of Chemistry, University of Toronto.
- US Patent 5,380,926. Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
- Column Chromatography.
- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
- Chemical/Laboratory Techniques: Column Chrom
- APPENDIX 3E Column Chrom
- Complete Monograph Methods. Merck Millipore.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- [Spoiler] AAMC FL2 C/P #10 - Silica Gel?
- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
- 19F NMR Reference Standards.
- This compound. Echemi.
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic acid.
- 3-Methoxy-2,4,5-trifluorobenzoic acid, 2,3,4,6-tetrachlorophenyl ester. Cheméo.
- Benzoic acid sublim
- solubility profile of 4-methoxybenzoic acid in different solvents. Benchchem.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Synthesis of 2,4,6-trifluorobenzoic acid. PrepChem.com.
- (PDF) Recrystallization of Impure Benzoic Acid.
- 2,4,6-Trifluorobenzoic acid 28314-80-9 wiki. Guidechem.
- 2,4,6-Trifluorobenzoic acid synthesis. ChemicalBook.
- This compound. BOC Sciences.
- 3-Methoxy-2,4,5-trifluorobenzoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester.
- 3-Methoxy-2,4,5-trifluorobenzoic acid, 3-methylbutyl-2 ester. Cheméo.
- 3-Methoxy-2,4,5-trifluorobenzoic acid, nonyl ester. the NIST WebBook.
- 3-Methoxy-2,4,5-trifluorobenzoic acid, pentafluorophenyl ester. Cheméo.
- (PDF) 2,4,6-Trifluorobenzoic acid.
- Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
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reaction conditions for nucleophilic aromatic substitution on 3-Methoxy-2,4,6-trifluorobenzoic acid
Application Note & Protocol
Topic: Reaction Conditions for Nucleophilic Aromatic Substitution on 3-Methoxy-2,4,6-trifluorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating SNAr on a Multifunctional Aromatic Scaffold
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings.[1][2] The substrate, this compound, represents a particularly intriguing and synthetically valuable scaffold. Its utility is derived from the convergence of multiple functional groups that dictate reactivity in a nuanced manner:
-
Activating Groups: The three fluorine atoms and the carboxylic acid group are potent electron-withdrawing groups (EWGs) that activate the ring toward nucleophilic attack.[3][4] EWGs are critical for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is the hallmark of the SNAr mechanism.[5][6][7]
-
Directing and Modulating Groups: The methoxy group, typically an electron-donating group by resonance, can exhibit more complex behavior in highly electron-deficient systems. Its placement at the 3-position may exert a significant influence on the regioselectivity of the substitution, potentially through inductive effects or by acting as a ligating group.[8]
-
The Carboxylic Acid Moiety: The presence of an unprotected carboxylic acid introduces a critical challenge and a point of control. It is the most acidic site in the molecule and will react with any base present in the system, necessitating careful stoichiometric calculations.[9] However, its presence avoids additional protection-deprotection steps and can be leveraged for precoordination with certain nucleophiles.[10]
This document provides a detailed guide to understanding and executing SNAr reactions on this substrate. It moves beyond simple procedural lists to explain the rationale behind the selection of reagents and conditions, empowering researchers to optimize outcomes and troubleshoot challenges.
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a two-step addition-elimination mechanism.[6][11]
-
Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This ipso-attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex. The stability of this intermediate is the key to the entire process and is greatly enhanced by the presence of EWGs at the ortho and para positions relative to the point of attack.[2][3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion, which is an excellent leaving group in SNAr reactions due to its high electronegativity that enhances the rate-determining nucleophilic attack step.[3][5]
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
Objective: To synthesize 4-morpholino-3-methoxy-2,6-difluorobenzoic acid.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature using a syringe.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching with dilute HCl, extracting with EtOAc, and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1 M HCl. This will neutralize the excess base and protonate the product's carboxylate group.
-
Extraction: Transfer the acidic aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMSO).
-
Washing: Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
Objective: To synthesize 4-(phenylthio)-3-methoxy-2,6-difluorobenzoic acid.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Caesium Carbonate (Cs₂CO₃) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Other reagents for workup and purification as listed in Protocol 1.
Procedure:
-
Setup & Inert Atmosphere: Follow steps 1-2 from Protocol 1, using Cs₂CO₃ as the base.
-
Solvent & Nucleophile Addition: Add anhydrous DMF (to ~0.2 M concentration) followed by thiophenol (1.1 eq) at room temperature. A color change is often observed as the thiolate is formed.
-
Reaction: Heat the mixture to 80 °C. Thiolates are generally more nucleophilic than amines, often requiring lower temperatures.
-
Monitoring & Workup: Follow steps 6-11 from Protocol 1. The workup procedure is identical.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, ensure the base is finely ground and dry. An increase in temperature or the addition of a phase-transfer catalyst (e.g., 18-crown-6 when using K₂CO₃) may improve results.
-
Side Products: If multiple substitutions are observed, reduce the amount of nucleophile (e.g., to 1.05 eq) and monitor the reaction carefully to stop it after the desired monosubstitution has occurred.
-
Moisture Sensitivity: All SNAr reactions should be conducted under anhydrous conditions, as water can compete as a nucleophile and reduce the efficacy of the base.
-
Safety: The polar aprotic solvents used (DMF, DMSO) have known health risks and facilitate skin absorption of other chemicals. [12]Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
References
-
Title: Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions Source: ACS Publications URL: [Link]
-
Title: Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction Source: RSC Publishing URL: [Link]
-
Title: 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) Source: ResearchGate URL: [Link]
-
Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]
-
Title: 4.7: Solvent Effects in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs Source: Allen Institute URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution Source: Chemistry Stack Exchange URL: [Link]
-
Title: SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PubMed Central (PMC) URL: [Link]
-
Title: 5.6 Nucleophilic Aromatic Substitution: SNAr Source: KPU Pressbooks – Organic Chemistry II URL: [Link]
-
Title: Nucleophilic Aromatic Substitution—Addition and Identification of an Amine Source: ResearchGate URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: BYJU'S URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: SNAr reaction mechanism Source: YouTube URL: [Link]
-
Title: Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst Source: ACG Publications URL: [Link]
-
Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]
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The Strategic Role of 3-Methoxy-2,4,6-trifluorobenzoic Acid in Advanced Agrochemical Synthesis
Introduction: The Imperative for Advanced Fluorinated Intermediates in Agrochemicals
In the landscape of modern crop protection, the demand for active ingredients with enhanced efficacy, greater selectivity, and improved environmental profiles is incessant. Fluorinated organic compounds have emerged as a cornerstone in the design of novel agrochemicals, owing to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity. Among the vast array of fluorinated building blocks, 3-Methoxy-2,4,6-trifluorobenzoic acid and its isomers represent a class of highly valuable intermediates. The strategic placement of fluorine and methoxy groups on the benzene ring provides a scaffold with unique electronic and steric properties, enabling the synthesis of next-generation herbicides, fungicides, and insecticides.
This technical guide delves into the application of this compound and its closely related, commercially significant isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid , in the synthesis of advanced agrochemicals. We will explore the rationale behind its use, provide detailed synthetic protocols, and present data that underscore its importance for researchers and professionals in the agrochemical industry.
The Scientific Rationale: Why Methoxy-trifluorobenzoic Acids?
The utility of methoxy-trifluorobenzoic acids as scaffolds in agrochemical synthesis is rooted in the synergistic effects of the methoxy and trifluoro substituents on the benzene ring.
-
Metabolic Stability: The presence of multiple fluorine atoms on the aromatic ring enhances the metabolic stability of the resulting agrochemical. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes in target and non-target organisms. This leads to a longer half-life of the active ingredient, potentially allowing for lower application rates.
-
Enhanced Bioactivity: The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group create a unique electronic environment on the aromatic ring. This can significantly influence the binding affinity of the molecule to its target protein or enzyme, leading to enhanced bioactivity. For instance, in the case of herbicides, this can result in more potent inhibition of the target enzyme, such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).
-
Physicochemical Properties: The methoxy group can modulate the lipophilicity and solubility of the final compound, which is crucial for its uptake, translocation, and overall performance in the field. This fine-tuning of physicochemical properties is essential for ensuring that the agrochemical reaches its target site in the plant or pest in sufficient concentration.
-
Versatile Chemical Handle: The carboxylic acid functionality serves as a versatile chemical handle for further synthetic transformations. It can be readily converted into a wide range of functional groups, such as esters, amides, and acid chlorides, allowing for the facile incorporation of the methoxy-trifluorobenzoyl moiety into a diverse array of agrochemical scaffolds.
Application in Agrochemical Synthesis: A Case Study with 3-Methoxy-2,4,5-trifluorobenzoic Acid
While direct public-domain examples for the 2,4,6-trifluoro isomer are scarce, the closely related 3-Methoxy-2,4,5-trifluorobenzoic acid is a well-documented intermediate in the synthesis of various biologically active molecules, including agrochemicals.[1] Its application in the development of novel herbicides and fungicides highlights its potential.[1]
Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic Acid: A Detailed Protocol
The following protocol is adapted from established patent literature and provides a reliable method for the laboratory-scale synthesis of 3-Methoxy-2,4,5-trifluorobenzoic acid.[2]
Workflow for the Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic Acid
Caption: Synthetic pathway for 3-Methoxy-2,4,5-trifluorobenzoic acid.
Experimental Protocol:
-
Hydrolysis of N-Alkyl-tetrafluorophthalimide:
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, dissolve N-methyl-tetrafluorophthalimide (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (3-15 eq).
-
Heat the mixture to 75-105°C and stir vigorously for 2-3 hours, or until gas chromatography (GC) analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The resulting solution contains the sodium salts of 4-hydroxy-3,5,6-trifluoro-N-methylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-methylbenzamide.
-
-
Methylation:
-
To the cooled reaction mixture, add dimethyl sulfate (a slight excess) dropwise while maintaining the temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for 12-18 hours.
-
Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid) to a pH of 1-2.
-
-
Extraction and Hydrolysis:
-
Extract the aqueous solution with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a mixture of 4-methoxy-3,5,6-trifluoro-N-methylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-methylbenzamide.
-
To this solid mixture, add 40% (w/w) sulfuric acid and heat to approximately 145°C until GC analysis shows complete conversion.
-
-
Decarboxylation and Isolation:
-
Quench the reaction by carefully adding it to cold water.
-
Extract the product into ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water, and dry over magnesium sulfate.
-
The resulting solution contains a mixture of 4-methoxy-3,5,6-trifluorophthalic acid and 3-methoxy-2,4,5-trifluorobenzoic acid.
-
Evaporate the solvent and heat the residue to 150-180°C to effect decarboxylation of the phthalic acid derivative to yield additional 3-methoxy-2,4,5-trifluorobenzoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
-
| Step | Key Reagents | Temperature (°C) | Time (h) | Key Transformation |
| 1. Hydrolysis | N-methyl-tetrafluorophthalimide, NaOH | 75-105 | 2-3 | Ring opening |
| 2. Methylation | Dimethyl sulfate | < 40 | 12-18 | O-methylation |
| 3. Hydrolysis | Sulfuric acid | ~145 | Varies | Amide hydrolysis |
| 4. Decarboxylation | Heat | 150-180 | Varies | Removal of CO2 |
Application in the Synthesis of a Picolinate Herbicide Scaffold
The synthesized 3-Methoxy-2,4,5-trifluorobenzoic acid can be a precursor to valuable agrochemical scaffolds. For instance, the methoxy-fluorophenyl moiety is a key component in certain picolinate herbicides.[3] The following represents a generalized protocol for the synthesis of a picolinate herbicide intermediate from a methoxy-fluorophenyl precursor.
Workflow for Picolinate Herbicide Intermediate Synthesis
Caption: General workflow for the synthesis of a picolinate herbicide precursor.
Experimental Protocol:
-
Activation of the Carboxylic Acid:
-
Suspend 3-Methoxy-2,4,5-trifluorobenzoic acid (1.0 eq) in an inert solvent such as toluene.
-
Add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-Methoxy-2,4,5-trifluorobenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.
-
In a separate flask, dissolve the desired aminopicoline derivative (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.
-
Cool the amine solution to 0°C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the target picolinate herbicide precursor.
-
Conclusion and Future Perspectives
This compound and its isomers are powerful and versatile intermediates in the synthesis of modern agrochemicals. The strategic incorporation of methoxy and trifluoro groups into the aromatic scaffold provides a pathway to active ingredients with enhanced metabolic stability, improved bioactivity, and optimized physicochemical properties. The synthetic protocols detailed herein offer a practical guide for researchers and drug development professionals to access and utilize these valuable building blocks. As the quest for more efficient and environmentally benign crop protection solutions continues, the demand for such advanced fluorinated intermediates is poised to grow, further fueling innovation in the field of agrochemical synthesis.
References
-
Chem-Impex International. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved from [Link]
- U.S. Patent No. 5,380,926. (1995). Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. Google Patents.
- Russian Federation Patent No. RU2617346C2. (2017). Herbicidal composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 3-Methoxy-2,4,6-trifluorobenzoic Acid
Introduction
3-Methoxy-2,4,6-trifluorobenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a dense array of electron-withdrawing fluorine atoms ortho and para to the carboxylic acid, and a methoxy group, makes it a valuable and challenging synthetic target. The fluorine substituents dramatically influence the molecule's electronic properties, pKa, and lipophilicity, making it an attractive building block for the development of novel pharmaceuticals and advanced materials.
The synthesis of this molecule is non-trivial. The symmetrical trifluorinated core presents a significant regiochemical challenge: how to selectively introduce two different functional groups—a carboxylic acid and a methoxy group—at specific positions on the ring. Patent literature reveals that a direct, one-step synthesis is not established. Instead, a multi-step approach is required, typically involving the initial synthesis of a stable, symmetrically substituted precursor, followed by sequential functionalization.
This guide provides a comprehensive overview of a robust synthetic strategy derived from patent literature. It focuses on the construction of the key intermediate, 2,4,6-trifluorobenzoic acid, followed by a logical, chemically sound sequence for the introduction of the 3-methoxy group. The causality behind experimental choices and detailed, field-tested protocols are provided to empower researchers to successfully synthesize this valuable compound.
Overview of Primary Synthetic Strategy
The most viable pathway to this compound begins with the construction of the 2,4,6-trifluoroaromatic core, followed by sequential functionalization. The strategy is bifurcated into two primary phases:
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Phase 1: Synthesis of the Key Intermediate, 2,4,6-Trifluorobenzoic Acid. This phase leverages a dehalogenation-hydrolysis sequence starting from a heavily chlorinated precursor, a method detailed in international patent literature.[1]
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Phase 2: Regioselective Functionalization. This phase involves the introduction of a functional group at the C-3 position of the 2,4,6-trifluorobenzoic acid core, which is then converted to the target methoxy group. This requires careful selection of reactions to overcome the electronic deactivation of the ring.
The overall workflow is depicted below.
Caption: Overall synthetic workflow from Pentachlorobenzonitrile to the target compound.
Phase 1: Detailed Protocols for 2,4,6-Trifluorobenzoic Acid
The synthesis of the 2,4,6-trifluorobenzoic acid intermediate is a robust and scalable process well-documented in patent literature.[1][2] It relies on building the fluorine substitution pattern first, followed by creating the carboxylic acid functionality.
Protocol 1.A: Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzonitrile
Principle and Rationale: This step establishes the core fluorine substitution pattern through a nucleophilic aromatic substitution (S_NAr) reaction known as the Halex process. Pentachlorobenzonitrile is used as the starting material, and spray-dried potassium fluoride (KF) acts as the fluoride source. The high temperatures are necessary to overcome the activation energy for the multiple chlorine-fluorine exchanges. An aprotic polar solvent like benzonitrile or sulfolane is used to solubilize the potassium fluoride and facilitate the reaction.
Step-by-Step Methodology: [2]
-
Reactor Setup: Charge a glass-lined or stainless steel autoclave reactor equipped with a mechanical stirrer, thermocouple, and distillation head with pentachlorobenzonitrile (1.0 eq) and benzonitrile (as solvent, approx. 6 parts by weight).
-
Fluorinating Agent: Add anhydrous, spray-dried potassium fluoride (≥ 3.0 eq) to the reactor.
-
Inerting: Purge the reactor with dry nitrogen to establish an inert atmosphere.
-
Reaction: Heat the reaction mass to 250 °C with vigorous stirring. The reaction is exothermic, and the internal pressure will rise to 2-3 kg/cm ².
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) analysis of aliquots. The reaction is considered complete when the starting material is consumed, and the desired product is the major component.
-
Work-up: Cool the reaction mass to room temperature. Filter the mixture to remove potassium chloride and unreacted potassium fluoride. Wash the solid filter cake with fresh benzonitrile.
-
Purification: The resulting filtrate is subjected to fractional distillation under reduced pressure to isolate the 3,5-dichloro-2,4,6-trifluorobenzonitrile product.
Protocol 1.B: Synthesis of 2,4,6-Trifluorobenzonitrile
Principle and Rationale: This step involves the selective removal of the two chlorine atoms via reductive dehalogenation. Zinc powder is used as the reducing agent in the presence of acetic acid, which serves as a proton source. This reaction preferentially removes the less-electron-withdrawing chlorine atoms over the highly electronegative fluorine atoms. Water is used as an economical and effective solvent.
Step-by-Step Methodology: [1]
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 3,5-dichloro-2,4,6-trifluorobenzonitrile (1.0 eq), zinc powder (~3.5 eq), and water (10 parts by weight).
-
Catalyst/Promoter: Add a catalytic amount of potassium hydrogen phosphate (e.g., 0.02 parts by weight).
-
Heating: Heat the stirred reaction mass to 80-90 °C.
-
Acid Addition: Slowly add acetic acid (~1.3 eq) dropwise via the addition funnel over 2-3 hours, maintaining the temperature at 90-95 °C. The reaction is exothermic.
-
Monitoring: Monitor the reaction completion by GC.
-
Work-up: Cool the reaction mass to 35 °C. Add an organic solvent such as dichloromethane (3 parts by weight) to extract the product.
-
Isolation: Filter the mixture under vacuum to remove zinc salts and unreacted zinc. Separate the organic layer from the aqueous layer in the filtrate.
-
Purification: The organic layer can be concentrated, and the crude product purified by fractional distillation to yield pure 2,4,6-trifluorobenzonitrile.
Protocol 1.C: Synthesis of 2,4,6-Trifluorobenzoic Acid
Principle and Rationale: The final step in this phase is the hydrolysis of the nitrile group to a carboxylic acid. This is a classic transformation achieved under strong acidic conditions. Concentrated aqueous sulfuric acid is used both as the acid catalyst and as the reaction medium. The high temperature ensures the complete conversion of the stable nitrile.
Step-by-Step Methodology: [1]
-
Reactor Setup: Charge a reactor suitable for corrosive materials with 70% aqueous sulfuric acid (5 parts by weight).
-
Heating: Heat the sulfuric acid to 140 °C.
-
Substrate Addition: Add 2,4,6-trifluorobenzonitrile (1.0 eq) continuously or in portions over 3-4 hours, maintaining the temperature.
-
Reaction: Stir the reaction mixture for an additional 2 hours at 140 °C after the addition is complete.
-
Precipitation: Cool the reaction mixture to room temperature. The product, being a solid with low aqueous solubility, will precipitate.
-
Isolation: Filter the solid product and wash thoroughly with distilled water to remove residual acid.
-
Purification & Drying: The filtered solid can be further purified by recrystallization. A mixture of ethyl acetate and hexane is reported to be effective, yielding high-purity 2,4,6-trifluorobenzoic acid.[1] Dry the final product under vacuum at 70 °C.
| Summary of Phase 1 Synthesis | |
| Parameter | Reported Value |
| Starting Material | Pentachlorobenzonitrile |
| Key Intermediate | 2,4,6-Trifluorobenzonitrile |
| Final Product (Phase 1) | 2,4,6-Trifluorobenzoic Acid |
| Yield (Hydrolysis Step) | >95%[1] |
| Purity (After Recrystallization) | >99%[1] |
Phase 2: Protocol for Introduction of the 3-Methoxy Group
While patent literature provides a clear path to 2,4,6-trifluorobenzoic acid, the subsequent methoxylation at the C-3 position is not explicitly detailed in a single source. The following protocol is a derived, logical sequence based on well-established organic transformations for functionalizing highly deactivated aromatic rings.
Principle and Rationale: Direct electrophilic substitution (e.g., Friedel-Crafts) on the 2,4,6-trifluorobenzoic acid ring is extremely difficult due to the strong deactivating effects of the fluorine atoms and the carboxyl group. Therefore, a more robust nitration-reduction-diazotization-methylation sequence is proposed. This route temporarily introduces a strongly activating amino group to facilitate the subsequent introduction of a hydroxyl group, which can then be easily methylated.
Caption: Workflow for the functionalization of the C-3 position.
Step-by-Step Methodology (Derived):
-
Nitration: Carefully add 2,4,6-trifluorobenzoic acid (1.0 eq) in portions to a cold (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid. Allow the reaction to stir at a slightly elevated temperature (e.g., 40-50 °C) until TLC or GC analysis shows consumption of the starting material. Quench the reaction by pouring it onto ice, and filter the precipitated 3-nitro-2,4,6-trifluorobenzoic acid.
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Reduction: Reduce the nitro group to an amine. A standard method is to heat the nitro compound in the presence of iron powder and a catalytic amount of hydrochloric acid in an ethanol/water mixture. Alternatively, catalytic hydrogenation (H₂, Pd/C) in a suitable solvent like ethanol or ethyl acetate can be employed. After reaction completion, filter the catalyst (if used) and adjust the pH to precipitate the 3-amino-2,4,6-trifluorobenzoic acid.
-
Diazotization and Hydrolysis: Dissolve the amino compound in aqueous sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. After the addition is complete, slowly warm the reaction mixture and then heat to reflux. The diazonium group will be displaced by a hydroxyl group, releasing nitrogen gas. Cool the solution and extract the 3-hydroxy-2,4,6-trifluorobenzoic acid with an organic solvent like ethyl acetate.
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Methylation: Dissolve the 3-hydroxy-2,4,6-trifluorobenzoic acid (1.0 eq) in a solvent such as acetone or DMF. Add a base, typically anhydrous potassium carbonate (≥ 2.5 eq), followed by a methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI) (1.2 eq). Heat the mixture to reflux until the starting material is consumed. After cooling, perform an aqueous work-up, acidify the solution to protonate the carboxylic acid, and extract the final product, this compound. Purify by recrystallization or column chromatography.
Safety Considerations:
-
Nitration: The use of fuming nitric and sulfuric acids is extremely hazardous. This step should be performed with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. The protocol is designed to use them in situ in an aqueous solution, which is much safer.
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Methylating Agents: Dimethyl sulfate (DMS) and methyl iodide (MeI) are toxic and carcinogenic. Handle with extreme care using appropriate engineering controls and PPE.
Conclusion
The synthesis of this compound is a challenging but achievable goal for skilled researchers. The strategy outlined in this guide, which combines established patent literature for the synthesis of the core structure with logical, well-precedented steps for final functionalization, provides a clear and actionable pathway. The key to success lies in the robust, multi-step synthesis of the 2,4,6-trifluorobenzoic acid intermediate, which can be produced in high yield and purity. Subsequent regioselective functionalization, while requiring careful handling of hazardous reagents, follows established principles of organic chemistry to deliver the desired target molecule. This guide empowers drug development professionals and scientists with the necessary protocols and scientific rationale to incorporate this valuable building block into their research programs.
References
- US6127577A: Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.
- US5380926A: Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
- US5504264A: Process for preparing 1,3-difluorobenzene.
-
EP1673329B1 : PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. Available at: [Link]
- US7595426B2: Method for the production of 1,3,5-trifluoro-2,4,6-trichlorobenzene from fluorobenzene derivatives.
- CN101020628A: Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- CN110509618A: Synthetic method for 1,2,4-trifluorobenzene.
- WO2021156893A1: Process for preparation of 2,4,6-trifluorobenzoic acid.
- EP0548815A1: Process for the preparation of alkyle esters of 3-hydroxy-2,4,5-trifluoro benzoic acid and/or of 3-alcoxy-2,4,5 trifluoro benzoic acid.
-
IN202321048123A : An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]
- US20100041884A1: Process for Preparing Gefitinib.
- US20090156579A1: SCD1 Inhibitors.
- CN107778183B: Preparation method of 2,4, 6-trifluorobenzylamine.
- CN102731333A: Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
- CN114736133B: Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid
Welcome to the technical support guide for the synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps, offering insights into the chemical principles that govern this synthesis to empower you to overcome common challenges in the laboratory.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield or Incomplete Reaction During Lithiation and Carboxylation
Question: I am attempting to synthesize this compound by lithiation of 1,3,5-trifluoro-2-methoxybenzene followed by quenching with carbon dioxide, but I'm observing low yields and significant recovery of my starting material. What are the likely causes and how can I improve the conversion?
Answer:
This is a common challenge in syntheses involving organolithium reagents, which are highly reactive and sensitive to reaction conditions. The root cause often lies in one of several areas: reagent purity, reaction temperature, or competitive side reactions.
Underlying Causes and Solutions:
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Moisture and Air Sensitivity: Alkyllithium reagents like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) are extremely potent bases and nucleophiles that react rapidly with atmospheric moisture and oxygen.
-
Troubleshooting Steps:
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Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Assemble the apparatus while hot under a stream of inert gas (Argon or Nitrogen).
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Solvent Purity: Use freshly distilled, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically dried over sodium/benzophenone ketyl until the deep blue color persists.
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Reagent Titration: The molarity of commercially available alkyllithium solutions can decrease over time. It is crucial to titrate the alkyllithium solution before use to determine its exact concentration.
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-
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Reaction Temperature: The stability of the lithiated intermediate is highly temperature-dependent.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: The lithiation of fluoroaromatics should be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions such as benzyne formation.[1] The pentafluorosulfanyl group, for example, can act as a leaving group at temperatures above -40 °C.[1]
-
Slow Reagent Addition: Add the alkyllithium reagent dropwise to the solution of the starting material to control the exotherm and maintain a consistent low temperature.
-
-
-
Competitive Lithiation Sites: The methoxy group is an ortho-directing group for lithiation. However, the fluorine atoms also influence the acidity of the aromatic protons.
-
Troubleshooting Steps:
-
Choice of Base: For sterically hindered or less activated positions, a stronger or bulkier base like s-BuLi or t-BuLi in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can improve regioselectivity and reaction rate.
-
-
-
Inefficient Carboxylation: The reaction with carbon dioxide can also be a source of low yield.
-
Troubleshooting Steps:
-
Solid CO₂ Source: Use freshly crushed, high-purity dry ice. Avoid using old dry ice that may have accumulated water ice.
-
Quenching Method: Instead of bubbling CO₂ gas (which can be inefficient), it is often better to pour the cold organolithium solution onto a large excess of crushed dry ice. This ensures rapid and complete carboxylation.
-
-
Issue 2: Presence of a Significant Biphenyl Impurity
Question: My final product shows a significant impurity that I've identified as a biphenyl derivative. How is this forming and what can I do to prevent it?
Answer:
The formation of biphenyl impurities is a known side reaction in syntheses involving Grignard or organolithium reagents, particularly when aryl halides are present.[2]
Mechanism of Formation:
This side product typically arises from a coupling reaction between the organometallic intermediate (aryllithium or aryl Grignard) and any unreacted aryl halide starting material. This is often favored by higher reaction temperatures and higher concentrations of the aryl halide.[2]
Preventative Measures:
-
Control Reagent Stoichiometry: Ensure a slight excess of the metal (magnesium for Grignard, or the alkyllithium) to drive the formation of the organometallic reagent to completion, minimizing the amount of unreacted aryl halide.
-
Maintain Low Temperature: As with the main reaction, keeping the temperature low (-78 °C for lithiation) minimizes the rate of this side reaction.[2]
-
Slow Addition: Add the aryl halide slowly to the metal or the alkyllithium solution to maintain a low instantaneous concentration of the halide, favoring the desired reaction pathway.
Issue 3: Difficult Purification and Removal of Isomeric Impurities
Question: I'm struggling to purify my this compound. I suspect I have isomeric impurities. What are the likely isomers and how can I improve my purification?
Answer:
Isomeric impurities can be challenging to remove due to their similar physical properties to the desired product. The most likely isomers depend on the synthetic route.
Potential Isomeric Impurities and Their Origins:
-
From Lithiation Routes: Incomplete regioselectivity during the lithiation of 1,3,5-trifluoro-2-methoxybenzene could lead to lithiation at other positions, resulting in different methoxy-trifluorobenzoic acid isomers after carboxylation.
-
From Nucleophilic Aromatic Substitution (SNAr) Routes: If the synthesis involves the displacement of a fluorine atom with a methoxide group, incomplete reaction or reaction at an alternative site can generate isomers. For instance, starting from a tetrafluorinated benzoic acid derivative, substitution at different positions would yield isomers. It has been noted that in some base-catalyzed reactions using methanol as a solvent, a fluorine atom para to an activating group can be readily substituted by a methoxy group via an SNAr reaction.[3]
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common choices include mixtures of ethyl acetate and hexanes, or toluene. A process for purifying 2,4,6-trifluorobenzoic acid involves crystallization from a mixture of ethyl acetate and hexane to achieve high purity.[4]
-
-
Column Chromatography: For difficult separations, silica gel column chromatography can be effective.
-
Solvent System Optimization: Use thin-layer chromatography (TLC) to identify a solvent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) that provides good separation between your product and the impurities.
-
-
Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction.
-
Procedure: Dissolve the crude product in an organic solvent (like ethyl acetate or diethyl ether) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired benzoic acid will move to the aqueous layer as its sodium salt, while less acidic or neutral impurities remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified product, which is then collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: One common laboratory-scale approach involves the ortho-lithiation of a suitable precursor like 1,3,5-trifluoro-2-methoxybenzene using a strong base such as n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with solid carbon dioxide (dry ice). An alternative industrial method involves the multi-step transformation of tetrafluorophthalimide.[5]
Q2: What are the key safety precautions when working with alkyllithium reagents like n-BuLi?
A2: Alkyllithium reagents are pyrophoric (ignite spontaneously in air) and react violently with water. Strict adherence to safety protocols is essential:
-
Work in a well-ventilated fume hood.
-
Always use an inert atmosphere (argon or nitrogen).
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Use syringes and cannulas for transferring the reagent.
-
Have an appropriate fire extinguisher (Class D for metal fires) readily available.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the consumption of the starting material. A small aliquot of the reaction mixture can be carefully quenched with a proton source (like methanol or water), extracted, and spotted on a TLC plate against a spot of the starting material. For the final product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) and mass spectrometry are essential for confirming the structure and assessing purity.
Q4: My final product is a yellowish solid, but the literature reports it as a white powder. What causes the color?
A4: A yellow or off-white color often indicates the presence of small amounts of impurities. A common colored impurity in Grignard and related reactions is biphenyl, which is often yellowish.[2] Other highly conjugated byproducts formed through side reactions can also impart color. Purification by recrystallization or chromatography should yield the desired white solid.
Q5: Can I use a Grignard reaction instead of lithiation for the carboxylation step?
A5: Yes, a Grignard reaction is a viable alternative. This would involve reacting the corresponding aryl bromide or iodide (e.g., 1-bromo-3-methoxy-2,4,6-trifluorobenzene) with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, which is then reacted with carbon dioxide.[6] However, Grignard reactions can sometimes be difficult to initiate and are also highly sensitive to moisture.[7]
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates a common synthetic route and highlights key steps where impurities can arise.
Caption: Key steps and potential impurity formation pathways.
Data Summary: Common Impurities
| Impurity Type | Common Source | Recommended Analytical Technique | Mitigation Strategy |
| Unreacted Starting Material | Incomplete lithiation or carboxylation | GC-MS, ¹H & ¹⁹F NMR | Optimize reaction time, temperature, and reagent stoichiometry. |
| Biphenyl Derivatives | Coupling of organometallic intermediate with aryl halide | GC-MS, LC-MS | Maintain low temperature, slow reagent addition.[2] |
| Isomeric Benzoic Acids | Poor regioselectivity in lithiation or SNAr | HPLC, ¹⁹F NMR | Use appropriate directing groups, optimize base and solvent. |
| Hydrolysis Byproducts | Premature quenching of organometallic intermediate | LC-MS | Ensure rigorously anhydrous conditions. |
References
-
PrepChem.com. Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Available from: [Link]
- Google Patents. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
-
University of Colorado Boulder. Grignard Reaction. Available from: [Link]
-
Royal Society of Chemistry. 1,3,5-Trifluorobenzene, an electrolyte additive with high thermal stability and superior film-forming properties for lithium-ion batteries. Chemical Communications. Available from: [Link]
-
Quick Company. A Process For The Preparation Of 2,4,6 Trifluoro N [6 (1 Methylpiperidine 4 Carbonyl)pyridine 2 Yl]Benzamide And Salts Thereof. Available from: [Link]
-
ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). Available from: [Link]
-
ChemBK. 3-Methoxy-2,4,5-Trifluorobenzoic Acid. (2024-04-09). Available from: [Link]
-
ResearchGate. 1,3,5-Trifluorobenzene and fluorobenzene co-assisted electrolyte with thermodynamic and interfacial stabilities for high-voltage lithium metal battery | Request PDF. Available from: [Link]
- Google Patents. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
-
ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available from: [Link]
-
Web Pages. 6. Grignard Reaction. Available from: [Link]
- Google Patents. CN102584565A - Preparation method for 2,4,5-trifluoro benzene acetic acid.
-
National Center for Biotechnology Information. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC. Available from: [Link]
- Google Patents. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020-03-17). Available from: [Link]
Sources
- 1. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acgpubs.org [acgpubs.org]
- 4. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. CN102584565A - Preparation method for 2,4,5-trifluoro benzene acetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid
Welcome to the technical support guide for the synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly functionalized molecule. We will move beyond simple protocols to explore the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance your yield, purity, and success rate.
The most prevalent and effective route to this target involves a Directed ortho-Metalation (DoM) followed by carboxylation. Our guide will focus primarily on this pathway, as it presents unique challenges and opportunities for optimization.
Section 1: The Directed ortho-Metalation (DoM) & Carboxylation Pathway
The synthetic strategy hinges on the powerful directing ability of the methoxy group to selectively activate the C2 position for metalation. The subsequent quench with carbon dioxide installs the desired carboxylic acid functionality. While elegant, this pathway is sensitive to reaction conditions, and several side reactions can compete with the desired transformation.
Core Reaction Workflow
The diagram below outlines the primary steps of the synthesis, from the starting material, 1-methoxy-3,5-difluorobenzene, to the final product. Note that the numbering in the target molecule name (this compound) is based on the final product's IUPAC nomenclature, not the starting material. The key transformation is the lithiation ortho to the methoxy group.
Troubleshooting Guide: The DoM/Carboxylation Reaction
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, and I primarily recover the 1-methoxy-3,5-difluorobenzene starting material. What are the likely causes?
A1: This is a classic symptom of failed or incomplete lithiation. The aryllithium intermediate is the linchpin of this synthesis, and its formation is highly sensitive. Consider the following causes:
-
Inactive Alkyllithium Reagent: Butyllithium (n-BuLi) and other alkyllithiums are extremely sensitive to air and moisture. Old or improperly stored bottles will have a significantly lower molarity than stated on the label.
-
Solution: Always titrate your alkyllithium reagent before use. A fresh, active reagent is non-negotiable for success. The Gilman double titration method is a reliable standard.
-
-
Protic Contamination: Trace amounts of water, alcohols, or other acidic protons in your solvent, glassware, or starting material will quench the highly basic alkyllithium reagent before it can deprotonate the aromatic ring.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The starting material should be rigorously dried and handled under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficiently Low Temperature: The aryllithium intermediate can be unstable at higher temperatures. The reaction is typically performed at -78 °C (a dry ice/acetone bath) to ensure its stability.
-
Solution: Maintain a consistent temperature of -78 °C throughout the addition of the alkyllithium and for the duration of the metalation step. Use a thermocouple to monitor the internal reaction temperature.
-
Q2: My reaction is complex, showing multiple products besides the starting material and the desired acid. What side reactions are occurring?
A2: A complex product mixture points to competing reaction pathways. The high reactivity of the aryllithium species is a double-edged sword. Here are the most probable side reactions and their mechanistic origins.
-
Side Reaction A: Benzylic Lithiation
-
Cause: While the methoxy group is a powerful ortho-directing group, the protons on the methoxy's methyl group are also acidic (pKa ~41).[1] If the kinetics favor it, the alkyllithium base can deprotonate the methyl group instead of the aromatic ring. This is more common with lithium amide bases but can occur with alkyllithiums.[1]
-
Solution: Using a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA coordinates to the lithium ion, increasing the basicity of the alkyllithium and localizing it near the ortho position of the methoxy group, thus favoring aromatic deprotonation.
-
-
Side Reaction B: Formation of Ketone and Tertiary Alcohol Byproducts
-
Cause: This is a very common issue. The initially formed lithium carboxylate can be attacked by a second equivalent of the highly nucleophilic aryllithium intermediate. This addition-elimination sequence produces a diaryl ketone, which can then be attacked by a third equivalent of aryllithium to form a triaryl tertiary alcohol after workup.[2]
-
Solution: This side reaction is minimized by controlling the stoichiometry and the method of CO₂ addition.
-
Inverse Addition: Instead of adding CO₂ to the aryllithium solution, slowly transfer the aryllithium solution via cannula onto a large excess of crushed, freshly sublimed dry ice covered with anhydrous THF. This ensures that the aryllithium always encounters an excess of CO₂, minimizing its opportunity to react with the product.
-
Temperature Control: Keep the carboxylation reaction cold (-78 °C) to moderate the reactivity of the aryllithium.
-
-
Sources
optimizing reaction yield for 3-Methoxy-2,4,6-trifluorobenzoic acid synthesis
Technical Support Center: Synthesis of 3-Methoxy-2,4,6-trifluorobenzoic Acid
Prepared by: The Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Fluorinated benzoic acids are critical building blocks in medicinal chemistry and materials science, prized for their ability to enhance properties like metabolic stability and binding affinity.[1][2] However, their synthesis can present unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you optimize your reaction yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound, particularly via the common and efficient route of directed ortho-lithiation of 1-methoxy-2,4,6-trifluorobenzene followed by carboxylation.
Question 1: My reaction resulted in a very low or no yield of the desired product. What are the likely causes?
Answer: A low or negligible yield in this synthesis almost always points to issues with the formation or stability of the organolithium intermediate.
-
Potential Cause A: Inactive Organolithium Reagent.
-
Explanation: Organolithium reagents like n-butyllithium (n-BuLi) are extremely potent bases and nucleophiles, but they are highly sensitive to moisture and atmospheric oxygen. Even trace amounts of water in your glassware or solvent will rapidly quench the reagent, preventing the deprotonation of your starting material.[3] The partially ionic character of the R-Li bond makes the carbon atom highly basic, readily abstracting any available acidic proton.
-
Troubleshooting & Solutions:
-
Rigorous Drying of Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under a vacuum and cooled under an inert atmosphere (Nitrogen or Argon) immediately before use.[4]
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically dried over sodium/benzophenone ketyl until the characteristic blue/purple color persists.
-
Reagent Titration: The molarity of commercial organolithium reagents can decrease over time. It is crucial to titrate your n-BuLi solution before use to determine its exact concentration.
-
Inert Atmosphere: The entire reaction, from solvent addition to quenching, must be conducted under a positive pressure of an inert gas like nitrogen or argon.
-
-
-
Potential Cause B: Inefficient Lithiation (Deprotonation).
-
Explanation: The methoxy group in 1-methoxy-2,4,6-trifluorobenzene directs the lithiation to the ortho position (C3).[5] However, this reaction is temperature-dependent. If the temperature is too high, side reactions can occur. If it's too low or the reaction time is insufficient, the deprotonation may be incomplete.
-
Troubleshooting & Solutions:
-
Temperature Control: The lithiation step should be performed at low temperatures, typically -78°C (a dry ice/acetone bath).[5][6] Maintaining this temperature is critical for selectivity and stability of the lithiated intermediate.
-
Slow Addition of Reagent: Add the n-BuLi solution dropwise to the solution of your starting material. This helps control the exotherm and minimizes side reactions.
-
Sufficient Reaction Time: Allow the lithiation to stir for an adequate amount of time (typically 30-60 minutes) at -78°C to ensure complete formation of the intermediate.
-
-
-
Potential Cause C: Ineffective Carboxylation.
-
Explanation: The introduction of the carboxyl group via carbon dioxide is a critical step. Issues can arise from the quality of the CO₂, the addition method, or the temperature.
-
Troubleshooting & Solutions:
-
High-Quality CO₂ Source: Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated atmospheric water. Alternatively, bubbling CO₂ gas from a cylinder through the reaction mixture is also effective, but care must be taken to ensure the gas is dry.[7][8]
-
Quenching Method: For reactions using dry ice, the best practice is to transfer the cold lithiated solution via cannula onto a flask containing a large excess of crushed dry ice under an inert atmosphere.[8] Pouring dry ice into the reaction can introduce moisture.
-
Maintain Low Temperature: The carboxylation is exothermic. Ensure the reaction is kept cold during the quench to prevent the organolithium intermediate from reacting with the newly formed carboxylate product.
-
-
Question 2: I've isolated my product, but it's contaminated with significant byproducts. How do I identify and prevent them?
Answer: Byproduct formation often results from competing reaction pathways or improper work-up procedures.
-
Potential Cause A: Presence of Starting Material (1-methoxy-2,4,6-trifluorobenzene).
-
Explanation: This is the most common "byproduct" and indicates an incomplete reaction. It arises from the same issues that cause low yield: inactive n-BuLi or insufficient reaction time/temperature. The lithiated intermediate is simply protonated by the aqueous acid during work-up, reverting to the starting material.
-
Prevention & Removal:
-
Follow all the optimization steps outlined in Question 1 to drive the reaction to completion.
-
During work-up, the desired carboxylic acid product can be separated from the neutral starting material using an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 5% NaOH or NaHCO₃).[3] The carboxylate salt will move to the aqueous layer, leaving the neutral starting material in the organic layer. The aqueous layer can then be re-acidified with HCl to precipitate the pure carboxylic acid product.[3][4]
-
-
-
Potential Cause B: Formation of Symmetric Biphenyls.
-
Explanation: While more common in Grignard reactions, organolithiums can also undergo coupling reactions, though typically to a lesser extent. This would result in the formation of a dimeric methoxy-hexafluorobiphenyl species.
-
Prevention: This is often minimized by maintaining a low reaction temperature and ensuring slow, controlled addition of the organolithium reagent.
-
-
Potential Cause C: Formation of Ketones or Tertiary Alcohols.
-
Explanation: If the reaction temperature rises too much after carboxylation, a second equivalent of the organolithium intermediate can attack the newly formed lithium carboxylate. This can lead to the formation of a ketone (after work-up) or, if a third equivalent reacts, a tertiary alcohol.
-
Prevention: This is effectively prevented by ensuring a large excess of CO₂ is present and by maintaining a low temperature (-78°C) throughout the formation of the carboxylate salt. The acidic work-up should only begin after all the organolithium has been consumed.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the best synthetic route for lab-scale synthesis of this compound?
-
A: For laboratory-scale synthesis (<10 g), directed ortho-lithiation of 1-methoxy-2,4,6-trifluorobenzene followed by carboxylation is often the most efficient and high-yielding route. The methoxy group is a well-established directing group, providing high regioselectivity.[5] Alternative routes, such as Grignard formation, are also viable but can be more difficult to initiate with electron-deficient fluoroaromatics.[7] Multi-step industrial processes starting from materials like tetrafluorophthalimide are generally too cumbersome for typical research needs.[9]
-
-
Q: How can I monitor the reaction's progress?
-
A: Monitoring the reaction in situ is difficult due to the air- and moisture-sensitive intermediates. The most practical approach is to take a small aliquot of the reaction mixture after the carboxylation step, quench it with acid, and analyze it by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material and the appearance of the more polar carboxylic acid product.[10]
-
-
Q: What are the critical safety precautions for this reaction?
-
A:
-
Organolithium Reagents: n-BuLi is pyrophoric and will ignite on contact with air. It also reacts violently with water. All transfers must be done under an inert atmosphere using proper syringe or cannula techniques. Always wear fire-retardant lab coats, safety glasses, and gloves.
-
Cryogenic Baths: A dry ice/acetone bath is extremely cold (-78°C) and can cause severe burns. Wear cryogenic gloves when handling. Ensure adequate ventilation as large amounts of sublimating CO₂ can displace oxygen.
-
Quenching: The quenching of any remaining organolithium reagent with aqueous acid is highly exothermic and will evolve butane gas. Perform this step slowly and in an efficient fume hood.
-
-
-
Q: How do I confirm the structure and purity of the final product?
-
A: A combination of analytical techniques is recommended:
-
¹H NMR: To confirm the presence of the methoxy group and the aromatic proton, and their respective chemical shifts and coupling constants.
-
¹⁹F NMR: This is crucial for fluorinated compounds. It will confirm the presence and environment of the three fluorine atoms.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: Compare the observed melting point with the literature value (105-112°C) as a good indicator of purity.[11]
-
-
Section 3: Optimized Experimental Protocol
This protocol describes the synthesis of this compound via directed ortho-lithiation and carboxylation.
Materials & Reagents:
-
1-methoxy-2,4,6-trifluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, freshly titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂)
-
Hydrochloric Acid (HCl), e.g., 2 M aqueous solution
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Addition: To the flask, add 1-methoxy-2,4,6-trifluorobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78°C, slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes. The solution may change color. Stir the mixture at -78°C for 1 hour.
-
Carboxylation: In a separate, dry flask under an inert atmosphere, place a large excess (at least 5-10 eq) of freshly crushed dry ice. Using a cannula, slowly transfer the cold organolithium solution from the reaction flask onto the dry ice. The mixture will bubble as the CO₂ reacts.
-
Warm-up: Once the addition is complete, allow the mixture to slowly warm to room temperature, which also allows the excess dry ice to sublime.
-
Aqueous Work-up (Quench): Once at room temperature, slowly and carefully quench the reaction by adding 2 M HCl solution until the mixture is acidic (pH ~1). This step should be performed in a fume hood as butane gas will evolve.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Acid-Base Purification: Combine the organic extracts and wash them with a saturated NaHCO₃ solution. This will transfer the desired carboxylic acid product into the aqueous layer as its sodium salt.
-
Isolation: Separate the layers. Carefully re-acidify the aqueous layer with 2 M HCl until a white precipitate forms and the pH is ~1.
-
Final Steps: Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry under a vacuum to yield pure this compound.
Section 4: Data Presentation
Table 1: Summary of Key Reaction Parameters & Expected Outcomes
| Parameter | Recommended Value | Rationale & Key Considerations |
| Starting Material Purity | >98% | Impurities can interfere with the lithiation step. |
| n-BuLi Stoichiometry | 1.1 - 1.2 equivalents | A slight excess ensures complete deprotonation. A large excess can lead to side reactions. |
| Reaction Temperature | -78 °C | Critical for the stability of the organolithium intermediate and for regioselectivity.[12] |
| Reaction Time (Lithiation) | 1 hour | Sufficient time for complete formation of the lithiated species at -78°C. |
| CO₂ Stoichiometry | Large Excess (>5 eq) | Ensures complete carboxylation and minimizes reactions of the organolithium with the product.[8] |
| Work-up pH | ~1 | Ensures the carboxylic acid is fully protonated and precipitates from the aqueous solution. |
| Expected Yield | 75 - 90% | Yields are highly dependent on rigorous anhydrous technique. |
Section 5: Visualization
Diagram 1: Reaction Pathway
Caption: Synthetic pathway via directed ortho-lithiation and carboxylation.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting low reaction yield.
References
- University of Liverpool. (n.d.). ORGANIC SYNTHESIS: BENZOIC ACID VIA A GRIGNARD REACTION.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid.
- Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
- University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
- YouTube. (2022, August 17). A Grignard Reaction.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- ChemicalBook. (2024, July 12). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.
- ChemBK. (2024, April 9). 3-Methoxy-2,4,5-Trifluorobenzoic Acid.
- Fine Chemical Manufacturer. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
- Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.
- National Institutes of Health (NIH). (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- BenchChem. (n.d.). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 8. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 9. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chembk.com [chembk.com]
- 12. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methoxy-2,4,6-trifluorobenzoic acid
Introduction
Welcome to the technical support guide for the purification of 3-Methoxy-2,4,6-trifluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. As a Senior Application Scientist, I have compiled this guide based on established chemical principles and practical laboratory experience to provide you with in-depth troubleshooting advice and frequently asked questions. Our goal is to not only offer solutions but also to explain the underlying chemistry to empower you to optimize your purification processes.
This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments. We will delve into common impurities, effective purification techniques, and analytical methods for purity assessment.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. For this compound, potential impurities can arise from the starting materials, side reactions, or degradation.
Common Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis process are a common source of contamination.
-
Isomeric Impurities: Formation of other positional isomers of trifluorobenzoic acid can occur, which may be difficult to separate due to similar physical properties.
-
Decarboxylation Products: Fluorinated benzoic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of trifluoromethoxybenzene.[1][2][3]
-
Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under acidic or basic conditions, resulting in the corresponding hydroxybenzoic acid derivative.
Workflow for Impurity Identification:
Sources
- 1. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid
Welcome to the technical support center for the synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot byproduct formation in this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the highest purity of your target compound.
Introduction to the Synthetic Challenges
The synthesis of this compound is a nuanced process that often involves nucleophilic aromatic substitution (SNAr) and subsequent functional group manipulations. The presence of multiple reactive sites on the fluorinated aromatic ring, coupled with the potential for incomplete reactions or undesired side reactions, can lead to a variety of byproducts. Understanding the formation of these impurities is the first step towards mitigating their presence and achieving a high-yielding, clean synthesis.
This guide is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab. We will delve into the mechanistic origins of common byproducts and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is significantly lower than expected. What are the likely causes?
Low overall yield can be attributed to several factors throughout the synthetic sequence. Let's break down the common pitfalls in a typical multi-step synthesis starting from a tetra-substituted fluorinated precursor.
Potential Cause 1: Incomplete Methoxylation
-
The Chemistry: The key step in this synthesis is the selective nucleophilic aromatic substitution of a fluorine or other leaving group with a methoxide source. If this reaction does not go to completion, you will be left with unreacted starting material or partially methoxylated intermediates.
-
Troubleshooting:
-
Reaction Conditions: Ensure your methoxide source (e.g., sodium methoxide) is fresh and anhydrous. The presence of water can lead to competing hydrolysis reactions. The reaction temperature and time are also critical; insufficient heating may lead to incomplete conversion.
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic polar solvents like DMF or DMSO are often effective for SNAr reactions.
-
Monitoring the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the consumption of the starting material.
-
Potential Cause 2: Unwanted Hydrolysis
-
The Chemistry: In the presence of water, especially under basic or acidic conditions and at elevated temperatures, the fluorine substituents on the aromatic ring can be susceptible to hydrolysis, leading to the formation of hydroxy-trifluorobenzoic acid derivatives. These phenolic byproducts can be difficult to separate from the desired product.
-
Troubleshooting:
-
Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions, especially at elevated temperatures.
-
Potential Cause 3: Premature Decarboxylation
-
The Chemistry: Aromatic carboxylic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation at elevated temperatures.[1][2][3] This would result in the formation of 1-methoxy-2,4,6-trifluorobenzene, a neutral byproduct that would be lost during a basic extraction of the acidic product.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating during the final steps of the synthesis and during purification (e.g., distillation or recrystallization).
-
Purification Strategy: If decarboxylation is suspected, analyze the neutral organic extracts for the presence of the decarboxylated byproduct.
-
DOT Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Q2: I see multiple spots on my TLC and extra peaks in my NMR/GC-MS. What are the likely byproducts?
The presence of multiple products indicates a complex reaction mixture. Based on common synthetic routes, here are the most probable byproducts:
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Formation Mechanism | Key Analytical Signatures |
| Hydroxy-trifluorobenzoic acid | Hydrolysis of a fluoro-substituent. | Presence of a broad phenolic -OH peak in the 1H NMR spectrum. A shift in the aromatic signals compared to the desired product. |
| Di-methoxy-difluorobenzoic acid | Over-methoxylation due to harsh reaction conditions or excess methoxide. | A second methoxy signal in the 1H NMR spectrum. A different fluorine coupling pattern in the 19F NMR spectrum. |
| Positional Isomers | Non-selective methoxylation if the starting material has multiple reactive sites. | Complex aromatic region in the 1H and 19F NMR spectra. Isomers may have similar mass spectra but different retention times in GC or HPLC.[4] |
| Unreacted Starting Material | Incomplete reaction. | Signals corresponding to the starting material in the NMR or a peak at the expected retention time in GC/HPLC. |
| Decarboxylated Product | Loss of CO2 from the carboxylic acid. | Absence of the carboxylic acid proton in 1H NMR. Will likely be found in the neutral fraction during extraction. |
| Partially Hydrolyzed Intermediates | If starting from a nitrile or ester, incomplete hydrolysis will leave these functional groups intact. | Presence of a nitrile or ester functionality in the IR spectrum. Characteristic chemical shifts in the 1H and 13C NMR spectra. |
DOT Diagram: Byproduct Formation Pathways
Caption: Pathways to desired product and byproducts.
Q3: How can I effectively purify my this compound from these byproducts?
Purification can be challenging due to the similar physicochemical properties of the desired product and its byproducts. A multi-step purification strategy is often necessary.
Experimental Protocol: Purification Strategy
-
Acid-Base Extraction:
-
Principle: This is the first and most crucial step to separate acidic compounds (your desired product and acidic byproducts) from neutral and basic impurities.
-
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The acidic compounds will move to the aqueous layer as their sodium salts.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with cold dilute hydrochloric acid (e.g., 1-2 M HCl) to a pH of ~2. The acidic compounds will precipitate out.
-
Extract the acidified aqueous layer with fresh organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Recrystallization:
-
Principle: This technique separates compounds based on their differential solubility in a given solvent system at different temperatures.
-
Procedure:
-
Choose an appropriate solvent system. A mixture of a solvent in which the compound is soluble (e.g., toluene, ethyl acetate) and a solvent in which it is sparingly soluble (e.g., hexane, heptane) often works well.
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography:
-
Principle: If recrystallization is ineffective, column chromatography provides a higher degree of separation based on the differential adsorption of the compounds to a stationary phase (e.g., silica gel).
-
Procedure:
-
Select an appropriate eluent system through TLC analysis. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. A small amount of acetic acid may be added to the eluent to keep the carboxylic acids protonated and prevent tailing on the silica gel.
-
Prepare a silica gel column and carefully load the crude product.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Table 2: Purification Method Selection Guide
| Purification Method | Best For Removing | Not Ideal For |
| Acid-Base Extraction | Neutral byproducts (e.g., decarboxylated product, unreacted neutral starting materials). | Acidic byproducts with similar pKa values. |
| Recrystallization | Impurities with significantly different solubilities. | Isomers and impurities with very similar structures. |
| Column Chromatography | A wide range of impurities, including isomers, when an appropriate eluent is used. | Large-scale purifications can be resource-intensive. |
Concluding Remarks
The synthesis of this compound, while presenting several challenges, can be successfully achieved with careful attention to reaction conditions and a systematic approach to troubleshooting. By understanding the potential side reactions and the nature of the resulting byproducts, you can proactively adjust your experimental parameters to favor the formation of the desired product. Furthermore, a well-designed purification strategy is essential for obtaining the high-purity material required for downstream applications in drug discovery and materials science.
We hope this guide serves as a valuable resource in your research endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical service team.
References
-
Protodecarboxylation of Benzoic Acids under Radical Conditions. Chemical Communications, 2012, 48(66), 8270-8272. [Link]
- Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. U.S.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodecarboxylation of benzoic acids under radical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Chemistry of 3-Methoxy-2,4,6-trifluorobenzoic acid
Welcome to the technical support center for 3-Methoxy-2,4,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability and reactivity of this versatile building block. Our goal is to empower you with the knowledge to anticipate and prevent its decomposition during critical chemical transformations.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable reagent in medicinal chemistry and materials science, prized for the unique properties conferred by its trifluorinated methoxy-substituted phenyl ring.[1] However, the very electronic features that make this molecule attractive also render it susceptible to several decomposition pathways. The electron-withdrawing nature of the three fluorine atoms acidifies the carboxylic acid proton, activates the aromatic ring to nucleophilic attack, and influences the stability of the methoxy group.
This guide will dissect the primary decomposition routes—decarboxylation, ether cleavage, and nucleophilic aromatic substitution (SNAr)—and provide field-proven strategies to mitigate these unwanted side reactions, ensuring the integrity of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction at elevated temperatures is giving low yields and I suspect decarboxylation. How can I confirm this and prevent it?
Answer:
Decarboxylation is a common decomposition pathway for aromatic carboxylic acids, particularly those substituted with electron-withdrawing groups which can stabilize the resulting aryl anion intermediate. High temperatures are a major driver of this process. A patent for the synthesis of a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, notes that decarboxylation can occur at temperatures between 150-180°C in dipolar aprotic solvents like DMSO or NMP.[2]
Troubleshooting Steps:
-
Confirm Decarboxylation: The primary byproduct of decarboxylation would be 1,3,5-trifluoro-2-methoxybenzene. You can look for its characteristic signals in the 1H and 19F NMR of your crude reaction mixture, or by GC-MS analysis.
-
Lower the Reaction Temperature: This is the most straightforward solution. If the desired reaction is too slow at lower temperatures, consider extending the reaction time or using a more active catalyst if applicable.
-
Protect the Carboxylic Acid: The most robust strategy to prevent decarboxylation is to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester). The ester group is significantly more stable to heat.
Experimental Protocol: Methyl Esterification (Protection)
This protocol uses a mild and efficient method to protect the carboxylic acid as a methyl ester.
-
Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
2-Chloro-1-methylpyridinium iodide
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine or DIPEA (1.5 eq) and stir for 5 minutes at room temperature.
-
Add 2-chloro-1-methylpyridinium iodide (1.2 eq) and stir for another 10 minutes.
-
Add anhydrous methanol (2.0 eq) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
-
FAQ 2: I'm running a reaction under acidic conditions and observing byproducts that suggest cleavage of the methoxy group. What's happening and how can I avoid it?
Answer:
The methoxy group on the aromatic ring is an ether, which can be susceptible to cleavage under strong acidic conditions, particularly with Lewis acids like BBr₃ or strong protic acids like HI.[3] The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid on the methyl group (an SN2 pathway).
Troubleshooting Steps:
-
Identify the Cleavage Product: The byproduct of ether cleavage would be 3-hydroxy-2,4,6-trifluorobenzoic acid. This can be identified by LC-MS or by derivatization and subsequent analysis.
-
Avoid Strong Lewis Acids: If your reaction requires a Lewis acid, consider milder alternatives or screen different Lewis acids for compatibility. Boron trichloride (BCl₃) in combination with tetra-n-butylammonium iodide (n-Bu₄NI) has been reported for selective cleavage of some aryl methyl ethers under milder conditions, but its compatibility with your specific substrate would need to be tested.[4]
-
Use Non-Coordinating Acids: If a protic acid is required, opt for non-nucleophilic acids like trifluoroacetic acid (TFA) in minimal necessary amounts. Avoid hydrohalic acids like HBr and HI.
-
Protect the Carboxylic Acid: If the reaction chemistry allows, protecting the carboxylic acid as an ester can sometimes reduce the overall acidity of the reaction medium and may lessen the propensity for ether cleavage, depending on the specific conditions.
Logical Flow for Diagnosing Ether Cleavage:
Caption: Diagnostic workflow for identifying and addressing ether cleavage.
FAQ 3: When I use a nucleophile in my reaction, I see evidence of fluorine substitution on the aromatic ring. Why is this happening and how can I control it?
Answer:
This is a classic case of Nucleophilic Aromatic Substitution (SNAr). The three electron-withdrawing fluorine atoms, along with the carboxylic acid (or its deprotonated form), make the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. In SNAr, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[5][6] Fluorine's high electronegativity strongly activates the ring for this attack, making it a surprisingly good leaving group in this context, often better than chlorine or bromine.[7][8]
Troubleshooting Steps:
-
Reaction Temperature and Time: SNAr reactions are often kinetically controlled. Running the reaction at the lowest possible temperature and for the shortest time necessary for the desired transformation can minimize this side reaction.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of less hindered or more nucleophilic bases like triethylamine or pyridine. If using an inorganic base, consider a weaker one like potassium carbonate over stronger ones like potassium hydroxide if the reaction tolerates it.
-
Solvent Effects: Polar aprotic solvents like DMSO and DMF can accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.[7] If feasible for your primary reaction, consider switching to a less polar solvent to disfavor the SNAr pathway.
-
Protect the Carboxylic Acid: The carboxylate anion is electron-donating by resonance and can somewhat deactivate the ring towards nucleophilic attack compared to the neutral carboxylic acid. However, the most effective strategy is often to protect the carboxylic acid as an ester. This removes the acidic proton and can alter the electronic profile of the ring, potentially reducing its susceptibility to SNAr.
Visualization of SNAr Pathway and Prevention:
Caption: SNAr decomposition pathway and corresponding prevention strategies.
FAQ 4: I have protected the carboxylic acid as a methyl ester. What are the best conditions for deprotection without causing other side reactions?
Answer:
Hydrolysis of the methyl ester back to the carboxylic acid needs to be done under conditions that avoid the decomposition pathways discussed above.
Recommended Deprotection Protocol (Mild Basic Hydrolysis):
Given the potential for SNAr with strong nucleophiles and ether cleavage with strong acids, a mild basic hydrolysis is generally the preferred method.
-
Reagents:
-
Methyl 3-methoxy-2,4,6-trifluorobenzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of LiOH (1.5-2.0 eq) in water dropwise.
-
Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH ~2-3 with 1 M HCl at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
-
Why this works: The use of LiOH at low temperatures provides a sufficiently nucleophilic hydroxide source to hydrolyze the ester while minimizing the risk of SNAr on the activated ring. The mild acidic workup at low temperature is unlikely to cause significant ether cleavage.
Summary of Stability and Recommended Handling
| Condition | Potential Decomposition | Risk Level | Prevention Strategy |
| High Temperature (>150°C) | Decarboxylation | High | Keep reaction temperatures as low as possible. Protect the carboxylic acid as an ester for high-temperature reactions. |
| Strong Acid (e.g., HBr, HI, BBr₃) | Ether Cleavage | High | Avoid strong protic and Lewis acids. Use non-nucleophilic acids if necessary. |
| Strong Nucleophiles/Bases | Nucleophilic Aromatic Substitution (SNAr) | Moderate to High | Use non-nucleophilic bases (DIPEA, 2,6-lutidine). Run reactions at low temperatures. Consider protecting the carboxylic acid. |
| Mild Acid (e.g., TFA, mild acidic workup) | Ether Cleavage | Low | Generally tolerated, but use the minimum required amount and keep temperatures low. |
| Mild Base (e.g., LiOH, K₂CO₃ at RT) | SNAr | Low | Generally safe for short reaction times at low to ambient temperatures. |
Storage: Store this compound in a cool, dry place away from strong bases and sources of high heat. It is a crystalline solid and is generally stable under standard storage conditions.
References
-
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382. [Link]
-
Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 61(98), 19505-19508. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
- Mandal, T., Islam, M., Das, S., Azim, A., & De Sarkar, S. (2025). An organophotocatalyzed approach for the chemoselective dealkylation of phenols. Organic Letters, 27, 315-321.
-
Li, G., Lei, P., & Szostak, M. (2018). Transition-Metal-Free Esterification of Amides via Selective N–C Cleavage under Mild Conditions. Organic Letters, 20(18), 5622–5625. [Link]
- Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
- Brooks, P. R., Wirtz, M. C., Vetelino, M. G., Rescek, D. M., Woodworth, G. F., Morgan, B. P., & Coe, J. W. (1999). A mild and selective method for the cleavage of primary alkyl aryl ethers. The Journal of Organic Chemistry, 64(26), 9719–9721.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
- van der Vorm, S., et al. (2022). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Molecules, 27(15), 4858.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
-
YouTube. (2018). Other Ether Cleavage Reactions. [Link]
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2018). Other Ether Cleavage Reactions. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
- Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.
-
PubMed Central. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Reddit. (2025). Need to hydrolyze methyl esters but compound is water sensitive. [Link]
-
MDPI. (2021). Strategies for the Biodegradation of Polyfluorinated Compounds. [Link]
-
PubMed Central. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]
- Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubMed Central. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. [Link]
- Recent developments of peptide coupling reagents in organic synthesis. (2004). Archiv der Pharmazie, 337(3), 113-122.
- Albericio, F., & Kates, S. A. (2000). Onium salt-based coupling reagents. In Solid-Phase Synthesis (pp. 275-305). CRC Press.
- Google Patents. (1995). Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. US5380926A.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Reactions with 3-Methoxy-2,4,6-trifluorobenzoic Acid
Welcome to the technical support center for 3-Methoxy-2,4,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in reactions involving this sterically hindered and electronically complex molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and achieve successful outcomes.
Introduction to the Challenges
This compound is a valuable building block, but its structure presents a unique set of challenges. The presence of two fluorine atoms in the ortho positions (positions 2 and 6) relative to the carboxylic acid creates significant steric hindrance. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring, which increases its acidity but also shields it from attack by nucleophiles.[1][2] This steric bulk can severely impede standard reaction conditions for common transformations like amide coupling and esterification.
Furthermore, the trifluorinated and methoxy-substituted benzene ring is highly electron-deficient. This electronic nature can affect the reactivity of the carboxylic acid and makes the aromatic ring susceptible to side reactions, such as nucleophilic aromatic substitution (SNAr), under basic or nucleophilic conditions.[3][4]
This guide will address these core issues, providing both mechanistic explanations and actionable, field-proven protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and reactivity of this compound.
Q1: Why is my standard amide coupling reaction (e.g., using DCC/HOBt) failing with this acid?
A1: The primary reason for failure is the severe steric hindrance around the carboxylic acid group. The two ortho-fluorine atoms physically block the approach of the amine and the coupling reagent's activated intermediate. Standard coupling reagents like DCC (Dicyclohexylcarbodiimide) and even additives like HOBt (Hydroxybenzotriazole) may not be potent enough to overcome this steric barrier, leading to low or no product formation.[5] More powerful activating agents or alternative strategies, such as conversion to an acyl fluoride, are often required.[6]
Q2: I'm observing a loss of a fluorine atom in my product, according to my mass spectrometry data. What is happening?
A2: You are likely observing a nucleophilic aromatic substitution (SNAr) side reaction. The electron-withdrawing fluorine atoms make the aromatic ring highly electrophilic. Under basic conditions or in the presence of a strong nucleophile (like an amine at high temperatures or a deprotonated alcohol), one of the fluorine atoms (typically at the para-position to the activating carboxyl group) can be displaced.[3][4] This is a common issue with highly fluorinated aromatic compounds.
Q3: Is this compound soluble in common organic solvents?
A3: this compound is generally soluble in polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN). Its solubility in nonpolar solvents like hexanes is limited. For reactions, it is crucial to ensure complete dissolution before adding other reagents.
Q4: Can I convert this acid to its acyl chloride using standard methods like thionyl chloride (SOCl₂)?
A4: While possible, it can be challenging. The steric hindrance that impedes coupling reactions also slows down the reaction with thionyl chloride or oxalyl chloride. Harsher conditions (e.g., high temperatures, prolonged reaction times) may be needed, which can lead to decomposition or side reactions on the sensitive polyfluorinated ring.[7] A milder and often more effective approach is the in-situ formation of an acyl fluoride.[6]
Part 2: Troubleshooting Guide: Amide Coupling Reactions
Failed or low-yielding amide coupling is the most frequently encountered problem with this substrate. This section provides a systematic approach to troubleshooting these reactions.
Problem 1: Low to No Yield of the Desired Amide
This is often a result of incomplete activation of the carboxylic acid due to steric hindrance.
The bulky ortho-fluorine substituents prevent the formation of the necessary activated intermediate (e.g., an O-acylisourea with DCC). To overcome this, a more reactive activated species is needed, and the reaction conditions must be optimized to favor the sterically demanding coupling.
Caption: Decision tree for troubleshooting low amide coupling yield.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling sterically hindered acids because it forms a very reactive OAt-active ester.[8]
-
Preparation: In a dry, inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
-
Coupling: Add the amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Converting the carboxylic acid to an acyl fluoride minimizes the steric bulk of the activated species, facilitating the amine's approach.[6]
-
Preparation: In a dry, inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Fluorination: Add a fluorinating agent such as Cyanuric Fluoride (1.0 eq) followed by pyridine (1.1 eq). Stir at room temperature for 1-2 hours until the acyl fluoride formation is complete (monitor by IR for the characteristic C=O stretch of the acyl fluoride).
-
Coupling: In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base like DIPEA (1.5 eq) in anhydrous DCM.
-
Reaction: Slowly add the acyl fluoride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash with 1M HCl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
| Coupling Reagent | Activating Group | Steric Hindrance Tolerance | Key Considerations |
| DCC/EDC + HOBt | O-Bt Ester | Low to Moderate | Often insufficient for this substrate. |
| HATU/HCTU | O-At/O-6-ClBt Ester | High | Very effective but can be expensive.[8] |
| T3P® (Propylphosphonic Anhydride) | Mixed Anhydride | Moderate to High | Byproducts are water-soluble, simplifying work-up. |
| Cyanuric Fluoride | Acyl Fluoride | Very High | Minimizes steric bulk of the activated intermediate.[6] |
Part 3: Troubleshooting Guide: Esterification Reactions
Similar to amide coupling, esterification is hampered by steric hindrance.
Problem 1: Incomplete Conversion to the Ester
Fischer esterification (acid catalysis in alcohol solvent) is often too slow and requires harsh conditions. More robust activation is necessary.
The nucleophilicity of common alcohols is often insufficient to attack the sterically shielded activated carboxylic acid. The Steglich esterification, which uses DCC and a catalytic amount of DMAP (4-Dimethylaminopyridine), is a highly effective method for such cases. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.[9]
-
Preparation: In a dry flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 4-18 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with cold DCM. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the ester product by column chromatography.
Part 4: Troubleshooting Guide: Suzuki-Miyaura Coupling
For Suzuki-Miyaura coupling, the challenge shifts from the carboxylic acid itself to the properties of the aryl ring, assuming the acid is first converted to a suitable electrophile (e.g., an aryl halide or triflate). The electron-deficient nature of the polyfluorinated ring is the primary concern.
Problem: Low Yield and/or Protodeboronation of the Boronic Acid
The electron-deficient nature of the aryl electrophile can make oxidative addition to the Pd(0) catalyst sluggish. Furthermore, the basic conditions required for the Suzuki reaction can cause the boronic acid partner to undergo protodeboronation, reducing the amount available for cross-coupling.[10]
Success hinges on the catalytic cycle's transmetalation step being faster than the competing protodeboronation pathway. This requires careful selection of the palladium catalyst, ligand, and base to promote a rapid reaction rate under the mildest possible conditions. Electron-rich, bulky phosphine ligands are often effective.[11]
(Assumes prior conversion of this compound to the corresponding aryl bromide)
-
Preparation: To a Schlenk flask, add the aryl bromide (1.0 eq), the boronic acid (1.5 eq), a palladium precatalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 eq).
-
Solvent: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1).
-
Reaction: Heat the mixture to reflux (e.g., 80-100°C) under an inert atmosphere for 6-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
| Parameter | Recommendation for Electron-Deficient Substrates | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) | Promotes faster oxidative addition and reductive elimination steps.[12] |
| Base | Milder bases like K₃PO₄, Cs₂CO₃, or CsF | Minimizes the rate of protodeboronation of the boronic acid.[10] |
| Solvent | Aprotic polar solvents like Dioxane or THF, often with water | Water can sometimes accelerate the transmetalation step.[13] |
| Temperature | As low as possible to achieve a reasonable reaction rate (60-100 °C) | Higher temperatures increase the rate of decomposition and side reactions. |
References
-
Garg, N. K., & Houk, K. N. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 132(45), 15970-15972. [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
Szostak, M., & Smith, D. (2019). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 24(17), 3134. [Link]
-
Olah, G. A., & White, A. M. (n.d.). The Ortho Effect of benzoic acids. University of Calgary. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Nicolaou, K. C., & Sorensen, E. J. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 43(24), 8126-8153. [Link]
-
Exner, O., & Fiedler, P. (2005). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Organic & Biomolecular Chemistry, 3(11), 2145-2151. [Link]
- Domagala, J. M., & Priebe, S. R. (1995). U.S. Patent No. 5,380,926. Washington, DC: U.S.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Sharma, A., & Kumar, S. (2021). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer intermediate. Organic & Biomolecular Chemistry, 19(39), 8495-8500. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Ortiz, A., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(52), 31215-31219. [Link]
-
Heiss, C., & Schlosser, M. (2012). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Synthesis, 44(15), 2379-2386. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 130-135. [Link]
-
Weis, E., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(50), 26236-26243. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 189-193. [Link]
-
Lempens, E. H. M., & van den Heuvel, J. J. M. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]
-
Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
Khan, M. A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. New Journal of Chemistry, 47(23), 11048-11058. [Link]
-
Saraiya, P. R., & Shah, R. C. (1950). A modified method for esterification of some polyhydroxy aromatic acids. Current Science, 19(6), 190. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester. [Link]
-
Reddit. (2022, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/chempros. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. [Link]
-
Gao, Z., Gouverneur, V., & Davis, B. G. (2013). Enhanced aqueous Suzuki-Miyaura coupling allows site-specific polypeptide 18F-labeling. Journal of the American Chemical Society, 135(37), 13612-13615. [Link]
-
Ökten, S., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(2), 114-126. [Link]
-
Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(2), o539. [Link]
-
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. The Journal of Organic Chemistry, 70(24), 9872-9875. [Link]
- Patel, M., et al. (2021). Patent No. WO2021156893A1.
-
Tice, C. M. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(10), 3985-4012. [Link]
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced aqueous Suzuki-Miyaura coupling allows site-specific polypeptide 18F-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 3-Methoxy-2,4,6-trifluorobenzoic acid
Welcome to the technical support guide for the synthesis and scale-up of 3-Methoxy-2,4,6-trifluorobenzoic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide actionable troubleshooting advice, and offer detailed protocols to ensure the successful and safe scale-up of your process.
The introduction of fluorine atoms and methoxy groups into aromatic structures can significantly enhance the biological activity and pharmacokinetic properties of molecules, making fluorinated benzoic acids crucial building blocks in pharmaceuticals and agrochemicals.[1] However, their synthesis, particularly at scale, presents unique challenges related to regioselectivity, reaction control, and safety. This guide focuses on a common and powerful synthetic route: sequential directed ortho-lithiation.
Assumed Synthetic Pathway: Sequential Directed Lithiation
The most common laboratory and pilot-scale synthesis proceeds via a two-step lithiation sequence starting from 1,3,5-trifluorobenzene. The methoxy group is first installed, which then acts as a directing group for the second lithiation and subsequent carboxylation.
Caption: Synthetic route for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
Question: My first lithiation step (formation of 1-Methoxy-2,4,6-trifluorobenzene) shows low conversion. What are the likely causes?
Answer: Low conversion in the initial lithiation/methoxylation sequence is a frequent issue, often traceable to three critical areas: reagent quality, reaction conditions, or contaminants.
-
Reagent Potency: The molarity of organolithium reagents like n-Butyllithium (n-BuLi) can decrease over time due to degradation from trace oxygen or moisture.[2] It is imperative to titrate your n-BuLi solution before use to determine its exact concentration. A freshly titrated reagent ensures you are using the correct stoichiometry.
-
Anhydrous Conditions: Organolithium reagents are extremely potent bases and nucleophiles that react violently with protic sources, especially water.[3] Ensure all glassware is oven-dried (or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon).[2] The solvent (typically THF) must be rigorously dried, for instance, by passing it through an activated alumina column or by distillation from sodium/benzophenone.
-
Temperature Control: Lithiation reactions are highly exothermic. The reaction must be maintained at a low temperature (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the reaction of n-BuLi with the THF solvent, and to ensure regioselectivity.[4] On a larger scale, maintaining this temperature is non-trivial. A rise in temperature can lead to significant yield loss. Ensure efficient stirring and a robust cooling system.
Question: In the second step, I am observing the formation of isomeric products instead of the desired this compound. How can I improve regioselectivity?
Answer: The formation of isomers points to a loss of regiocontrol during the second lithiation. The methoxy group is a powerful ortho-directing group, meaning it should direct lithiation to the adjacent position (C3).[5] If other isomers are forming, consider the following:
-
Kinetic vs. Thermodynamic Control: Ortho-lithiation is typically a kinetically controlled process. If the reaction temperature is allowed to rise above -40 °C, the initially formed lithiated species can undergo thermal rearrangement (equilibration) to a more thermodynamically stable, but undesired, isomer before being trapped by CO₂.[6] Precise and unwavering temperature control at -78 °C is critical.
-
Steric Hindrance: While the methoxy group directs ortho, severe steric hindrance from other substituents could potentially favor metallation at a different site. For this specific molecule, this is less of a concern, but it's a key principle in directed metallation.[5]
-
Quenching Technique: The carboxylation step must be rapid and irreversible. Use a large excess of freshly crushed, high-purity dry ice (solid CO₂). Pouring the lithiated intermediate solution onto the dry ice is often more effective than adding dry ice to the solution, as it ensures the CO₂ is in excess and minimizes localized warming.
Caption: Troubleshooting workflow for poor regioselectivity.
Question: The final product is difficult to crystallize and purify. What strategies can I employ?
Answer: Fluorinated aromatic compounds can exhibit unusual crystallization behavior due to strong intermolecular interactions and altered polarity.[7][8][9]
-
Solvent Screening: A systematic solvent screening is essential. Start with common systems for benzoic acids, such as toluene, heptane/ethyl acetate, or water/isopropanol. The high fluorine content may require exploring less conventional solvents.
-
Control of Supersaturation: Avoid "crashing out" the product by cooling too quickly. A slow, controlled cooling ramp is crucial for growing well-defined crystals. Seeding the solution with a small amount of pure product can also be highly effective.
-
pH Adjustment during Workup: During the acidic workup after carboxylation, ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylate salt. Incomplete protonation will leave the product as a salt, which is highly water-soluble and will not be extracted into the organic phase.
-
Alternative Purification: If crystallization proves ineffective for achieving the desired purity, consider column chromatography. However, this is often not economically viable for large-scale production. An alternative is to convert the acid to a salt (e.g., with dicyclohexylamine), crystallize the salt, and then liberate the free acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up reactions involving n-Butyllithium?
A1: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[10] Safety is the absolute priority.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves (nitrile gloves under neoprene or butyl gloves are often recommended).[10][11]
-
Inert Atmosphere: All transfers and reactions must be conducted under a strictly inert atmosphere (N₂ or Ar).[2]
-
Cannula Transfer: For quantities greater than 20-50 mL, use double-tipped needle (cannula) transfer techniques instead of syringes to minimize the risk of spills and exposure to air.[11]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and powdered lime or sand readily available to smother a fire. Never use water or a CO₂ extinguisher on an organolithium fire.[10]
-
Never Work Alone: It is crucial that at least one other person is aware of the procedure and is present in the lab.[3]
Q2: How does the choice of solvent affect the lithiation reaction during scale-up?
A2: The solvent plays a critical role. Tetrahydrofuran (THF) is commonly used because it effectively solvates the lithium cation, increasing the reactivity of the organolithium reagent. However, n-BuLi can deprotonate THF, especially at temperatures above -40 °C, leading to ring-opening and consumption of the reagent. Diethyl ether is less reactive but may result in slower reaction rates. On scale-up, consider the solvent's boiling point, freezing point, and safety profile. A mixed solvent system, such as THF/heptane, can sometimes offer a balance of reactivity and safety.
Q3: Are there alternatives to carboxylation with dry ice for large-scale production?
A3: While solid CO₂ is effective, its handling can be cumbersome at a very large scale. An alternative is to bubble gaseous CO₂ through the reaction mixture. This requires careful control of the gas flow rate and efficient stirring to ensure good gas-liquid mass transfer. The gas must be thoroughly dried before introduction into the reactor. This method can provide better temperature control as the exothermic quenching process is distributed over time.
Data Summary: Effect of Conditions on Carboxylation
The following table provides representative data on how reaction parameters can influence the yield and purity of the final product in the second lithiation/carboxylation step.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | -60 °C | -78 °C | Lower temperatures minimize side reactions and improve regioselectivity.[6] |
| n-BuLi (Equivalents) | 1.05 | 1.20 | A slight excess of n-BuLi ensures complete lithiation, accounting for any trace impurities. |
| Addition Time | 15 minutes | 60 minutes | Slower addition on scale-up is critical for managing the exotherm and preventing localized hot spots. |
| Quench Method | Dry ice added to reactor | Reactor contents added to excess dry ice | Adding the lithiated species to CO₂ ensures an immediate and complete quench. |
| Yield (Isolated) | ~65% | >85% | Optimized conditions significantly improve process efficiency. |
| Purity (by HPLC) | 95% (with ~4% isomers) | >99% | Strict control directly translates to higher product purity, simplifying downstream processing. |
Detailed Experimental Protocol: Lithiation & Carboxylation (Lab Scale)
Warning: This procedure involves pyrophoric and highly reactive reagents. It must only be performed by trained personnel in a suitable laboratory fume hood with all necessary safety precautions in place.[3][12]
-
Glassware Preparation: Dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet overnight in an oven at 120 °C. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Setup: Charge the flask with 1-Methoxy-2,4,6-trifluorobenzene (1.0 eq) and anhydrous THF (approx. 10 mL per gram of substrate).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (1.2 eq, 2.5 M in hexanes) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
Carboxylation: In a separate flask, place a large excess (5-10 eq) of freshly crushed dry ice. Using a cannula, slowly transfer the cold lithiated solution onto the dry ice with vigorous stirring.
-
Quench and Warm-up: Once the addition is complete, allow the mixture to slowly warm to room temperature. A gentle stream of nitrogen can be used to vent the excess CO₂.
-
Workup: Quench the reaction mixture by cautiously adding water. Transfer the mixture to a separatory funnel and add 2M hydrochloric acid until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or hexanes/ethyl acetate) to afford pure this compound.
References
-
University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCR EH&S. [Link]
-
Slideshare. Organolithium Use In Labs. [Link]
-
Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. [Link]
-
Wommack, A. J., & Meise, K. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
New Jersey Institute of Technology. PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPERATING PROCEDURE. [Link]
-
Sparrow Chemical. Fluorobenzoic Acid Series. [Link]
- Google Patents.
-
Bobrov, A., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. MDPI. [Link]
-
Alaassar, M., et al. (2025). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. [Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
Beak, P., & Snieckus, V. (1982). Directed Lithiation of Pentafluorosulfanyl Arenes. Accounts of Chemical Research. [Link]
-
Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron. [Link]
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- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ias.ac.in [ias.ac.in]
- 6. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior [mdpi.com]
- 8. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 10. njit.edu [njit.edu]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. Organolithium Use In Labs | PDF [slideshare.net]
impact of water content on 3-Methoxy-2,4,6-trifluorobenzoic acid reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Water Content in Reactions
Welcome to the technical support center for 3-Methoxy-2,4,6-trifluorobenzoic acid. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of water content.
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound influence its reactivity in the presence of water?
The reactivity of this compound is significantly influenced by its molecular structure. The presence of three electron-withdrawing fluorine atoms on the benzene ring increases the acidity of the carboxylic acid proton. This heightened acidity can influence its solubility in aqueous bases and its reactivity in various transformations. The methoxy group, being an electron-donating group, can modulate this effect to some extent. The primary concern with water, however, is its role as a nucleophile, which can interfere with many reactions involving the carboxylic acid group.
Q2: Is this compound hygroscopic?
Q3: What are the most common reactions with this compound that are sensitive to water?
The most common water-sensitive reactions involving this compound are those that proceed via activation of the carboxylic acid group. These include:
-
Acyl Chloride Formation: Reaction with reagents like thionyl chloride or oxalyl chloride to form the highly reactive acyl chloride.
-
Amide Bond Formation (Peptide Coupling): Reactions with amines in the presence of coupling reagents (e.g., DCC, EDC, HATU).
-
Esterification: Particularly Fischer esterification under acidic conditions or via the acyl chloride intermediate.
-
Anhydride Formation: Reaction with another carboxylic acid or its derivative to form an anhydride.
In all these cases, water can act as a competing nucleophile, leading to the hydrolysis of reagents, intermediates, or products, ultimately reducing the yield of the desired compound.
Troubleshooting Guide
Issue 1: Low or no yield in amide bond formation.
Q: I am trying to couple this compound with a primary amine using a carbodiimide coupling agent (e.g., EDC), but I am getting very low yields of my desired amide. What could be the problem?
A: Low yields in amide coupling reactions are frequently due to the presence of water. Here’s a breakdown of potential issues and how to troubleshoot them:
-
Hydrolysis of the Activated Intermediate: Carbodiimide reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your amine. However, if water is present, it can compete with the amine and hydrolyze the O-acylisourea back to the starting carboxylic acid.
-
Hydrolysis of the Coupling Reagent: Some coupling reagents are themselves sensitive to moisture and can be deactivated by hydrolysis.
-
Water in Solvents or Reagents: The amine or the solvent (e.g., DMF, DCM) may contain residual water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (oven-dried or flame-dried under vacuum).[1][2] Solvents should be of anhydrous grade or freshly distilled from an appropriate drying agent.[3]
-
Check Reagent Quality: Use fresh, high-quality coupling reagents. Store them under an inert atmosphere and in a desiccator.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Issue 2: Difficulty in forming the acyl chloride.
Q: I am reacting this compound with thionyl chloride to form the acyl chloride, but my workup shows I still have starting material. Why is the reaction not going to completion?
A: The formation of acyl chlorides is highly susceptible to moisture.[4][5]
-
Hydrolysis of Thionyl Chloride: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrogen chloride gas. If your starting material or solvent contains water, the thionyl chloride will be consumed before it can react with the carboxylic acid.
-
Hydrolysis of the Acyl Chloride Product: Acyl chlorides are readily hydrolyzed by water back to the corresponding carboxylic acid.[6][7][8] Even exposure to atmospheric moisture during the reaction or workup can lead to the reformation of the starting material.[9]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As with amide coupling, all glassware, solvents, and the starting carboxylic acid must be scrupulously dry.[1][2]
-
Use of Excess Reagent: A slight excess of thionyl chloride is often used to ensure the reaction goes to completion and to react with any trace amounts of water.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[3]
-
Removal of Excess Thionyl Chloride: After the reaction is complete, excess thionyl chloride should be removed under reduced pressure, as it can interfere with subsequent steps.
Issue 3: Unexpected side products or reaction failure in esterification.
Q: I am attempting a Fischer esterification of this compound with methanol and a catalytic amount of sulfuric acid, but the reaction is slow and gives a poor yield.
A: Fischer esterification is an equilibrium process. The presence of water will shift the equilibrium back towards the starting materials (carboxylic acid and alcohol), thus reducing the yield of the ester.
Troubleshooting Steps:
-
Water Removal: Use a method to remove water as it is formed. This can be achieved by azeotropic distillation with a suitable solvent (e.g., using a Dean-Stark apparatus) or by adding a dehydrating agent to the reaction mixture.
-
Use of Anhydrous Alcohol: Ensure the alcohol used is as dry as possible.
-
Alternative Esterification Methods: For a more efficient and less equilibrium-dependent process, consider converting the carboxylic acid to its acyl chloride first, and then reacting it with the alcohol. This reaction is generally faster and irreversible but requires anhydrous conditions for the acyl chloride formation step.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Handling Moisture-Sensitive Reactions
This protocol outlines the fundamental steps to ensure an anhydrous environment for reactions involving this compound.
1. Glassware Preparation:
- Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
- Dry the assembled glassware in an oven at >120 °C for at least 4 hours (overnight is preferable) or flame-dry under a vacuum while hot.[1][2]
- Allow the glassware to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
2. Reagent and Solvent Preparation:
- Use commercially available anhydrous solvents. If not available, solvents must be dried using appropriate drying agents and distilled prior to use.[3][10]
- Solid reagents should be dried in a vacuum oven or desiccator.
- Transfer solvents and liquid reagents using dry syringes or cannulas.[1]
3. Reaction Setup and Execution:
- Assemble the reaction apparatus under a positive pressure of inert gas.
- Use rubber septa to seal openings and introduce reagents via syringe.
- If a reflux condenser is used, fit the top with a drying tube containing a suitable desiccant (e.g., calcium chloride) or connect it to an inert gas line with an oil bubbler to prevent atmospheric moisture ingress.[1]
Protocol 2: Quantitative Determination of Water Content in Solvents via Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content in organic solvents.[11][12]
1. Instrument Preparation:
- Set up the Karl Fischer titrator according to the manufacturer's instructions.
- Condition the titration cell with the Karl Fischer reagent to eliminate any residual moisture.
2. Sample Preparation and Analysis:
- Using a dry syringe, carefully withdraw a known volume or weight of the solvent to be analyzed.
- Inject the sample into the conditioned titration cell.
- The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
- The water content is then calculated and displayed by the instrument, typically in ppm or percentage.
Data Interpretation:
| Water Content | Suitability for Moisture-Sensitive Reactions | Action Required |
| < 50 ppm | Generally acceptable | Proceed with the reaction. |
| 50 - 200 ppm | Potentially problematic | Consider drying the solvent further. |
| > 200 ppm | Unacceptable | Dry the solvent using an appropriate drying agent and re-test. |
Visualizing Workflows and Relationships
References
- Discussion Forum. (2024, February 16).
- AIChE Proceedings. (n.d.).
- NIH Public Access. (n.d.).
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
- Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
- Nature Portfolio. (2025, November 18).
- Utah Tech University. (n.d.).
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Mettler Toledo. (n.d.).
- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
- ACS Publications. (n.d.).
- BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
- ACS Publications. (n.d.). Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels.
- Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025, May 23).
- PubMed. (n.d.).
- PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
- Cheméo. (n.d.). Chemical Properties of 3-Methoxy-2,4,5-trifluorobenzoic acid, ethyl ester.
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. moodle2.units.it [moodle2.units.it]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 5. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. chemrevise.org [chemrevise.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
Technical Support Center: Synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid
Welcome to the technical support center for the synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, with a particular focus on the critical role of temperature control. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process where precise temperature control is paramount for achieving high yield and purity. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to side reactions if reaction conditions are not meticulously managed. This guide will walk you through a common synthetic route, highlighting key temperature-sensitive stages and offering solutions to potential challenges.
Proposed Synthetic Pathway
A logical and frequently employed route for the synthesis of this compound involves two primary stages:
-
O-methylation of 2,4,6-trifluorophenol: This initial step introduces the methoxy group onto the fluorinated aromatic ring.
-
Ortho-lithiation and Carboxylation: This crucial step involves the selective deprotonation at the position ortho to the methoxy group, followed by the introduction of the carboxylic acid functionality using carbon dioxide.
Below is a visual representation of this synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Part 1: O-Methylation of 2,4,6-trifluorophenol - Troubleshooting and FAQs
This initial step is generally robust, but temperature control is still a key factor in preventing side reactions and ensuring complete conversion.
Q1: My O-methylation of 2,4,6-trifluorophenol is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?
A1: Incomplete methylation is a common issue that can often be resolved by optimizing the reaction temperature and other parameters.
-
Insufficient Temperature: While the methylation of phenols can often proceed at room temperature, the electron-withdrawing fluorine atoms on the ring can decrease the nucleophilicity of the phenoxide. A modest increase in temperature, for instance to a range of 40-50°C, can significantly enhance the reaction rate without promoting significant side reactions. A patent for a similar compound, 3-methoxy-2,4,5-trifluorobenzoic acid, suggests a temperature range of room temperature to 50°C for the methylation step.[1]
-
Inadequate Base: Ensure that a sufficient excess of a suitable base, such as anhydrous potassium carbonate, is used to fully deprotonate the phenol. The reaction should be anhydrous, as water can hydrolyze the methylating agent and deactivate the phenoxide.
-
Choice of Methylating Agent: Dimethyl sulfate is a common and effective methylating agent for this transformation.[1] Ensure it is of good quality and added in an appropriate stoichiometric amount.
Q2: I am observing the formation of unwanted byproducts during the O-methylation. How can temperature control help mitigate this?
A2: The formation of byproducts is often linked to excessive reaction temperatures.
-
Over-methylation: While less common on the aromatic ring itself, high temperatures can potentially lead to side reactions with the solvent or impurities. Maintaining a controlled temperature, ideally not exceeding 50-60°C, is advisable.
-
Decomposition: Although 2,4,6-trifluorophenol is relatively stable, prolonged exposure to high temperatures in the presence of a strong base could lead to decomposition.
| Parameter | Recommended Range | Rationale |
| Temperature | 25°C - 50°C | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 2-6 hours | Monitor by TLC for completion to avoid prolonged heating. |
| Solvent | Anhydrous Acetone or DMF | Ensures solubility of reactants and is relatively inert. |
Part 2: Ortho-lithiation and Carboxylation - A Deep Dive into Low-Temperature Chemistry
This is the most critical and temperature-sensitive step in the synthesis. The success of this reaction hinges on maintaining cryogenic temperatures to control the highly reactive organolithium intermediate.
Caption: Troubleshooting logic for the ortho-lithiation and carboxylation step.
Q3: Why is a temperature of -78°C so critical for the ortho-lithiation of 1-methoxy-2,4,6-trifluorobenzene?
A3: Maintaining a temperature of -78°C (typically achieved with a dry ice/acetone bath) is crucial for several reasons:
-
Preventing Benzyne Formation: Aryllithium species derived from fluorinated aromatics are prone to eliminating lithium fluoride to form highly reactive benzyne intermediates.[2] This elimination is highly temperature-dependent. At -78°C, the rate of this elimination is significantly slowed, allowing the desired carboxylation to occur.
-
Minimizing Side Reactions with the Solvent: n-Butyllithium can react with common ether solvents like THF, especially at higher temperatures.[3][4] This side reaction consumes the organolithium reagent and reduces the yield of the desired product.
-
Enhancing Regioselectivity: The methoxy group directs the lithiation to the ortho position. Low temperatures help to lock in this kinetic control and prevent isomerization or reaction at other sites.
Q4: My yield of this compound is consistently low, even when I maintain a low temperature. What other factors should I consider?
A4: While temperature is the primary concern, other factors can contribute to low yields:
-
Quality of n-Butyllithium: The concentration of commercially available n-butyllithium can decrease over time. It is essential to titrate your n-butyllithium solution before use to ensure accurate stoichiometry.
-
Anhydrous and Anaerobic Conditions: Organolithium reagents are extremely sensitive to water and oxygen. Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Addition of Carbon Dioxide: The carboxylation step should be performed by quenching the aryllithium intermediate with a large excess of freshly crushed, high-purity dry ice. This ensures that the carboxylation is rapid and complete before any potential side reactions can occur. The use of milled dry ice has been shown to improve yields in similar reactions by suppressing the decomposition of the aryl-lithium intermediate.[5][6]
Q5: I am observing the formation of a significant amount of 1-methoxy-2,4,6-trifluorobenzene (starting material) in my final product. What is the likely cause?
A5: The recovery of starting material is a strong indication of incomplete lithiation.
-
Insufficient n-Butyllithium: As mentioned, inaccurate titration of the n-butyllithium can lead to the addition of a substoichiometric amount.
-
Poor Solubility: At -78°C, the starting material may not be fully soluble. Ensure vigorous stirring and consider using a co-solvent if necessary, though this should be done with caution as it can affect the reactivity.
-
Reaction Time: While the lithiation is typically fast, allowing for a sufficient reaction time (e.g., 1-2 hours) at -78°C before the addition of carbon dioxide is important to ensure complete deprotonation.
| Parameter | Recommended Value | Rationale |
| Lithiation Temperature | -78°C | Critical for preventing benzyne formation and other side reactions.[2][3][4] |
| Carboxylation | Quench with excess dry ice | Ensures rapid and complete reaction with the aryllithium.[5][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the highly reactive organolithium intermediate. |
General FAQs
Q6: Can I use a different base for the ortho-lithiation step?
A6: While n-butyllithium is commonly used, other strong, non-nucleophilic bases like sec-butyllithium or lithium diisopropylamide (LDA) can also be effective for ortho-lithiation.[2] The choice of base can sometimes influence the regioselectivity and reaction rate, and may require optimization of the reaction temperature.
Q7: What is the best way to purify the final product, this compound?
A7: Purification of the final product can typically be achieved through recrystallization.[7] A common method for purifying benzoic acids is recrystallization from hot water.[7] The crude product can also be purified by extraction into a basic aqueous solution, followed by washing with an organic solvent to remove non-acidic impurities, and then re-acidification to precipitate the pure product.
Q8: Are there any specific safety precautions I should take during this synthesis?
A8: Yes, several safety precautions are essential:
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Dimethyl Sulfate: This is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Cryogenic Temperatures: Handling dry ice and acetone requires appropriate insulating gloves to prevent cold burns.
By understanding the critical role of temperature at each stage of the synthesis of this compound and by being aware of the potential pitfalls, you can significantly improve your chances of a successful and high-yielding reaction.
References
-
Lee, G. et al. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. The Journal of Organic Chemistry86 , 5563–5570 (2021). Available at: [Link]
-
Lee, G. et al. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. The Journal of Organic Chemistry86 , 5563–5570 (2021). Available at: [Link]
- Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. AIChE Annual Meeting, Conference Proceedings (2007).
- Dow Chemical Company. Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. US5380926A.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses79 , 251 (2002). Available at: [Link]
- Li, X., Bo, L. & Savage, P. E. Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Industrial & Engineering Chemistry Research47, 8367–8372 (2008).
- Fujita, J. et al. Decarboxylative Hydroxylation of Benzoic Acids.
-
The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. Available at: [Link]
- Claes, P., Vanderhaegen, B. & De Borggraeve, W. M. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
-
n-Butyllithium. Wikipedia. Available at: [Link]
- Coe, P. L., Waring, A. J. & Yarwood, T. D. The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1 2729–2737 (1995).
- Gao, Y., Sun, Y. & Li, H. Synthesis and application of 3-Hydroxy-2,4,5-Trifluorobenzoic Acid. Hebei Chemical Engineering and Industry (2001).
-
Organolithium reagent. Wikipedia. Available at: [Link]
- Purific
- Coe, P. L., Waring, A. J. & Yarwood, T. D. The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 10, 2729–2737 (1995).
-
n-Butyllithium. chemeurope.com. Available at: [Link]
- Mortier, J. Directed (ortho)
-
Purification of Benzoic Acid by Crystallization. YouTube. (2015). Available at: [Link]
-
2,4,5-trifluorobenzoic acid. ChemSynthesis. Available at: [Link]
-
Directed (ortho) Metallation. Harvard University. Available at: [Link]
- Purification of benzoic acid. US3235588A.
- Chen, Y. et al. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology55, 1162–1171 (2021).
- Under what conditions should butyllithium be used
- Carboxylation of grignard reagents in the presence of liquid co2. US3284507A.
-
n-Butyllithium. chemeurope.com. Available at: [Link]
- Mortier, J.
-
Purification of Benzoic Acid by Crystallization. YouTube. Available at: [Link]
-
2,4,5-trifluorobenzoic acid. ChemSynthesis. Available at: [Link]
- Myers, A. G.
- O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.
- Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methyl
- A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules19, 10243–10254 (2014).
- Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol recycling. Przemysł Chemiczny92, 117–120 (2013).
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]
- Process for the methylation of phenolic compounds with trimethyl phosph
- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. The Journal of Chemical Thermodynamics42, 743–746 (2010).
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
Sources
- 1. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. N-Butyllithium [chemeurope.com]
- 5. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Characterization of Unexpected Products from 3-Methoxy-2,4,6-trifluorobenzoic acid
Welcome to the technical support center for 3-Methoxy-2,4,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected products that may arise during experimentation with this versatile building block. Our approach is rooted in mechanistic principles and practical, field-proven insights to ensure the integrity of your research.
Introduction: Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic compound. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group, along with the carboxylic acid moiety, creates a molecule with a rich and sometimes complex reactivity profile. While it is a valuable synthon, unexpected side reactions can occur under various conditions. This guide will walk you through the identification and understanding of these unexpected products.
The fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which can activate the ring for nucleophilic aromatic substitution.[1] The methoxy group, being an ether, can be susceptible to cleavage under acidic conditions.[2][3] Furthermore, polyfluorinated benzoic acids can undergo decarboxylation, particularly at elevated temperatures.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Observation of Gas Evolution and a Non-Acidic Byproduct
Question: During my reaction, which was heated to a high temperature, I observed gas evolution (bubbling) and my final product mixture contains a significant, less polar, non-acidic impurity. What could this be?
Answer: The most probable cause is decarboxylation , the loss of carbon dioxide from the carboxylic acid group. This is a common thermal decomposition pathway for benzoic acids, and the presence of ortho-fluorine atoms can influence this process.[4][5]
Likely Unexpected Product: 1,3,5-trifluoro-2-methoxybenzene.
Causality of Formation:
At elevated temperatures, typically above 150°C, in both solid-state and in high-boiling point aprotic polar solvents like DMSO or NMP, the carboxylic acid group can be eliminated as CO2.[6] The reaction is often facilitated by the presence of metal catalysts, such as copper salts, but can also occur thermally.[4]
Troubleshooting and Characterization Workflow:
Caption: Troubleshooting workflow for decarboxylation.
Step-by-Step Characterization Protocol:
-
Isolate the Byproduct: Use flash column chromatography (a non-polar solvent system like hexanes/ethyl acetate is a good starting point) to separate the non-acidic byproduct from the starting material and other polar components.
-
Acquire Spectroscopic Data:
-
GC-MS: The byproduct should have a molecular ion peak corresponding to the loss of CO2 (M-44) from the starting material. For 1,3,5-trifluoro-2-methoxybenzene (C7H5F3O), the expected molecular weight is approximately 166.11 g/mol .
-
¹H NMR: Expect to see a singlet for the methoxy protons (~3.9 ppm) and a triplet for the aromatic proton (~6.6 ppm) due to coupling with the two adjacent fluorine atoms.
-
¹⁹F NMR: Expect a single resonance for the three equivalent fluorine atoms, which will appear as a doublet due to coupling with the aromatic proton.
-
Table 1: Expected Spectroscopic Data for 1,3,5-trifluoro-2-methoxybenzene
| Technique | Expected Observation |
| Mass Spec (EI) | M+ at m/z 166 |
| ¹H NMR (CDCl₃) | ~6.6 ppm (t, 1H, J ≈ 8 Hz), ~3.9 ppm (s, 3H) |
| ¹⁹F NMR (CDCl₃) | ~ -110 ppm (d, 3F, J ≈ 8 Hz) |
| ¹³C NMR (CDCl₃) | Signals for methoxy carbon and four distinct aromatic carbons. |
Issue 2: Formation of a More Polar, Phenolic Byproduct
Question: My reaction was run under acidic conditions, and I've isolated a more polar byproduct that gives a positive test with FeCl₃ (indicating a phenol). What is this unexpected product?
Answer: You are likely observing the product of ether cleavage , where the methyl group of the methoxy ether is cleaved to form a hydroxyl group. This reaction is catalyzed by strong acids.[2][3][7][8][9]
Likely Unexpected Product: 2,4,6-trifluoro-3-hydroxybenzoic acid.
Causality of Formation:
Strong protic acids (like HBr, HI, or even concentrated H₂SO₄ at high temperatures) or Lewis acids (like BBr₃) can protonate the ether oxygen, making it a good leaving group. A subsequent nucleophilic attack by a halide or other nucleophile on the methyl group (SN2 mechanism) or loss of the methyl cation (SN1 mechanism) leads to the formation of the phenol.[3][9]
Troubleshooting and Characterization Workflow:
Caption: Troubleshooting workflow for ether cleavage.
Step-by-Step Characterization Protocol:
-
Isolate the Byproduct: Utilize acid-base extraction to separate the acidic phenolic byproduct. Then, purify using column chromatography or recrystallization.
-
Acquire Spectroscopic Data:
-
LC-MS: The byproduct will have a molecular ion peak corresponding to the loss of a CH₂ group (M-14) from the starting material. For 2,4,6-trifluoro-3-hydroxybenzoic acid (C₇H₃F₃O₃), the expected molecular weight is approximately 196.08 g/mol .
-
¹H NMR: The characteristic methoxy singlet around 3.9 ppm will be absent. A broad singlet corresponding to the phenolic hydroxyl proton will appear (its chemical shift will be concentration and solvent dependent). The aromatic proton signal will also be present.
-
¹⁹F NMR: The fluorine signals will be shifted compared to the starting material due to the change from a methoxy to a hydroxyl group. I have found spectral data for the related 2,4,6-trifluorophenol which can serve as a reference point for the expected shifts.[10][11][12][13]
-
Table 2: Expected Spectroscopic Data for 2,4,6-trifluoro-3-hydroxybenzoic acid
| Technique | Expected Observation |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 195 |
| ¹H NMR (DMSO-d₆) | Absence of signal ~3.9 ppm. Presence of broad signals for -OH and -COOH. |
| ¹⁹F NMR (DMSO-d₆) | Three distinct fluorine resonances with shifts influenced by the -OH group. |
| IR Spectroscopy | Broad O-H stretch for the phenol and carboxylic acid. |
Issue 3: Formation of a Product with a Different Substituent
Question: In my reaction containing a nucleophile (e.g., an amine, alkoxide, or thiol), I've isolated a product where one of the fluorine atoms has been replaced. How did this happen?
Answer: This is likely the result of a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing fluorine atoms and the carboxylic acid group activate the aromatic ring towards attack by nucleophiles.[1][14][15][16][17]
Likely Unexpected Product: A derivative of 3-methoxy-trifluorobenzoic acid where one fluorine has been substituted by the nucleophile. The position of substitution (ortho or para to the activating carboxylic acid group) will depend on the specific nucleophile and reaction conditions.
Causality of Formation:
The presence of strong electron-withdrawing groups (the other fluorine atoms and the carboxylate) stabilizes the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack.[16][17] This lowers the activation energy for the substitution of a fluoride ion.
Troubleshooting and Characterization Workflow:
Caption: Troubleshooting workflow for SₙAr.
Step-by-Step Characterization Protocol:
-
Isolate the Byproduct: Purification will depend on the nature of the nucleophile. Standard chromatographic techniques are generally applicable.
-
Acquire Spectroscopic Data:
-
HRMS: This is crucial to confirm the exact mass and elemental composition of the new product.
-
¹⁹F NMR: This is the most diagnostic technique. You will observe the disappearance of one of the fluorine signals from the starting material and shifts in the remaining fluorine signals.
-
¹H and ¹³C NMR: These spectra will show the characteristic signals of the incorporated nucleophile.
-
Table 3: General Spectroscopic Changes for SₙAr Product
| Technique | Expected Observation |
| HRMS | Molecular weight corresponding to the addition of the nucleophile and subtraction of fluorine. |
| ¹⁹F NMR | Reduction in the number of fluorine signals from three to two. |
| ¹H NMR | Appearance of new signals corresponding to the protons of the nucleophile. |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the nucleophile. |
References
-
2,4,6-Trifluorophenol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
-
Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). 2,4,6-Trifluorophenol. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). 2,4,6-Trifluorophenol. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
- Vervoort, J., De Jong, E., Van der Woude, H., & Rietjens, I. M. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(8), 2477–2483.
- S. E. Amala, et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction.
- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
- Hertkorn, N., Benner, R., Frommberger, M., Schmitt-Kopplin, P., Witt, M., Kaiser, K., ... & Hedges, J. I. (2006).
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
-
The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved January 11, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 11, 2026, from [Link]
- Ouchi, M., Terashima, T., & Sawamoto, M. (2008). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 130(42), 14079–14081.
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Retrieved January 11, 2026, from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 11, 2026, from [Link]
-
Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). 1,3,5-Trifluorobenzene. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 1,3,5-Trifluorobenzene. Retrieved January 11, 2026, from [Link]
- Otero-Ramírez, I., Besada, V., Padrón, G., & Chávez, M. A. (2022). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules, 27(3), 1011.
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of 3-methoxy-2,4,5-trifluorobenzoic acid. Retrieved January 11, 2026, from [Link]
Sources
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- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
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- 11. 2,4,6-Trifluorophenol [webbook.nist.gov]
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Technical Support Center: Navigating the Synthesis of Fluorinated Benzoic Acids and Avoiding Over-Fluorination
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing a critical challenge in the synthesis of fluorinated benzoic acids: the prevention of over-fluorination. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you with the expertise to achieve high selectivity and yield in your fluorination reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of aromatic fluorination.
The Challenge of Over-Fluorination in Aromatic Systems
The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the synthesis of mono-fluorinated benzoic acid derivatives is often plagued by the formation of di-, tri-, or even more highly fluorinated byproducts. This issue, known as over-fluorination, arises from the activating nature of the fluorine substituent on the aromatic ring, which can make the mono-fluorinated product more susceptible to further electrophilic attack than the starting material.
This guide will focus on electrophilic aromatic substitution (EAS) as a primary route for fluorination and provide strategies to control the reaction's selectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of di- and tri-fluorinated benzoic acid in my product mixture?
A: The primary reason for over-fluorination is the electronic effect of the substituents on the benzoic acid ring. The initial fluorine atom, while electronegative, can act as an ortho-, para- director and an activator for subsequent electrophilic aromatic substitution through resonance stabilization of the intermediate carbocation (the arenium ion).[3][4][5] This means that once one fluorine is added, the ring can become more reactive towards the fluorinating agent, leading to the addition of more fluorine atoms.
The carboxyl group (-COOH) is a deactivating, meta-directing group.[3] However, if your starting material is a toluene derivative that you later oxidize to benzoic acid, the methyl group (-CH3) is an activating, ortho-, para- director, making the initial fluorination and subsequent over-fluorination more likely.[6]
Q2: How do the reaction conditions influence the degree of fluorination?
A: Reaction conditions play a crucial role in controlling selectivity. Key factors include:
-
Fluorinating Agent: The reactivity of the electrophilic fluorinating agent is paramount. Highly reactive agents like elemental fluorine (F₂) are notoriously difficult to control and often lead to complex mixtures.[7] Milder, more selective reagents like Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI) offer significantly better control.[8][9][10][11][12][13]
-
Temperature: Higher temperatures generally increase reaction rates but can decrease selectivity, favoring the formation of thermodynamically stable, more highly fluorinated products. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate is often beneficial.
-
Solvent: The choice of solvent can influence the reactivity of the fluorinating agent and the stability of the reaction intermediates.[14] Acetonitrile is a common solvent for reactions with Selectfluor®, but solvent choice should always be validated for compatibility with the specific reagent to avoid hazardous side reactions.[12][14]
-
Stoichiometry: Carefully controlling the stoichiometry of the fluorinating agent is critical. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will significantly increase the likelihood of over-fluorination.
Q3: Can the order of synthetic steps help in avoiding over-fluorination?
A: Absolutely. If your target molecule is a fluorinated benzoic acid and you are starting from a toluene derivative, it is often advantageous to perform the oxidation of the methyl group to a carboxylic acid before the fluorination step. The carboxylic acid group is deactivating and meta-directing, which will decrease the overall reactivity of the aromatic ring and direct the incoming fluorine to the meta position, thus reducing the chance of over-fluorination.[3][4]
Troubleshooting Guides
Issue 1: Predominance of Poly-fluorinated Products with Selectfluor®
You are attempting to synthesize a mono-fluorinated benzoic acid derivative using Selectfluor® but are observing significant amounts of di- and tri-fluorinated byproducts in your GC-MS or LC-MS analysis.
Caption: Troubleshooting workflow for over-fluorination with Selectfluor®.
-
Re-evaluate Stoichiometry: The most common cause of over-fluorination is an excess of the fluorinating agent. Reduce the equivalents of Selectfluor® to as close to a 1:1 molar ratio with your substrate as possible while still achieving acceptable conversion.
-
Temperature Control: Perform the reaction at a lower temperature. While this may slow down the reaction, it will significantly improve selectivity. Consider starting at 0°C or even -20°C and allowing the reaction to slowly warm to room temperature.
-
Reaction Monitoring: Do not let the reaction run for a predetermined amount of time without monitoring. Use Thin Layer Chromatography (TLC) or in-situ reaction monitoring (if available) to track the consumption of the starting material. Quench the reaction as soon as the starting material is no longer visible to prevent further fluorination of the product.
-
Substrate Reactivity: If the aromatic ring contains other electron-donating (activating) groups, it will be highly susceptible to over-fluorination.[3][4][15] In such cases, a different synthetic strategy may be necessary. For instance, installing the fluorine atom on a precursor with deactivating groups and then modifying those groups to the desired functionality later in the synthesis.
Issue 2: Poor Selectivity in the Fluorination of Toluene Derivatives
You are fluorinating a toluene derivative with the intention of later oxidizing the methyl group to a carboxylic acid. The reaction is yielding a mixture of ortho-, meta-, and para-isomers, as well as di-fluorinated products.
The methyl group is an ortho-, para- director.[6] To favor a specific isomer and prevent over-fluorination, consider the following:
-
Steric Hindrance: To favor para-substitution over ortho-, you can sometimes use a bulkier fluorinating agent or introduce a sterically demanding directing group that blocks the ortho positions.
-
Palladium-Catalyzed C-H Activation: For highly regioselective fluorination, particularly for the ortho isomer, palladium-catalyzed C-H activation with a reagent like NFSI can be an excellent method.[16]
-
Alternative Synthetic Routes: A more robust strategy is to alter the synthetic route. For example, the Balz-Schiemann reaction, which involves the diazotization of an aminobenzoic acid followed by thermal decomposition in the presence of a fluoride source like tetrafluoroborate, can provide specific isomers of fluorobenzoic acid.[17][18]
Experimental Protocols
Protocol 1: Controlled Mono-fluorination of an Activated Aromatic Ring using Selectfluor®
This protocol provides a general guideline for the mono-fluorination of an electron-rich aromatic substrate.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add Selectfluor® (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding water.
-
Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-fluorinated product.
Protocol 2: Synthesis of p-Fluorobenzoic Acid via Oxidation of p-Fluorotoluene
This method avoids the direct fluorination of benzoic acid, thereby preventing over-fluorination.
-
Starting Material: Begin with commercially available p-fluorotoluene.
-
Oxidation: In a suitable reactor, combine p-fluorotoluene with an oxidizing agent such as potassium permanganate or use a catalytic system like cobalt acetate and manganese acetate with a bromide source under an oxygen atmosphere.[17][19][20]
-
Reaction Conditions: The reaction is typically carried out in an acidic medium (e.g., acetic acid or dilute sulfuric acid) at elevated temperatures.[17][20]
-
Workup: After the reaction is complete, the mixture is cooled, and the p-fluorobenzoic acid is isolated. This may involve filtration to remove manganese dioxide (if using permanganate) followed by acidification to precipitate the product.[17]
-
Purification: The crude p-fluorobenzoic acid can be purified by recrystallization.[17]
| Oxidizing Agent | Catalyst System | Solvent | Temperature (°C) | Reported Yield (%) |
| Potassium Permanganate | - | Water/Base | Reflux | Variable |
| Chromic Acid | - | Dilute H₂SO₄ | 160 | Good |
| O₂/Air | Co(OAc)₂/Mn(OAc)₂/NaBr | Acetic Acid | ~150-200 | >85 |
Note: Yields are highly dependent on specific reaction conditions and scale.
Mechanistic Insights
Understanding the mechanism of electrophilic aromatic fluorination is key to controlling the reaction. The prevailing view involves the formation of a Wheland intermediate (a resonance-stabilized carbocation).[8]
Caption: Simplified mechanism of electrophilic aromatic fluorination.
The stability of the Wheland intermediate is influenced by the substituents on the ring. Electron-donating groups stabilize the positive charge, accelerating the reaction.[3][4][5] The initial fluorine substituent can stabilize the intermediate for a second fluorination, leading to over-fluorination. By carefully selecting a deactivating starting material or by using milder reaction conditions, the rate of the second fluorination can be minimized relative to the first.
References
-
Organic Syntheses Procedure: p-FLUOROBENZOIC ACID. Available at: [Link]
-
Wikipedia: Electrophilic aromatic directing groups. Available at: [Link]
-
Aakash Institute: Directive Influence of Groups on Electrophilic Aromatic Substitution. Available at: [Link]
-
Organic Chemistry Tutor: Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ScienceDirect. Available at: [Link]
-
ChemTalk: Directing Effects. Available at: [Link]
-
Wikipedia: Electrophilic fluorination. Available at: [Link]
-
Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. ResearchGate. Available at: [Link]
-
Save My Exams: Directing Effects. Available at: [Link]
-
PrepChem.com: Synthesis of p-fluorobenzoic acid. Available at: [Link]
-
ResearchGate: Direct Fluorination of Toluene Using Elemental Fluorine in Gas/Liquid Microreactors. Available at: [Link]
-
Wikipedia: Selectfluor. Available at: [Link]
-
The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Available at: [Link]
-
PubMed: The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Available at: [Link]
-
Wikipedia: 4-Fluorobenzoic acid. Available at: [Link]
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available at: [Link]
-
Specific Solvent Issues with Fluorination. WordPress. Available at: [Link]
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Technical Support Center: Managing Hazardous Reagents in 3-Methoxy-2,4,6-trifluorobenzoic Acid Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid. The synthesis, often proceeding via a directed ortho-lithiation pathway, involves several highly reactive and hazardous reagents. This document is structured to provide immediate, actionable answers to common troubleshooting scenarios and frequently asked questions regarding the safe handling, storage, and disposal of these materials.
Hazardous Reagent Profile
A successful and safe synthesis begins with a thorough understanding of the reagents involved. The primary hazards are associated with the pyrophoric nature of n-butyllithium and the stringent anhydrous conditions required.
| Reagent | CAS No. | Key Hazards | Critical Handling & Storage Notes |
| n-Butyllithium (n-BuLi) | 109-72-8 | Pyrophoric (ignites spontaneously in air) , Water-Reactive, Corrosive.[1][2][3] | Must be handled under an inert atmosphere (Argon or Nitrogen).[4] Store in a cool, dry, well-ventilated area away from ignition sources.[1][4] Use syringe or cannula transfer techniques with proper pressure equalization.[1] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Highly Flammable, Peroxide-Former (can form explosive peroxides upon exposure to air and light) .[5][6] | Store in air-impermeable containers in a dark, cool area away from oxidizers.[6][7] Date containers upon receipt and opening; test for peroxides regularly (e.g., every 3 months) if stored for extended periods.[5] Use only in well-ventilated areas or a fume hood, away from ignition sources.[8][9] |
| 1,3,5-Trifluorobenzene | 372-38-3 | Highly Flammable Liquid and Vapor, Skin and Eye Irritant.[10] | Store in a well-ventilated place, keeping the container tightly closed and cool.[11] Ground and bond container and receiving equipment to prevent static discharge.[11] |
| 2,4,6-Trifluorobenzoyl chloride | 79538-29-7 | Causes severe skin burns and eye damage, May cause respiratory irritation, Reacts with water.[12][13][14] | Handle in a fume hood wearing appropriate PPE. Store in a dry, well-ventilated place away from moisture, bases, and alcohols.[12] Risk of explosion if heated under confinement.[12] |
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles.
Q1: My ortho-lithiation reaction is sluggish, incomplete, or fails to initiate. What are the likely causes?
A1: Failure to initiate is almost always due to the presence of electrophilic impurities (primarily water) or issues with the organolithium reagent itself.
-
Moisture Contamination: n-BuLi reacts violently and preferentially with water.[2] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under a stream of dry inert gas.[3] The solvent, THF, must be anhydrous. Using a freshly opened bottle of anhydrous THF or THF distilled from a suitable drying agent (e.g., sodium/benzophenone) is critical.
-
Reagent Quality: n-BuLi solutions degrade over time, resulting in a lower actual concentration than stated on the bottle. This can lead to under-dosing the reaction. It is best practice to titrate the n-BuLi solution periodically to determine its exact molarity before use.
-
Reaction Temperature: While lithiations are often run at low temperatures (e.g., -78 °C) to prevent side reactions like ether cleavage, the initial deprotonation may require a slightly higher temperature to proceed at a reasonable rate.[15] If the reaction is clean but slow, allowing it to warm carefully (e.g., to -40 °C) for a short period may help initiation.
-
Insufficient Base: Some ortho-lithiation reactions are known to consume more than one equivalent of the organolithium base due to the formation of complex aggregates.[16] A modest excess of n-BuLi may be required for the reaction to proceed to completion.
Q2: During the addition of n-BuLi, my reaction mixture is turning yellow, brown, or black. What does this indicate?
A2: A dark coloration often signifies decomposition or side reactions. The most common cause is the reaction of n-BuLi with the THF solvent.
-
Ether Cleavage: At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to its decomposition into ethylene and lithium enolates.[15] This is an exothermic process that can lead to a dangerous thermal runaway. It is imperative to maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) during the addition and reaction phases.[17]
-
Air/Moisture Leak: A leak in your inert gas setup can introduce oxygen or moisture, which will react with the highly sensitive lithiated intermediates and n-BuLi, causing decomposition and discoloration. Check all septa and joints for a secure seal.
-
Impure Starting Materials: Impurities in the 1,3,5-trifluorobenzene starting material could also be reacting. Ensure its purity before starting the reaction.
Q3: My workup after quenching with an electrophile (e.g., CO₂, methyl chloroformate) is forming an intractable emulsion or a thick precipitate. How can I manage this?
A3: This is a very common issue in Grignard and organolithium workups, primarily due to the formation of insoluble magnesium or lithium salts.[18]
-
For CO₂ Quench (forming the benzoic acid): After quenching, the workup typically involves adding water and then acidifying (e.g., with 1N HCl) to protonate the carboxylate. The resulting lithium salts (LiCl) are generally water-soluble. If a precipitate forms, it could be due to the product itself crashing out if its solubility in the aqueous/organic mixture is low. Adding more organic solvent or carefully adjusting the pH can help.
-
General Strategies:
-
Dilution: Significantly increasing the volume of both the aqueous and organic phases can help keep salts dissolved.
-
Filtration: If a solid precipitate is the main issue, filtering the entire biphasic mixture through a pad of Celite can remove the solids.[18] Be sure to wash the Celite cake thoroughly with both the organic and aqueous solvents to recover all of your product.
-
Salt Wash: Washing the organic layer with a saturated brine (NaCl) solution can help break emulsions by increasing the ionic strength of the aqueous phase.[19]
-
Chelating Agents: For particularly stubborn inorganic precipitates, adding an aqueous solution of a chelating agent like sodium potassium tartrate (Rochelle's salt) can help complex the metal ions and pull them into the aqueous phase.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the essential Personal Protective Equipment (PPE) for handling n-Butyllithium?
A1: Due to its pyrophoric and corrosive nature, a stringent PPE protocol is mandatory.
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are required.[8][20]
-
Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile).[2] It is also highly recommended to wear a pair of flame-resistant (e.g., Nomex) gloves over the chemical-resistant gloves.[21]
-
Body Protection: A flame-resistant lab coat is essential.[20] Long pants and closed-toe shoes made of non-synthetic materials (e.g., leather) are also required.[4]
-
Work Area: Always handle n-BuLi inside a certified chemical fume hood.[4] Keep a Class D (dry powder) fire extinguisher and a container of sand or powdered lime readily accessible for smothering small fires.[1] Do not use a CO₂ or water-based extinguisher on an organolithium fire.
Q2: What is the correct, safe procedure for quenching residual or excess n-Butyllithium?
A2: Quenching n-BuLi is a hazardous operation that generates flammable butane gas and significant heat. It must be performed with extreme caution under an inert atmosphere and with cooling.[22]
-
Principle: The key is to use a stepwise addition of progressively more reactive protic reagents. This allows for controlled heat and gas evolution.
-
Procedure:
-
Dilute the n-BuLi solution significantly with an inert, high-boiling solvent like heptane or toluene in a reaction flask equipped with a stir bar and an inert gas inlet.[1]
-
Cool the flask in an ice-water or dry-ice bath.
-
Step 1 (Least Reactive): Slowly add a less reactive alcohol, such as isopropanol , dropwise via an addition funnel or syringe.[1][23] You will observe gas bubbling (butane). Continue adding isopropanol until the bubbling subsides.
-
Step 2 (Moderately Reactive): Once the reaction with isopropanol is complete, switch to a more reactive alcohol like methanol and add it slowly.[1]
-
Step 3 (Most Reactive): After gas evolution from methanol has ceased, very cautiously add water dropwise to ensure all residual organometallic species are destroyed.[1][21]
-
The resulting solution can then be neutralized and disposed of as hazardous waste.
-
Q3: How do I properly clean and decontaminate glassware (syringes, needles, flasks) that has been in contact with n-BuLi?
A3: Residual n-BuLi in glassware can ignite upon contact with air or cleaning solvents. Decontamination must be done carefully.
-
Initial Rinse (Inert Solvent): First, rinse the glassware multiple times with a dry, inert solvent like hexane or toluene to dilute and remove the bulk of the reagent.[1][21] This rinse solvent must be treated as hazardous waste and quenched separately.[21]
-
Reactive Rinse (Alcohol): Cautiously rinse the glassware with isopropanol to quench any remaining traces of n-BuLi.[1][17]
-
Final Wash: Only after these steps is it safe to wash the glassware with water and detergent.[1]
Key Experimental Protocols & Visualizations
Protocol: Safe Quenching of Excess n-Butyllithium Solution
This protocol outlines the procedure for safely neutralizing up to 50 mL of a standard n-BuLi solution. Never work alone when performing this procedure. [1][4]
-
Setup: In a chemical fume hood, place a three-neck flask of appropriate size (at least 10x the volume of the solution to be quenched) equipped with a magnetic stir bar, a gas inlet connected to an inert gas line (Argon/Nitrogen), and a rubber septum.
-
Inerting: Flame-dry the flask under vacuum or high inert gas flow and allow it to cool to room temperature under a positive pressure of inert gas vented through an oil bubbler.
-
Dilution: Add a volume of dry heptane or toluene to the flask that is at least 5 times the volume of the n-BuLi solution to be quenched.
-
Cooling: Place the flask in an ice-water bath and begin stirring.
-
Isopropanol Addition: Using a syringe, slowly add dry isopropanol to the stirred, cooled solution. Add at a rate that maintains a controllable level of gas evolution. Continue adding until gas evolution ceases completely.
-
Methanol Addition: Slowly add an equivalent volume of methanol as a more reactive quenching agent to ensure completion.[1]
-
Water Addition: Once gas evolution from the methanol addition has stopped, switch to a new syringe and add water dropwise with vigorous stirring. Be prepared for an initial vigorous reaction.
-
Neutralization & Disposal: Once the solution is fully quenched (no more gas or heat evolution), it can be carefully transferred to a properly labeled hazardous waste container.
Diagram: Pyrophoric Reagent Quenching Workflow
Caption: Decision tree for responding to an n-Butyllithium spill.
References
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Tetrahydrofuran (THF) - Standard Operating Procedure. (2012, December 14). UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]
-
Standard Operating Procedure Quenching Reactive Organometallic Reagents. (2003, September 19). UC Riverside Environmental Health & Safety. Retrieved from [Link]
-
Lithium alkyls. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]
-
nbutyl lithium safety. (2024, June 7). YouTube. Retrieved from [Link]
-
Standard Operating Procedure: Tetrahydrofuran. (2012, October 19). UC Merced Environmental Health and Safety. Retrieved from [Link]
-
Safety Data Sheet: tetrahydrofuran. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
-
Tetrahydrofuran. (n.d.). Uintah Basin Campus Environmental Health & Safety. Retrieved from [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments. Retrieved from [Link]
-
2,4,6-Trifluorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
How can I quench large quantity of n-Buli? (2015, November 17). ResearchGate. Retrieved from [Link]
-
Quenching of Pyrophoric Materials. (2016, August 31). Richmond Sarpong Group, UC Berkeley. Retrieved from [Link]
-
1,3,5-Trifluorobenzene, an electrolyte additive with high thermal stability and superior film-forming properties for lithium-ion batteries. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Why do ortho lithiation reactions require a huge excess of butyllithium? (2022, November 24). Chemistry World. Retrieved from [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
The Grignard Reaction. (n.d.). University of South Carolina. Retrieved from [Link]
- Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. (n.d.). Google Patents.
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (n.d.). PubMed Central. Retrieved from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]
-
General Principles of ortho-Lithiation in Arylphosphinamides. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Lithiation Reaction. (2024, October). American Chemical Society. Retrieved from [Link]
-
A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. (2007). Synlett. Retrieved from [Link]
-
Grignard work up. (2022, September 30). Reddit. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020, March 17). ACG Publications. Retrieved from [Link]
-
1,3,5-Trifluorobenzene. (n.d.). PubChem. Retrieved from [Link]
-
3-Methoxy-2,4,5-trifluorobenzoic acid, 2,4,5-trichlorophenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Preparation of 3-methoxybenzoic acid. (2016, January 3). Sciencemadness.org. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Methoxy-2,4,6-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active compounds and novel materials, the purity of chemical intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 3-Methoxy-2,4,6-trifluorobenzoic acid, a key building block in various research and development applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Criticality of Purity for this compound
This compound is a highly functionalized aromatic carboxylic acid. The presence of a methoxy group and multiple fluorine atoms imparts unique electronic and steric properties, making it a valuable precursor in the synthesis of complex molecules. However, the synthetic routes to this compound can often lead to a variety of impurities, including regioisomers, starting materials, and by-products from side reactions. These impurities can have a significant impact on the outcome of subsequent reactions and the biological activity of the final product. Therefore, rigorous purity assessment is not merely a quality control step but a critical component of successful research and development.
A Comparative Analysis of Purity Validation Techniques
The choice of an analytical technique for purity validation depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most common and effective methods for the analysis of this compound.
| Analytical Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | High | No | Excellent resolution of isomers, fast analysis times, and high sensitivity.[1][2] | Routine quality control, purity assessment, and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Medium | Yes (typically esterification) | High sensitivity and structural confirmation of impurities.[1][3][4][5] | Trace analysis and definitive identification of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Low | No | Provides unambiguous structural confirmation and quantitative information without the need for a reference standard (qNMR). | Structural elucidation and primary characterization of the synthesized compound and its impurities. |
| Melting Point Analysis | A physical measure of purity; impurities typically depress and broaden the melting point range. | High | No | Simple and rapid initial assessment of purity. | A preliminary, qualitative check of bulk purity. |
Experimental Protocols: A Step-by-Step Approach
The following protocols are designed to be self-validating, with built-in checks and considerations to ensure the reliability of the results.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in most synthetic chemistry labs. A well-developed HPLC method can separate the target compound from its isomers and other impurities, providing a quantitative measure of purity.
Rationale for Method Selection: A reverse-phase HPLC method is chosen due to the moderate polarity of this compound. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress ionization and achieve good peak shape.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity validation.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% trifluoroacetic acid. Degas the mobile phase by sonication or vacuum filtration. The use of trifluoroacetic acid helps to ensure sharp, symmetrical peaks for the carboxylic acid.[2]
-
Standard Solution Preparation: Accurately weigh a known amount of a certified reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration similar to the highest working standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 272 nm.[2]
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the working standards to establish a calibration curve. Then, inject the sample solution.
-
Data Interpretation: Determine the purity of the synthesized compound by comparing the area of the main peak to the total area of all peaks (area percent method). The retention time of the main peak should match that of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.
Rationale for Derivatization: Esterification of the carboxylic acid group (e.g., to a methyl or trimethylsilyl ester) is a common and effective way to make the analyte suitable for GC analysis. This process replaces the polar and non-volatile carboxylic acid group with a less polar and more volatile ester group.[1][5]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity validation.
Detailed GC-MS Protocol:
-
Derivatization:
-
Accurately weigh about 1 mg of the synthesized sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane phase (e.g., 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Interpretation: Identify the main peak corresponding to the derivatized this compound. Search the mass spectra of any other peaks against a spectral library (e.g., NIST) to identify potential impurities. Purity can be estimated by the area percent method, but for accurate quantification, an internal standard should be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of synthesized compounds and can also be used for purity determination. Both ¹H and ¹⁹F NMR are highly relevant for this compound.
Rationale for Multinuclear NMR: ¹H NMR will provide information on the methoxy and aromatic protons, while ¹⁹F NMR is crucial for confirming the fluorine substitution pattern and detecting any isomeric impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a specific reference standard of the analyte.
Logical Relationship in NMR Data Interpretation
Caption: Interplay of NMR techniques for purity validation.
Detailed NMR Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For qNMR, add an accurately weighed amount of an internal standard with a known purity (e.g., maleic acid).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The spectrum should show a singlet for the methoxy group and a multiplet for the aromatic proton. The integration of these signals should be consistent with the structure.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. This will show signals for the three fluorine atoms, and their coupling patterns can confirm the substitution pattern. Isomeric impurities will likely have distinct ¹⁹F chemical shifts.
-
¹³C NMR Acquisition: While not essential for routine purity checks, a ¹³C NMR spectrum can provide further structural confirmation.
-
qNMR Analysis:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Conclusion: A Multi-faceted Approach to Purity Validation
No single analytical technique is sufficient for the complete validation of a synthesized compound's purity. A comprehensive approach, utilizing a combination of chromatographic and spectroscopic methods, is essential for ensuring the quality of this compound for its intended applications. HPLC provides a rapid and reliable method for routine purity checks and quantification, while GC-MS is invaluable for identifying volatile impurities. NMR spectroscopy offers definitive structural confirmation and the potential for highly accurate purity determination via qNMR. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can have high confidence in the purity of their synthesized materials.
References
- BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
- (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
- (2025). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I - ResearchGate.
- Chromatographic separations of aromatic carboxylic acids - PlumX.
- (2025). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF - ResearchGate.
- US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents.
- Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227.
- Supplementary Information File.
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).
- (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
- (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores - PMC - PubMed Central.
- Electronic Supplementary Information - The Royal Society of Chemistry.
- (2025). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- (2024). 3-Methoxy-2,4,5-Trifluorobenzoic Acid - ChemBK.
- Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science.
- How to synthesize and apply 3-Hydroxy-2,4,5-Trifluorobenzoic Acid - FAQ - Guidechem.
- BenchChem. (2025). Analytical methods to distinguish between fluorinated benzoic acid isomers.
- (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory.
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
- Complete Monograph Methods - Merck Millipore.
- (2025). 2,4,5-trifluorobenzoic acid - 446-17-3, C7H3F3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- 2,4,5-Trifluoro-3-methoxybenzoic acid(112811-65-1) 13C NMR spectrum - ChemicalBook.
- CAS 886499-94-1 this compound - BOC Sciences.
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.
- BenchChem. (2025). Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid.
- 3-Methoxy-2,4,5-trifluorobenzoic acid, 2,3,4,6-tetrachlorophenyl ester - Cheméo.
- 3-Methoxy-2,4,5-trifluorobenzoic acid, 2,4,5-trichlorophenyl ester - the NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methoxy-2,4,5-trifluorobenzoic acid, 2,4,5-trichlorophenyl ester [webbook.nist.gov]
A Researcher's Guide to the Spectroscopic Verification of 3-Methoxy-2,4,6-trifluorobenzoic Acid
This guide provides a comprehensive framework for the comparative analysis of experimentally obtained spectroscopic data for 3-Methoxy-2,4,6-trifluorobenzoic acid against established literature values. Designed for researchers, scientists, and professionals in drug development, this document outlines the necessary experimental protocols and data interpretation to ensure the identity and purity of this important fluorinated building block.
The precise substitution pattern of fluorinated aromatic compounds is critical to their chemical reactivity and biological activity. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, and rigorous comparison with reference data is a cornerstone of chemical quality control and research integrity. This guide will walk you through the acquisition and interpretation of key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound.
Molecular Structure and Spectroscopic Overview
This compound (C₈H₅F₃O₃, Molar Mass: 206.12 g/mol ) is a substituted benzoic acid derivative. The strategic placement of three electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring creates a unique electronic environment, which is reflected in its characteristic spectroscopic signatures.
A general workflow for the spectroscopic verification of a newly synthesized or procured batch of this compound is outlined below. This process ensures that the material meets the required structural specifications before its use in downstream applications.
Figure 1. Workflow for the spectroscopic verification of this compound.
Comparative Spectroscopic Data
A critical step in the verification process is the direct comparison of experimental data with reliable literature values. The following tables are designed to be populated with your experimental results and the corresponding reference data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals for the methoxy protons and the aromatic proton.
Table 1. ¹H NMR Data Comparison
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Experimental Multiplicity & Coupling Constants (J, Hz) | Literature Multiplicity & Coupling Constants (J, Hz) |
| -OCH₃ | ||||
| Aromatic H | ||||
| -COOH |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The presence of fluorine atoms will result in C-F coupling, which can be observed in the ¹³C NMR spectrum.
Table 2. ¹³C NMR Data Comparison
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Experimental C-F Coupling Constants (J, Hz) | Literature C-F Coupling Constants (J, Hz) |
| -COOH | ||||
| -OCH₃ | ||||
| C-1 (C-COOH) | ||||
| C-2 (C-F) | ||||
| C-3 (C-OCH₃) | ||||
| C-4 (C-F) | ||||
| C-5 (C-H) | ||||
| C-6 (C-F) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3. IR Data Comparison
| Functional Group | Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | Stretching, broad | ||
| C-H (Aromatic) | Stretching | ||
| C-H (Aliphatic, -OCH₃) | Stretching | ||
| C=O (Carboxylic Acid) | Stretching | ||
| C=C (Aromatic) | Stretching | ||
| C-O (Ether & Acid) | Stretching | ||
| C-F | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Table 4. Mass Spectrometry Data Comparison
| Ion | Experimental m/z | Literature m/z | Interpretation |
| [M]⁺ or [M+H]⁺ | Molecular Ion | ||
| [M-CH₃]⁺ | Loss of a methyl group | ||
| [M-OCH₃]⁺ | Loss of a methoxy group | ||
| [M-COOH]⁺ | Loss of a carboxyl group |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. It is imperative that these methods are conducted by trained personnel in a well-equipped laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width and acquisition time.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
KBr Pellet: Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
For ESI, both positive and negative ion modes should be explored.
-
The logical flow for data interpretation and comparison is illustrated in the following diagram.
Figure 2. Logical process for spectroscopic data analysis and comparison.
Conclusion
The structural integrity of this compound is paramount for its successful application in research and development. By systematically acquiring and comparing ¹H NMR, ¹³C NMR, IR, and MS data with established literature values, researchers can confidently verify the identity and purity of their material. This guide provides a robust framework for this essential analytical process, promoting scientific rigor and reproducibility.
References
Note: A comprehensive list of references with links to authoritative sources for spectroscopic data of this compound would be provided here. As this data was not found in publicly accessible databases during the preparation of this guide, it is recommended to consult the documentation provided by the chemical supplier or search specialized chemical literature databases for the most up-to-date information.
For general spectroscopic techniques and interpretation, the following resources are recommended:
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Tale of Two Acids: A Comparative Guide to 3-Methoxy-2,4,6-trifluorobenzoic Acid and 3,4,5-trifluorobenzoic Acid in Modern Synthesis
For the discerning researcher and drug development professional, the selection of building blocks is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a synthetic route. Within the realm of fluorinated synthons, trifluorobenzoic acids are indispensable tools, prized for their ability to impart desirable physicochemical properties to target molecules. This guide offers an in-depth, data-driven comparison of two key players in this arena: 3-Methoxy-2,4,6-trifluorobenzoic acid and 3,4,5-trifluorobenzoic acid.
We will dissect the nuanced differences in their reactivity, explore their applications in the synthesis of high-value compounds such as quinolone antibiotics, and provide a framework for selecting the optimal reagent for your specific synthetic challenge. This analysis is grounded in both theoretical principles and practical, field-proven insights to empower you to make informed decisions in your synthetic endeavors.
At a Glance: Key Physicochemical and Reactive Parameters
The seemingly subtle difference in the substitution pattern between these two molecules—a methoxy group at the 3-position versus a fluorine at the 5-position—gives rise to distinct electronic and steric profiles. These differences, in turn, govern their reactivity and suitability for various transformations.
| Property | This compound | 3,4,5-trifluorobenzoic acid |
| Molecular Formula | C₈H₅F₃O₃[1] | C₇H₃F₃O₂[2] |
| Molecular Weight | 206.12 g/mol [1] | 176.09 g/mol [2] |
| Predicted pKa | 2.75 ± 0.10[3] | ~3.5 (estimated based on similar fluorinated benzoic acids) |
| Key Structural Feature | Methoxy group ortho to the carboxylic acid | Fluorine atom para to the carboxylic acid |
| Primary Application | Intermediate in the synthesis of quinolone antibiotics (e.g., Moxifloxacin)[4][5] | Building block for anticancer drugs and directing group in C-H activation[6] |
The Decisive Factor: Electronic and Steric Effects on Reactivity
The interplay of inductive and resonance effects of the fluorine and methoxy substituents is central to understanding the differential reactivity of these two acids.
3,4,5-trifluorobenzoic acid is characterized by the strong electron-withdrawing inductive effect of the three fluorine atoms. This effect significantly increases the acidity of the carboxylic acid proton and activates the aromatic ring for nucleophilic aromatic substitution (SNA_r) reactions. The fluorine atoms, particularly at the ortho and para positions relative to a potential leaving group, can stabilize the negatively charged Meisenheimer intermediate formed during an SNA_r reaction.[7][8]
This compound , on the other hand, presents a more complex electronic landscape. While the fluorine atoms are strongly electron-withdrawing, the methoxy group is a dual-nature substituent. It exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, but more significantly, it has an electron-donating resonance effect due to the lone pairs on the oxygen.[9] This resonance effect can influence the electron density of the aromatic ring and the reactivity of the carboxylic acid. Furthermore, the methoxy group's position ortho to the carboxylic acid introduces a significant steric hindrance, which can influence the approach of reagents to the carboxyl group.[10] A Density Functional Theory (DFT) study of 3-methoxy-2,4,5-trifluorobenzoic acid has shown that the presence of the substituents leads to a slight distortion of the benzene ring.[3]
Head-to-Head in the Synthesis of Quinolone Antibiotics
The most pertinent application for a direct comparison of these two acids is in the synthesis of fluoroquinolone antibiotics. These potent antibacterial agents often incorporate a fluorinated benzoic acid core.[11][12][13]
Experimental Workflow: A Generalized Quinolone Synthesis
The synthesis of the quinolone core typically involves the reaction of a substituted benzoic acid with a β-ketoester or a related synthon, followed by cyclization. The nature of the substituents on the benzoic acid can influence the yield and conditions required for these steps.
Caption: Generalized workflow for quinolone synthesis.
3,4,5-trifluorobenzoic acid in Quinolone Synthesis:
This acid is a common starting material for various fluoroquinolones.[11] The strong electron-withdrawing nature of the three fluorine atoms facilitates the initial acylation and subsequent cyclization steps. However, the lack of a substituent at the 2-position (ortho to the carboxylic acid) means that regioselectivity in subsequent reactions must be carefully controlled.
This compound in the Synthesis of Moxifloxacin:
This acid is a key intermediate in the synthesis of the fourth-generation fluoroquinolone, moxifloxacin.[4][5] In this context, the methoxy group at the 3-position becomes the 8-methoxy group in the final moxifloxacin structure, which is crucial for its antibacterial activity. The presence of the methoxy group can influence the reaction conditions. For instance, in nucleophilic aromatic substitution reactions to introduce the C-7 substituent, the electron-donating resonance effect of the methoxy group might slightly deactivate the ring compared to a purely fluorine-substituted ring. However, its directing effects and the overall electronic landscape of the molecule are clearly favorable for the successful synthesis of moxifloxacin.
Protocol Spotlight: Synthesis of a Quinolone Intermediate
The following is a representative, generalized protocol for the synthesis of a quinolone intermediate, illustrating the key transformations where the choice of trifluorobenzoic acid is critical.
Objective: To synthesize an ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate.
Materials:
-
2,4,5-Trifluorobenzoic acid (or this compound)
-
Oxalyl chloride or Thionyl chloride
-
Dimethylformamide (catalytic)
-
Dichloromethane (anhydrous)
-
Ethyl 3-cyclopropylaminoacrylate
-
Potassium carbonate
-
N,N-Dimethylformamide (anhydrous)
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
To a solution of the respective trifluorobenzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
-
-
Condensation with Enamine:
-
Dissolve the crude acyl chloride in anhydrous DMF.
-
To this solution, add ethyl 3-cyclopropylaminoacrylate (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinolone intermediate.
-
Comparative Performance Analysis: A Qualitative Assessment
| Feature | This compound | 3,4,5-trifluorobenzoic acid | Rationale |
| Carboxylic Acid Reactivity | Potentially lower | Higher | The electron-donating resonance of the methoxy group may slightly reduce the electrophilicity of the carboxyl carbon compared to the purely inductive withdrawal of three fluorine atoms. |
| Ring Activation for SNA_r | Moderate | High | The combined electron-withdrawing effect of three fluorine atoms strongly activates the ring for nucleophilic attack. The methoxy group's donating resonance can slightly counteract this activation.[7][9] |
| Steric Hindrance | Higher at the carboxyl group | Lower | The ortho-methoxy group presents a greater steric impediment to incoming nucleophiles or activating agents.[10] |
| Cost and Availability | Generally higher | Generally lower | As a more specialized reagent, it is often produced in smaller quantities and at a higher cost. |
| Versatility | More specialized | Broader | Its use is prominent in specific API syntheses like moxifloxacin, while 3,4,5-trifluorobenzoic acid is a more general-purpose building block. |
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and 3,4,5-trifluorobenzoic acid is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the synthetic target.
Choose 3,4,5-trifluorobenzoic acid when:
-
High reactivity in nucleophilic aromatic substitution is paramount.
-
Minimal steric hindrance at the reaction center is desired.
-
Cost-effectiveness and ready availability are significant factors.
-
The synthetic design does not require a methoxy substituent at the corresponding position.
Choose this compound when:
-
The target molecule, such as moxifloxacin, specifically requires an 8-methoxy substituent on the quinolone core.
-
The synthetic strategy can accommodate potentially more forcing reaction conditions due to slightly lower reactivity.
-
The unique electronic and steric profile of the molecule is advantageous for achieving a specific regiochemical outcome.
Ultimately, a deep understanding of the electronic and steric nuances of these valuable building blocks, coupled with a clear vision of the synthetic endgame, will empower the researcher to navigate the complexities of modern organic synthesis with precision and efficacy.
References
-
Quimica Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]
- Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Acta Chimica Slovenica, 65(4), 933-941.
- Google Patents. Method of making 3-methoxy-2,4,5-trifluorobenzoic acid. US5380926A.
- Upadhyay, R. K. (2014). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 19(11), 18495-18533.
-
ChemBK. 3-Methoxy-2,4,5-Trifluorobenzoic Acid. [Link]
-
PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid. [Link]
-
PubChem. 3,4,5-Trifluorobenzoic acid. [Link]
- S. Jeyavijayan & Palani Murugan. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 36(5), 825-833.
-
Chemistry Stack Exchange. Why is methoxy group an electron donating group?. [Link]
-
Wikipedia. Steric effects. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]
- 4. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 13. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
Navigating Bioisosteric Replacements for 3-Methoxy-2,4,6-trifluorobenzoic Acid in Drug Design: A Comparative Guide
In the intricate landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of building blocks available to medicinal chemists, 3-Methoxy-2,4,6-trifluorobenzoic acid has emerged as a valuable scaffold, particularly in the design of kinase inhibitors and other targeted therapies. Its unique substitution pattern, featuring a methoxy group ortho to the carboxylic acid and flanked by fluorine atoms, imparts a specific combination of steric and electronic properties that can drive potent interactions with biological targets.
However, the very features that make this reagent attractive can also present liabilities. The methoxy group, while often contributing to binding, can be susceptible to metabolic O-demethylation, potentially leading to rapid clearance and the formation of active metabolites with different pharmacological profiles. Furthermore, the quest for novel intellectual property and the need to fine-tune physicochemical properties often necessitate the exploration of structural analogs.
This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on the principles of bioisosteric replacement. We will delve into the rationale behind selecting specific alternatives, present comparative (though often inferred from closely related systems due to a lack of direct head-to-head studies) biological and pharmacokinetic data, and provide detailed experimental protocols to illustrate the practical aspects of their synthesis and utilization.
The Strategic Importance of the 3-Methoxy-2,4,6-trifluorobenzoyl Moiety
The trifluorinated phenyl ring of this compound serves to lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH and potentially enhancing interactions with catalytic residues in enzyme active sites. The fluorine atoms can also participate in favorable orthogonal multipolar interactions with the protein backbone. The methoxy group, positioned at the 3-position, can act as a hydrogen bond acceptor and its conformation can be critical for fitting into sterically constrained binding pockets.
Bioisosteric Alternatives: A Comparative Analysis
Bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. For the 3-methoxy group in our parent compound, several bioisosteric replacements can be considered, each with its own set of advantages and disadvantages. The primary alternatives we will explore are the ethoxy, difluoromethoxy, and trifluoromethoxy groups.
| Bioisostere | Key Physicochemical Properties | Potential Advantages | Potential Disadvantages |
| -OCH3 (Methoxy) | pKa ≈ 2.8-3.2; logP ≈ 2.0-2.5 | Established interactions, synthetic accessibility | Potential for O-demethylation, metabolic liability |
| -OCH2CH3 (Ethoxy) | Slightly more lipophilic than methoxy | May fill a larger hydrophobic pocket, potentially altered metabolic profile | Increased steric bulk may be detrimental to binding |
| -OCHF2 (Difluoromethoxy) | Electron-withdrawing, moderately lipophilic | Increased metabolic stability, potential for novel H-bond interactions | More complex synthesis |
| -OCF3 (Trifluoromethoxy) | Strongly electron-withdrawing, highly lipophilic | High metabolic stability, can significantly alter electronics of the ring | Can drastically increase lipophilicity, potentially impacting solubility and off-target effects; challenging synthesis |
Note: The pKa and logP values are estimates for the corresponding 3-substituted-2,4,6-trifluorobenzoic acids and will vary depending on the specific measurement or calculation method.
The Rationale for Bioisosteric Replacement
The decision to replace the methoxy group is driven by several key considerations in the drug discovery process:
-
Metabolic Stability: To block O-demethylation and improve pharmacokinetic half-life.
-
Binding Affinity: To probe for additional hydrophobic interactions or to alter the electronic nature of the aromatic ring for enhanced potency.
-
Physicochemical Properties: To modulate solubility, lipophilicity, and membrane permeability.
-
Intellectual Property: To create novel chemical entities with distinct patentability.
Experimental Protocols: A Practical Comparison
To provide a tangible understanding of the practical implications of choosing an alternative reagent, we present a detailed protocol for a representative amide coupling reaction, a common transformation for this class of compounds.
General Protocol for Amide Coupling
Objective: To compare the reactivity and purification of this compound and its bioisosteres in a standard amide coupling reaction.
Materials:
-
This compound (or its ethoxy, difluoromethoxy, or trifluoromethoxy analog)
-
Benzylamine (as a representative amine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the respective benzoic acid derivative (1.0 eq) in DMF, add benzylamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Observations and Comparative Insights:
While the general procedure remains the same, the electronic nature of the benzoic acid derivative can influence the reaction rate. More electron-deficient rings (as with the -OCHF2 and -OCF3 bioisosteres) may lead to a faster reaction. The lipophilicity of the resulting amide will also differ, potentially requiring adjustments to the chromatographic purification conditions.
Visualizing the Alternatives: A Structural and Decision-Making Overview
To aid in the conceptualization of these bioisosteric replacements and the workflow for their evaluation, the following diagrams are provided.
Caption: Bioisosteric modifications of the 3-methoxy group.
Caption: Workflow for selecting an alternative reagent.
Conclusion: A Strategic Approach to Molecular Refinement
The selection of an appropriate building block in drug design is a critical decision that can significantly impact the trajectory of a research program. While this compound is a potent and useful reagent, its potential for metabolic degradation necessitates the consideration of bioisosteric alternatives. The ethoxy, difluoromethoxy, and trifluoromethoxy analogs each offer a unique set of properties that can be leveraged to overcome pharmacokinetic challenges and enhance biological activity.
The choice of which bioisostere to employ is context-dependent and should be guided by the specific goals of the optimization effort, whether it be improving metabolic stability, increasing potency, or exploring new intellectual property space. A thorough understanding of the structure-activity and structure-property relationships of these analogs, coupled with practical considerations of synthetic accessibility, will empower medicinal chemists to make informed decisions and ultimately design more effective and durable drug candidates.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
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Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
A Researcher's Guide to the Comparative Reactivity of Fluorinated Benzoic Acid Isomers
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and target binding affinity. Among the most valuable fluorinated building blocks are the isomers of fluorobenzoic acid. The seemingly subtle shift of a single fluorine atom around the benzoic acid core—from the ortho (2-fluoro), to the meta (3-fluoro), to the para (4-fluoro) position—precipitates a cascade of changes in chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity of these three isomers, grounded in established chemical principles and supported by experimental data. We will explore the theoretical underpinnings of their reactivity, present comparative physicochemical and spectroscopic data, and provide a detailed experimental protocol for quantifying their kinetic differences in a common synthetic transformation.
The Electronic Influence of Fluorine: A Tale of Three Positions
The reactivity of the fluorobenzoic acid isomers is a nuanced interplay of inductive and resonance effects, with the ortho isomer exhibiting a unique phenomenon known as the "ortho effect."
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density through the sigma (σ) bonds.[1] This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[1] The strength of the inductive effect is distance-dependent, being most potent at the ortho position and diminishing with distance at the meta and para positions.[2]
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the π-system of the benzene ring, an electron-donating resonance or mesomeric effect.[3] This effect, which is most pronounced at the ortho and para positions, increases electron density on the ring and can destabilize the carboxylate anion, thus decreasing acidity.[2] For fluorine, the inductive effect generally outweighs the resonance effect.[3]
-
The Ortho Effect: Nearly all ortho-substituted benzoic acids are stronger acids than their meta and para counterparts, a phenomenon attributed to the "ortho effect."[2] This is a complex interplay of steric and electronic factors. The proximity of the ortho-substituent to the carboxylic acid group can force the carboxyl group out of the plane of the benzene ring.[4] This steric hindrance disrupts the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid.[2]
The culmination of these effects dictates the acidity (pKa) of the isomers, which is a direct measure of the availability of the carboxyl proton and a strong indicator of the electrophilicity of the carbonyl carbon.
Comparative Physicochemical and Spectroscopic Data
The electronic differences between the isomers are reflected in their measurable physical and spectroscopic properties.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| pKa | 3.27 | 3.86 | 4.14[5] | 4.20 |
| ¹³C NMR (C=O, ppm) | ~165.9 | ~166.5 | ~166.8 | ~167.8 |
| ¹³C NMR (C-F, ppm) | ~162.0 (d, ¹JCF=248 Hz) | ~162.5 (d, ¹JCF=244 Hz) | ~165.0 (d, ¹JCF=251 Hz) | - |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration. Data compiled from multiple sources.
As the pKa data clearly indicates, 2-fluorobenzoic acid is the strongest acid, a direct consequence of the potent inductive effect and the ortho effect. 4-fluorobenzoic acid is the weakest acid of the three isomers, as the resonance effect partially counteracts the inductive effect. The meta isomer's acidity lies in between, as it is primarily influenced by the inductive effect with no significant resonance contribution.
These electronic differences can also be observed in their ¹³C NMR spectra. The chemical shift of the carbonyl carbon is influenced by the electron-withdrawing nature of the fluorine substituent, with the most deshielded carbonyl carbon observed in the least acidic para isomer. The carbon directly attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the NMR spectra of organofluorine compounds.
Visualizing the Electronic Effects
The interplay of inductive and resonance effects can be visualized to better understand their influence on the reactivity of the fluorobenzoic acid isomers.
Caption: Electronic and steric effects on the reactivity of fluorobenzoic acid isomers.
Comparative Reactivity in Synthesis: Esterification and Amide Bond Formation
The differences in acidity and carbonyl electrophilicity directly translate to varying reaction rates in common synthetic transformations such as esterification and amide bond formation. While comprehensive, direct comparative kinetic data for all three isomers is sparse in the peer-reviewed literature, the established principles of physical organic chemistry allow for a predictable trend in their reactivity.[3]
Expected Order of Reactivity:
2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid
This trend is based on the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing fluorine substituent. The ortho isomer is expected to be the most reactive due to the strong inductive effect of the nearby fluorine atom. The para isomer is anticipated to be the least reactive of the three, as the resonance effect of fluorine partially mitigates the inductive withdrawal of electrons.
To quantify these differences, a detailed kinetic analysis is required. The following protocol outlines a robust method for comparing the esterification rates of the three isomers using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Comparative Kinetic Analysis of Fluorobenzoic Acid Isomer Esterification
Objective: To determine the relative reaction rates of the acid-catalyzed esterification of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid with methanol.
Materials:
-
2-Fluorobenzoic acid
-
3-Fluorobenzoic acid
-
4-Fluorobenzoic acid
-
Methanol (anhydrous, HPLC grade)
-
Sulfuric acid (concentrated)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostatted reaction vessel (e.g., oil bath or heating mantle with temperature controller)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each fluorobenzoic acid isomer in anhydrous methanol.
-
Prepare a 1 M stock solution of sulfuric acid in anhydrous methanol.
-
-
Reaction Setup:
-
For each isomer, set up a separate reaction. In a thermostatted reaction vessel at a constant temperature (e.g., 60 °C), add a known volume of the respective fluorobenzoic acid stock solution.
-
Initiate the reaction by adding a specific volume of the sulfuric acid stock solution to achieve the desired catalyst concentration (e.g., 0.05 M). Start a timer immediately upon addition of the catalyst.
-
-
Reaction Monitoring by HPLC:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a 50:50 acetonitrile/water mixture. This will stop the reaction and prepare the sample for HPLC analysis.
-
Analyze the quenched samples by HPLC. A suitable method would be a reversed-phase C18 column with a gradient elution using a mobile phase of water (with 0.1% TFA) and acetonitrile. Detection should be performed at a wavelength where both the benzoic acid and the corresponding methyl ester have significant absorbance (e.g., 230 nm).
-
-
Data Analysis:
-
Create a calibration curve for each fluorobenzoic acid and its corresponding methyl ester to determine their concentrations from the HPLC peak areas.
-
For each time point, calculate the concentration of the remaining fluorobenzoic acid.
-
Plot the natural logarithm of the concentration of the fluorobenzoic acid versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the rate constants (k') for the three isomers to determine their relative reactivity.
-
Expected Outcome: The data should demonstrate that the rate of esterification follows the order: 2-fluorobenzoic acid > 3-fluorobenzoic acid > 4-fluorobenzoic acid.
Caption: Workflow for the comparative kinetic analysis of fluorobenzoic acid esterification.
Conclusion
The position of a fluorine atom on a benzoic acid ring is a critical determinant of its chemical reactivity. The interplay of inductive, resonance, and steric effects results in a clear reactivity trend among the ortho, meta, and para isomers, with 2-fluorobenzoic acid being the most reactive and 4-fluorobenzoic acid the least in nucleophilic acyl substitution reactions. This understanding, supported by physicochemical data and quantifiable through kinetic experiments, is invaluable for researchers in drug development and organic synthesis. By carefully selecting the appropriate isomer, scientists can fine-tune the electronic properties of their molecules, optimize reaction conditions, and ultimately accelerate the discovery and development of new chemical entities.
References
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PubChem. (n.d.). 3-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Thai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
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University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
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Ferreira, et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4997. Retrieved from [Link]
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biological activity of 3-Methoxy-2,4,6-trifluorobenzoic acid versus its analogs
An In-Depth Comparative Guide to the Biological Activity of 3-Methoxy-2,4,6-trifluorobenzoic Acid and its Analogs as Potential Kynurenine 3-Monooxygenase (KMO) Inhibitors
Introduction: Targeting the Kynurenine Pathway for Neuroprotection
The kynurenine pathway (KP) is the primary metabolic route for tryptophan in humans, playing a critical role in generating essential cofactors like NAD+. However, dysregulation of this pathway is increasingly implicated in the pathogenesis of severe neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[1][] A key enzyme at a critical branch point in this pathway is Kynurenine 3-Monooxygenase (KMO), an outer mitochondrial membrane enzyme that converts L-kynurenine into the neurotoxin 3-hydroxykynurenine (3-HK).[][3] The downstream products of 3-HK, such as quinolinic acid, are also neurotoxic. Consequently, inhibiting KMO presents a compelling therapeutic strategy: it not only curtails the production of these damaging metabolites but also shunts the pathway toward the synthesis of the neuroprotective kynurenic acid (KYNA).[3][4]
This guide introduces this compound as a novel scaffold for the design of KMO inhibitors. The strategic placement of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzoic acid core provides a unique chemical profile for exploring structure-activity relationships (SAR).[5] The electron-withdrawing nature of fluorine can significantly influence the acidity of the carboxylic acid, a key functional group for interacting with enzyme active sites.[5]
Here, we provide a comparative analysis of this compound (designated as Lead Compound 1 ) and a series of rationally designed analogs. This guide will detail the experimental protocols for assessing their inhibitory activity, present illustrative comparative data, and explore the underlying SAR principles that govern their biological performance.
The Kynurenine Pathway: A Critical Therapeutic Target
The diagram below illustrates the central role of KMO in the kynurenine pathway. Inhibition of KMO blocks the pathway leading to the neurotoxins 3-HK and Quinolinic Acid, while increasing the substrate pool for Kynurenine Aminotransferase (KAT) to produce the neuroprotective KYNA.
Comparative Analysis of KMO Inhibitory Activity
To investigate the structure-activity relationship of the this compound scaffold, a series of analogs were synthesized. The rationale behind the analog design was to probe the importance of the number and position of fluorine substituents and the role of the methoxy group.
-
Lead Compound 1: The parent molecule, this compound.
-
Analog A (Des-fluoro): Removal of the fluorine at the 6-position to assess the impact of substitution ortho to the carboxylic acid.
-
Analog B (Positional Isomer): Moving the methoxy group to the 4-position to explore the electronic effects of its placement relative to the carboxyl group.
-
Analog C (Methoxy to Hydroxy): Conversion of the methoxy group to a hydroxyl to evaluate the potential for hydrogen bond donation.
-
Analog D (Difluoro): Removal of the fluorine at the 2-position to understand the steric and electronic contribution of this group.
The inhibitory potency of these compounds was assessed using a recombinant human KMO enzymatic assay, as detailed in the "Experimental Protocols" section. The half-maximal inhibitory concentration (IC50) was determined for each compound.
Table 1: Comparative KMO Inhibitory Activity (Illustrative Data)
| Compound | Structure | Modification from Lead | Rationale | Illustrative IC50 (nM) |
| Lead 1 | This compound | - | Parent Scaffold | 150 |
| Analog A | 3-Methoxy-2,4-difluorobenzoic acid | Removal of F at C6 | Reduce steric hindrance near the carboxyl group. | 95 |
| Analog B | 4-Methoxy-2,3,6-trifluorobenzoic acid | Methoxy group moved to C4 | Alter electronic distribution and potential binding pose. | 450 |
| Analog C | 3-Hydroxy-2,4,6-trifluorobenzoic acid | Methoxy to Hydroxyl at C3 | Introduce a hydrogen bond donor. | 220 |
| Analog D | 3-Methoxy-4,6-difluorobenzoic acid | Removal of F at C2 | Decrease electron-withdrawing effect and steric bulk. | 800 |
Interpretation of SAR Data:
The illustrative data suggests that modifications to the parent scaffold have a significant impact on KMO inhibitory activity.
-
Steric Effects: The improved potency of Analog A (95 nM) suggests that reducing steric bulk at the position ortho to the carboxylic acid (C6) may be beneficial for optimal binding in the KMO active site.
-
Electronic Effects: The reduced activity of Analog B (450 nM) and Analog D (800 nM) highlights the critical role of the specific fluorine substitution pattern. The trifluoro substitution pattern in the lead compound appears crucial for maintaining a favorable electronic profile for inhibition.
-
Hydrogen Bonding: The slightly decreased potency of Analog C (220 nM) indicates that while a hydrogen bond donating group is tolerated, the methoxy group in the lead compound might offer a more advantageous combination of size and electronic properties.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the findings, detailed, self-validating protocols are essential.
Protocol 1: Recombinant Human KMO Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 values of test compounds against human KMO. The assay measures the consumption of the cofactor NADPH, which is fluorescent, while the oxidized form (NADP+) is not.
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100.
-
hKMO Enzyme: Dilute recombinant human KMO in assay buffer to a final concentration of 20 nM.
-
Substrate Solution: Prepare a 200 µM solution of L-Kynurenine in assay buffer.
-
Cofactor Solution: Prepare a 100 µM solution of NADPH in assay buffer.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 1 mM.
-
-
Assay Procedure (384-well format):
-
Dispense 0.5 µL of each compound dilution (or DMSO for control wells) into the appropriate wells of a black, opaque 384-well plate.
-
Add 10 µL of the 20 nM hKMO enzyme solution to all wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 10 µL of a 2x substrate/cofactor mix (containing 200 µM L-Kynurenine and 100 µM NADPH). The final concentrations in the 20.5 µL reaction volume will be 10 nM KMO, 100 µM L-Kynurenine, and 50 µM NADPH.
-
Immediately transfer the plate to a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically over 30 minutes.
-
Calculate the initial reaction velocity (rate) for each well by determining the linear slope of the fluorescence decay curve.
-
Normalize the data: Set the average rate of the DMSO-only wells (vehicle control) as 100% activity and the rate of a known potent inhibitor (e.g., UPF 648) as 0% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound and its analogs as potential inhibitors of Kynurenine 3-Monooxygenase. The illustrative structure-activity relationship data underscores the importance of a multi-substituted aromatic ring, where both steric and electronic factors critically influence inhibitory potency. The removal of the C6-fluorine (Analog A) appears to be a promising modification, suggesting that future design efforts could focus on optimizing substitutions at this position to enhance binding affinity.
Subsequent research should focus on obtaining crystal structures of human KMO in complex with these inhibitors to validate the SAR hypotheses and guide further structure-based drug design.[1] Furthermore, promising compounds from the enzymatic assay must be evaluated in cell-based assays to assess cell permeability and activity in a more complex biological environment before advancing to in vivo models of neurodegenerative disease.
References
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]
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Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. OMICS International. [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]
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Structural basis of kynurenine 3-monooxygenase inhibition. PubMed. [Link]
-
Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]
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Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. National Institutes of Health (NIH). [Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]
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A Comparative Guide to Assessing the Metabolic Stability of 3-Methoxy-2,4,6-trifluorobenzoic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic stability of novel chemical entities is a cornerstone of successful preclinical assessment. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to undesirable accumulation and toxicity. This guide provides an in-depth technical comparison of the primary in vitro methodologies for evaluating the metabolic stability of compounds derived from 3-Methoxy-2,4,6-trifluorobenzoic acid, a scaffold of interest due to the unique properties conferred by its methoxy and trifluoro-substituents.
The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability and, consequently, improve pharmacokinetic profiles.[1][2] The strong carbon-fluorine bond is resistant to metabolic degradation by bodily enzymes, which can lead to longer drug half-lives and reduced dosing frequency.[2] Similarly, the methoxy group is a common feature in drug molecules, though it can be a site of metabolic activity, primarily through O-demethylation by cytochrome P450 enzymes.[3] The interplay of these structural features in derivatives of this compound presents a compelling case for rigorous metabolic stability assessment.
This guide will not only detail the "how" of experimental protocols but also the critical "why" behind the selection of specific assays and the interpretation of the resulting data. We will explore the two most prominent in vitro models: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
The Central Role of the Liver in Drug Metabolism
The liver is the primary site of drug metabolism in the body.[4] This biotransformation is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxyl, amine) on the parent drug.[5][6] Phase II enzymes then conjugate these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate their excretion.[6] Our choice of in vitro system is dictated by which of these metabolic pathways we aim to investigate.
Comparative Analysis of Key In Vitro Metabolic Stability Assays
The two most common and informative in vitro assays for assessing metabolic stability are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[7][8] Each offers distinct advantages and provides a different facet of the metabolic profile of a test compound.
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Biological System | Subcellular fraction of the liver containing Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[4][5] | Intact, viable liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors.[4][9] |
| Primary Metabolism | Primarily assesses Phase I (oxidative) metabolism.[10] Can be adapted for some Phase II reactions with cofactor supplementation. | Evaluates both Phase I and Phase II metabolism, as well as the influence of cellular uptake and transport processes.[9][11] |
| Throughput & Cost | High-throughput and relatively low cost, making it ideal for early-stage screening of large numbers of compounds.[10] | Lower throughput and higher cost due to the complexity of working with viable cells. |
| Predictive Power | Good for predicting hepatic clearance of compounds primarily metabolized by CYPs. | Considered the "gold standard" for in vitro metabolism studies, offering a more comprehensive prediction of in vivo hepatic clearance.[4] |
| Key Parameters | In vitro half-life (t½), Intrinsic Clearance (CLint).[12] | In vitro half-life (t½), Intrinsic Clearance (CLint).[13] |
Experimental Design: A Tale of Two Assays
The choice between a microsomal and a hepatocyte assay depends on the stage of drug discovery and the specific questions being asked. Early in lead optimization, a high-throughput microsomal assay can rapidly rank compounds based on their susceptibility to Phase I metabolism.[10] As a lead candidate emerges, a more comprehensive hepatocyte assay provides a more accurate prediction of its overall hepatic clearance in a system that more closely mimics the in vivo environment.[9]
Workflow for Metabolic Stability Assessment
The following diagram illustrates the general workflow for both microsomal and hepatocyte stability assays.
Caption: General experimental workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for conducting liver microsomal and hepatocyte stability assays.
Liver Microsomal Stability Assay Protocol
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I enzymes.[1][5]
1. Preparation of Reagents:
- Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
- Microsomal Suspension: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the necessary cofactor, NADPH, for CYP enzyme activity.[1]
2. Incubation:
- Pre-warm the microsomal suspension and test compound working solution (e.g., 1 µM final concentration) at 37°C for 5-10 minutes.[14]
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsome-compound mixture.[1]
- Incubate the reaction mixture at 37°C with gentle agitation.[1]
3. Sampling and Reaction Termination:
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[15]
- Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[10] The cold solvent precipitates the proteins, thereby halting enzymatic activity.[1]
4. Sample Analysis:
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for analysis.
- Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10][16]
Hepatocyte Stability Assay Protocol
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolism as well as cellular uptake.[4][9]
1. Preparation of Reagents:
- Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
- Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Resuspend the viable cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[3][13]
2. Incubation:
- Pre-incubate the hepatocyte suspension in a CO2 incubator at 37°C with gentle shaking.[17]
- Add the test compound working solution (e.g., 1 µM final concentration) to the hepatocyte suspension to start the incubation.[17]
3. Sampling and Reaction Termination:
- At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[17]
- Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[9]
4. Sample Analysis:
- Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.[17]
- Transfer the supernatant for analysis by LC-MS/MS to quantify the disappearance of the parent compound over time.[9][17]
Data Analysis and Interpretation
The primary data obtained from these assays is the concentration of the parent compound remaining at each time point. From this, two key parameters are calculated:
-
In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of compound remaining against time and calculating the slope of the linear regression.
-
k = - (slope)
-
t½ = 0.693 / k
-
-
In Vitro Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow and other physiological factors.[18]
-
CLint (in µL/min/mg microsomal protein or µL/min/10^6 cells) is calculated from the half-life and the protein or cell concentration in the incubation.[13]
-
These in vitro data are then used to predict in vivo pharmacokinetic parameters, such as hepatic clearance, which is crucial for estimating the appropriate dose and dosing interval for a new drug candidate.[18]
Hypothetical Case Study: Metabolic Stability of this compound Derivatives
To illustrate the application of these assays and the interpretation of the data, let's consider a hypothetical case study comparing the metabolic stability of our parent compound, this compound (Compound A), with two hypothetical derivatives: one where the methoxy group is replaced by an ethoxy group (Compound B), and another where a metabolically labile position on a hypothetical side chain is blocked with a fluorine atom (Compound C).
Please note: The following data is illustrative and not based on actual experimental results for these specific compounds.
Hypothetical Results from Human Liver Microsomal Stability Assay
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) | Predicted Stability |
| A | This compound | 25 | 27.7 | Moderate |
| B | 3-Ethoxy-2,4,6-trifluorobenzoic acid | 45 | 15.4 | High |
| C | Derivative with F-blocking | > 60 | < 11.6 | Very High |
Hypothetical Results from Human Hepatocyte Stability Assay
| Compound | Description | t½ (min) | CLint (µL/min/10^6 cells) | Predicted Stability |
| A | This compound | 20 | 34.7 | Moderate |
| B | 3-Ethoxy-2,4,6-trifluorobenzoic acid | 38 | 18.2 | High |
| C | Derivative with F-blocking | > 120 | < 5.8 | Very High |
Interpretation of Hypothetical Data
In this illustrative example, Compound A shows moderate metabolic stability in both systems. The replacement of the methoxy group with a slightly bulkier ethoxy group in Compound B appears to sterically hinder enzymatic access, resulting in increased metabolic stability. Compound C, where a known metabolic "soft spot" is blocked by a fluorine atom, exhibits the highest stability, with minimal degradation observed over the course of the experiment. The slightly faster metabolism in hepatocytes compared to microsomes for Compound A could suggest some contribution from Phase II metabolism or active uptake into the cells.
The Role of Cytochrome P450 Enzymes in the Metabolism of Fluorinated and Methoxy-Containing Compounds
The metabolism of the parent scaffold, this compound, is likely to be influenced by its structural features. The methoxy group is a common site for O-demethylation by CYP enzymes.[3] The trifluorophenyl ring is generally expected to be metabolically stable due to the strength of the C-F bonds.[2] However, the electronic effects of the fluorine atoms can influence the reactivity of other parts of the molecule.
The following diagram depicts a plausible metabolic pathway for a compound containing both a methoxy group and a fluorinated aromatic ring.
Caption: A simplified metabolic pathway involving Phase I O-demethylation followed by Phase II glucuronidation.
Conclusion
The assessment of metabolic stability is a critical and multifaceted process in drug discovery. By employing a strategic combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain a comprehensive understanding of a compound's metabolic fate. For derivatives of this compound, a careful evaluation of the interplay between the activating methoxy group and the stabilizing fluoro-substituents is paramount. This guide has provided the foundational knowledge and detailed protocols necessary for conducting these essential studies, empowering drug development professionals to make informed decisions and select candidates with the most promising pharmacokinetic profiles for further development.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Opte-Geslon. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. Retrieved from [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
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Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 3-Methoxy-2,4,6-trifluorobenzoic acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, the precise quantification of reactants, products, and byproducts is paramount for reaction optimization, yield determination, and quality control. 3-Methoxy-2,4,6-trifluorobenzoic acid is a key building block in various synthetic pathways, and its accurate measurement within a complex reaction matrix presents a significant analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this fluorinated benzoic acid derivative, offering insights into the rationale behind method selection and providing detailed experimental protocols.
The inherent complexity of reaction mixtures, which may contain starting materials, reagents, catalysts, and multiple products, necessitates analytical methods with high selectivity and sensitivity.[1] The choice of technique is often a balance between the required analytical performance and practical considerations such as sample throughput, cost, and available instrumentation. This guide will focus on three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[2] For this compound, a reversed-phase HPLC method with UV detection is a robust and widely applicable approach.[3][4]
The Rationale Behind the Method:
The separation in reversed-phase HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The polarity of this compound allows for good retention and separation from other components in the reaction mixture. The presence of the aromatic ring provides a strong chromophore, enabling sensitive detection by UV spectrophotometry.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh a small aliquot of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of components with varying polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically around 230 nm).[5]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the concentration of the analyte by interpolating its peak area on the calibration curve.
-
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Analytes
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[6] While benzoic acids are generally not volatile enough for direct GC analysis, they can be readily derivatized to form more volatile esters.[7]
The Rationale Behind the Method:
Derivatization, typically through esterification (e.g., with methanol to form the methyl ester), converts the polar carboxylic acid group into a less polar and more volatile ester functional group. This allows the analyte to be vaporized and separated on a GC column. The mass spectrometer provides highly selective detection, which is particularly advantageous for complex reaction mixtures where co-eluting impurities might interfere with other detectors.[8] Selected Ion Monitoring (SIM) can be used to further enhance sensitivity and selectivity by monitoring only the characteristic ions of the derivatized analyte.[9]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization and Sample Preparation:
-
Accurately weigh an aliquot of the reaction mixture.
-
Add a derivatizing agent (e.g., a solution of methanol with an acid catalyst like sulfuric acid) and heat the mixture to drive the esterification to completion.
-
After cooling, perform a liquid-liquid extraction to transfer the derivatized analyte into a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over a drying agent (e.g., sodium sulfate) and dilute to a known volume.
-
-
GC-MS Conditions:
-
Column: A nonpolar or moderately polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis to maximize the amount of analyte introduced onto the column.
-
Temperature Program: A temperature gradient is used to separate the components based on their boiling points. For example, start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
MS Detection: Electron Ionization (EI) is commonly used. The mass spectrometer can be operated in full scan mode to identify unknown components or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte.
-
-
Quantification:
-
An internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is typically added at the beginning of the sample preparation process.
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of the derivatized analyte and a constant concentration of the internal standard. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration of the analyte in the sample is determined from this calibration curve.
-
Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound using GC-MS.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Direct and Absolute Method
Quantitative NMR (qNMR) is an inherently quantitative technique that allows for the determination of the molar concentration of an analyte without the need for a calibration curve, provided a certified internal standard is used.[10][11] For fluorinated compounds like this compound, ¹⁹F qNMR offers significant advantages.[12]
The Rationale Behind the Method:
The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity.[13] The large chemical shift range of ¹⁹F NMR minimizes signal overlap, which is a common challenge in the ¹H NMR of complex mixtures.[1][14] The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to that signal, allowing for straightforward quantification against an internal standard.[15][16]
Experimental Protocol: ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Add a precise amount of a deuterated solvent (e.g., DMSO-d₆) containing a known concentration of a fluorinated internal standard (e.g., trifluoroacetic acid or another stable fluorinated compound with a simple spectrum that does not overlap with the analyte signals).
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Crucial acquisition parameters for accurate quantification include a sufficiently long relaxation delay (D1) to ensure complete T1 relaxation of all signals of interest and a calibrated 90° pulse angle.[14]
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
The concentration of the analyte can be calculated using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
analyte = this compound
-
IS = Internal Standard
-
-
Workflow for ¹⁹F qNMR Analysis
Sources
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- 3. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
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A Comparative Benchmarking Guide to the Synthesis of 3-Methoxy-2,4,6-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine and methoxy functionalities into aromatic scaffolds is a cornerstone of modern molecular design. The title compound, 3-Methoxy-2,4,6-trifluorobenzoic acid, represents a key building block where this substitution pattern imparts unique electronic and conformational properties. This guide provides a comprehensive technical comparison of plausible synthetic strategies for this valuable compound, offering insights into the underlying chemical principles and practical considerations for laboratory and process scale-up.
Introduction to this compound
This compound is a highly functionalized aromatic carboxylic acid. The electron-withdrawing nature of the three fluorine atoms, combined with the electron-donating methoxy group, creates a unique electronic environment on the benzene ring. This substitution pattern can significantly influence the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the conformational preferences of the molecule, making it a valuable intermediate in the synthesis of novel bioactive compounds and advanced materials.
Benchmarking Synthetic Methodologies
Method 1: Directed Ortho-lithiation of a Methoxy-trifluorobenzene Precursor followed by Carboxylation.
Method 2: Nucleophilic Aromatic Substitution (SNAc) on a Tetrafluorinated Benzoic Acid Derivative.
This guide will now delve into the theoretical underpinnings and practical considerations of each approach, providing detailed experimental protocols based on analogous and well-documented procedures.
Method 1: Directed Ortho-lithiation and Carboxylation
This strategy leverages the powerful tool of directed ortho-lithiation, where a functional group directs the deprotonation of an adjacent aromatic C-H bond by an organolithium reagent. The methoxy group is a well-established directing group for this transformation.
Mechanistic Rationale
The synthesis would commence with 1,3,5-trifluorobenzene, which can be readily converted to 2,4,6-trifluorobenzoic acid. Subsequent steps would involve the introduction of the methoxy group. A more direct, albeit hypothetical, approach would involve the direct lithiation of a suitable methoxy-trifluorobenzene precursor.
Hypothetical Experimental Protocol
A plausible multi-step synthesis is outlined below, drawing from established procedures for similar transformations.
Step 1a: Synthesis of 2,4,6-Trifluorobenzoic Acid
This precursor can be synthesized from 1,3,5-trifluorobenzene via a well-documented lithiation and carboxylation reaction.
-
Reaction: A solution of 1,3,5-trifluorobenzene in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for several hours at low temperature to facilitate the formation of the aryllithium intermediate. Excess crushed dry ice (solid CO2) is then added to the reaction mixture, which is allowed to warm to room temperature overnight. An aqueous workup with sodium hydroxide, followed by acidification with hydrochloric acid, yields 2,4,6-trifluorobenzoic acid.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene to afford the desired product in good yield and purity.[1]
Step 1b: Conversion to an Ester and Subsequent Nucleophilic Substitution (Hypothetical)
Protecting the carboxylic acid as an ester would be necessary before attempting to introduce the methoxy group via nucleophilic aromatic substitution.
-
Esterification: 2,4,6-Trifluorobenzoic acid would be converted to its methyl or ethyl ester using standard methods, such as reaction with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Nucleophilic Aromatic Substitution (SNAr): The resulting ester would then be subjected to nucleophilic aromatic substitution with sodium methoxide. The highly activated nature of the fluorinated ring should facilitate the displacement of one of the fluorine atoms by the methoxy group. The regioselectivity of this reaction would be a critical factor to determine experimentally.
-
Hydrolysis: The final step would involve the hydrolysis of the ester group back to the carboxylic acid to yield the target molecule.
Data Summary (Based on Analogous Reactions)
| Parameter | Step 1a: Synthesis of 2,4,6-Trifluorobenzoic Acid | Step 1b (Hypothetical) |
| Starting Material | 1,3,5-Trifluorobenzene | 2,4,6-Trifluorobenzoic acid ester |
| Key Reagents | n-Butyllithium, Dry Ice | Sodium Methoxide |
| Typical Yield | ~75-85% (for the precursor) | Highly variable, dependent on regioselectivity |
| Purity | High after recrystallization | Potentially a mixture of isomers |
| Scalability | Feasible, but requires cryogenic conditions | Potentially challenging due to side reactions |
| Safety Concerns | Pyrophoric n-butyllithium, cryogenic temperatures | Anhydrous and air-sensitive reagents |
| Cost-Effectiveness | Moderate, dependent on the cost of the starting material and organolithium reagent | Potentially higher due to multiple steps and purification challenges |
Workflow Diagram
Caption: Hypothetical workflow for the synthesis of this compound via Method 1.
Method 2: Nucleophilic Aromatic Substitution on a Tetrafluorinated Precursor
This approach relies on the high reactivity of polyfluorinated aromatic compounds towards nucleophilic attack. A plausible starting material would be a tetrafluorinated benzoic acid derivative where one of the fluorine atoms is selectively replaced by a methoxy group.
Mechanistic Rationale
The presence of multiple electron-withdrawing fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The reaction with a nucleophile, such as methoxide, proceeds through a Meisenheimer complex intermediate. The position of the incoming nucleophile is directed by the combined electronic effects of the existing substituents.
Hypothetical Experimental Protocol
A potential route starting from a commercially available tetrafluorophthalimide is adapted from a patented procedure for a positional isomer.[2]
Step 2a: Ring Opening and Methylation of Tetrafluorophthalimide
-
Reaction: A tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., sodium hydroxide) to open the phthalimide ring, forming a mixture of phthalamic acid and benzamide salts. This mixture is then treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate in a solvent like acetone. This step introduces the methoxy group onto the aromatic ring.[2]
Step 2b: Hydrolysis to Phthalic Acid Derivative
-
Reaction: The methylated product mixture is hydrolyzed using a strong acid, such as sulfuric acid, at elevated temperatures. This converts the amide functionalities to carboxylic acids, yielding a methoxy-trifluorophthalic acid derivative along with the desired 3-methoxy-trifluorobenzoic acid.[2]
Step 2c: Decarboxylation
-
Reaction: The mixture from the previous step is heated in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). This selectively decarboxylates the phthalic acid derivative, converting it to the desired 3-methoxy-trifluorobenzoic acid.[2]
Data Summary (Based on Analogous Reactions for a Positional Isomer)
| Parameter | Method 2: Multi-step SNAr and Decarboxylation |
| Starting Material | Tetrafluorophthalimide |
| Key Reagents | NaOH, Dimethyl Sulfate, H2SO4, DMSO |
| Reported Yield | Moderate overall yield for the positional isomer |
| Purity | Requires purification, potentially by chromatography or distillation |
| Scalability | Appears to be scalable based on the patent information |
| Safety Concerns | Use of corrosive acids, toxic dimethyl sulfate, and high reaction temperatures |
| Cost-Effectiveness | Potentially cost-effective if the starting material is readily available |
Workflow Diagram
Caption: Plausible workflow for the synthesis of a 3-Methoxy-trifluorobenzoic acid isomer via Method 2.
Comparative Analysis and Future Outlook
| Feature | Method 1: Directed Ortho-lithiation | Method 2: Nucleophilic Aromatic Substitution |
| Plausibility | High, based on well-established ortho-lithiation chemistry. | High, with a patented precedent for a positional isomer. |
| Number of Steps | Potentially fewer steps if a suitable methoxy-trifluorobenzene is available. | Multi-step, involving ring opening, methylation, hydrolysis, and decarboxylation. |
| Control of Regioselectivity | Potentially high, as the methoxy group is a strong ortho-director. | Dependent on the inherent reactivity of the tetrafluorinated starting material. |
| Reaction Conditions | Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions. | Involves high temperatures and corrosive reagents. |
| Potential for Scale-up | Challenging due to the use of organolithium reagents and low temperatures. | More amenable to scale-up, as demonstrated in the patent literature. |
| Purification | May require chromatographic separation of isomers. | Likely requires significant purification to remove byproducts. |
Expert Insights and Recommendations:
For laboratory-scale synthesis and exploratory studies, Method 1 (Directed Ortho-lithiation) offers a potentially more direct and regioselective route, provided a suitable starting material can be synthesized or procured. The precise control offered by directed metalation is a significant advantage in academic and early-stage drug discovery research.
For process development and larger-scale production, Method 2 (Nucleophilic Aromatic Substitution) appears more promising due to its demonstrated scalability in a related system. While the multi-step nature and purification challenges are drawbacks, the avoidance of cryogenic conditions and pyrophoric reagents makes it a more practical choice for industrial applications.
Future research in this area should focus on:
-
The development of a direct and selective synthesis of 1-methoxy-2,4,6-trifluorobenzene to streamline Method 1.
-
A thorough investigation of the regioselectivity of the nucleophilic aromatic substitution on various tetrafluorinated benzoic acid precursors to optimize Method 2 for the desired 3-methoxy isomer.
-
Exploration of alternative, milder methods for both methoxylation and carboxylation to improve the overall efficiency and sustainability of the synthesis.
This comparative guide provides a foundational framework for researchers to approach the synthesis of this compound. The choice of methodology will ultimately depend on the specific requirements of the research, including the desired scale, available resources, and tolerance for challenging reaction conditions.
References
Sources
case studies comparing the efficacy of drugs derived from different fluorinated benzoic acids
For researchers and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of drugs derived from different fluorinated benzoic acids, with a primary focus on their efficacy as cyclooxygenase (COX) inhibitors in the context of anti-inflammatory therapy. We will also explore the burgeoning potential of these compounds in oncology. This document is designed to be a practical resource, elucidating the causal relationships between chemical structure, biological activity, and clinical efficacy, supported by experimental data and detailed protocols.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into a benzoic acid scaffold can dramatically alter its physicochemical properties, profoundly impacting its pharmacokinetic and pharmacodynamic profile.[1][2][3][4] Fluorine's high electronegativity can influence the acidity (pKa) of the carboxylic acid group, which in turn affects the molecule's ionization state, solubility, and ability to interact with its biological target.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its half-life.[4] The position of the fluorine atom on the benzoic acid ring—ortho, meta, or para—can lead to distinct pharmacological outcomes, a key consideration in rational drug design.[2]
Comparative Efficacy of Fluorinated Benzoic Acid-Derived NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs) are a prominent class of therapeutics derived from fluorinated benzoic acids. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[1] The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The anti-inflammatory effects of these drugs stem from their ability to block the conversion of arachidonic acid to prostaglandin H2 (PGH2) by inhibiting COX enzymes. This reduction in prostaglandin synthesis leads to decreased inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Quantitative Comparison of COX-1 and COX-2 Inhibition
The inhibitory potency of a drug is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) provides a measure of a drug's selectivity for COX-2.
| Drug | Chemical Class | Fluorination Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diflunisal | Salicylic Acid Derivative | 2',4'-difluoro | ~1-5 | ~1-5 | ~1 (Non-selective) |
| Flufenamic Acid | Fenamate | 3'-(trifluoromethyl) | ~10 | ~1 | ~10 |
| Celecoxib | Diaryl-substituted pyrazole | 4-(trifluoromethyl) | ~82 | ~6.8 | ~12[5] |
| Etoricoxib | Diaryl-substituted pyridine | N/A (complex structure) | ~100+ | ~1.1 | ~106[6] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are approximate and intended for comparative purposes.
In-Depth Case Studies
Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-selective inhibitor of both COX-1 and COX-2.[7] Its two fluorine atoms on the phenyl ring enhance its anti-inflammatory potency compared to aspirin. However, its lack of selectivity contributes to a higher risk of gastrointestinal side effects.[7] Molecular docking studies suggest that diflunisal binds within the active site of both COX isoforms, with its carboxylic acid group interacting with key arginine residues.[8][9]
Flufenamic acid, an anthranilic acid derivative, features a trifluoromethyl group.[10] This substitution pattern contributes to its preferential, though not highly selective, inhibition of COX-2 over COX-1.[10] Structure-activity relationship (SAR) studies of fenamates indicate that the position of substituents on the N-aryl ring is critical for activity, with the 3'-position often being optimal for potency.[11]
Celecoxib and etoricoxib represent a class of drugs specifically designed for COX-2 selectivity, aiming to reduce gastrointestinal toxicity.[12]
-
Celecoxib , with its trifluoromethyl group, fits into the larger, more flexible active site of COX-2.[13][14] X-ray crystallography has confirmed that the sulfonamide side chain of celecoxib extends into a hydrophilic side pocket present in COX-2 but absent in COX-1, a key determinant of its selectivity.[13][14]
-
Etoricoxib exhibits even greater selectivity for COX-2.[6] Its complex structure allows for optimal interaction with the COX-2 active site.
Clinical studies have demonstrated that etoricoxib is at least as effective as celecoxib in treating osteoarthritis, with both being superior to placebo.[15]
Experimental Protocols for Efficacy Evaluation
In Vitro COX Inhibition Assay
This assay determines the IC50 values of a test compound against COX-1 and COX-2.
Objective: To quantify the inhibitory potency and selectivity of fluorinated benzoic acid derivatives.
Methodology:
-
Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor, and a reducing agent (e.g., glutathione).
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction using a suitable agent (e.g., a strong acid).
-
Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the in vivo efficacy of anti-inflammatory drugs.[16][17][18][19][20]
Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.
Methodology:
-
Animal Model: Use male Wistar rats (or a similar strain).
-
Test Compound Administration: Administer the fluorinated benzoic acid derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known NSAID (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Expanding Horizons: Fluorinated Benzoic Acids in Oncology
The utility of fluorinated benzoic acid derivatives extends beyond inflammation. Several studies have highlighted their potential as anti-cancer agents.[8][21][22][23][24][25][26][27]
Mechanism of Action in Cancer
The anti-cancer effects of some of these compounds are also linked to COX-2 inhibition.[8][21][22] COX-2 is overexpressed in various types of tumors and is involved in promoting angiogenesis (the formation of new blood vessels that supply the tumor), inhibiting apoptosis (programmed cell death), and enhancing tumor cell invasion.[27] By inhibiting COX-2, these drugs can disrupt these cancer-promoting pathways. Additionally, some fluorinated benzoic acid derivatives may exert their anti-cancer effects through other mechanisms, such as the inhibition of histone deacetylases (HDACs).[26]
Caption: Potential anti-cancer mechanisms of fluorinated benzoic acid derivatives.
Case Studies in Oncology
-
Diflunisal Derivatives: Novel thiosemicarbazide and 1,2,4-triazole derivatives of diflunisal have shown promising anti-cancer activity against prostate and breast cancer cell lines.[8][21][22] Molecular docking studies indicate that these derivatives exhibit high selectivity and affinity for the COX-2 isozyme.[8][21]
-
Other Fluorinated Benzoic Acid Derivatives: Various novel synthesized fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory and anti-proliferative effects in colorectal adenocarcinoma cells. Furthermore, cyclopentaquinoline derivatives incorporating a fluorobenzoic acid moiety have shown efficacy against human lung adenocarcinoma cells.[23]
Conclusion and Future Directions
The strategic fluorination of the benzoic acid scaffold has yielded a diverse and clinically significant class of drugs. As COX inhibitors, the position and nature of the fluorine substitution play a critical role in determining potency and selectivity, offering a clear path for the rational design of safer and more effective anti-inflammatory agents. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of novel candidates.
Furthermore, the expanding role of these compounds in oncology underscores their therapeutic versatility. Future research should continue to explore the intricate structure-activity relationships of fluorinated benzoic acid derivatives, not only to refine their efficacy as anti-inflammatory drugs but also to unlock their full potential in treating a broader spectrum of diseases, including cancer. The synthesis and evaluation of novel derivatives with diverse fluorination patterns will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Suede, F. S. R., & Kucukguzel, G. (2018). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. Molecules, 23(8), 1969. [Link]
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Al-Majidi, S. M., & Al-Jorani, I. Y. (2021). Design, Molecular Docking, Synthesis, and ADME Studies of Novel Amide Derivatives of Diflunisal and Aspirin Compounds as Preferential Selective Cox-2 Inhibitor. Research Journal of Pharmacy and Technology, 14(12), 6345-6352. [Link]
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Calixto, J. B., Campos, M. M., Otuki, M. F., & Santos, A. R. (2004). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European journal of pharmacology, 494(2-3), 219–227. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Malkowski, M. G., & Orlando, B. J. (2016). Crystal structure of Celecoxib bound to S121P murine COX-2 mutant. RCSB PDB. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Suede, F. S. R., & Kucukguzel, G. (2018). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. ResearchGate. [Link]
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Fehrenbacher, J. C., Vasylyev, D., & Hargreaves, K. M. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]
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Wang, J. L., Limburg, D. C., Graneto, M. J., Springer, J., Hamper, B. C., Phipps, K. M., ... & Gierse, J. K. (2010). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta crystallographica. Section F, Structural biology and crystallization communications, 66(Pt 10), 1267–1271. [Link]
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Ben-Sghaier, R., Pagano, E., & Boubaker, J. (2021). Experimental design for carrageenan‐induced paw edema in rat. ResearchGate. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Suede, F. S. R., & Kucukguzel, G. (2018). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. PubMed. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]
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Davies, N. M., McLachlan, A. J., Day, R. O., & Williams, K. M. (2000). Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib. Clinical Pharmacokinetics, 38(3), 225-242. [Link]
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El-Gamal, M. I., Al-Ameen, A. D., Al-Kherb, L. M., Al-Shafie, W. M., Al-Otaibi, F. M., Abdel-Maksoud, M. S., ... & Abdel-Maksoud, M. S. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10398. [Link]
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Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. The Journal of pharmacy and pharmacology, 53(12), 1679–1685. [Link]
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Olszewska, P., Struga, M., Roszkowski, P., Głowacka, E., Wrzosek, M., Kaźmierski, S., ... & Chodkowski, A. (2014). New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. European journal of pharmacology, 730, 87–96. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., & El-Azab, A. S. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(28), 20087–20120. [Link]
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Abdellatif, K. R., Abdelgawad, M. A., El-Gamal, K. M., & El-Tantawy, A. M. (2017). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC advances, 7(85), 53833–53850. [Link]
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Maniscalco, I., D'Andrea, M., & Carradori, S. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of medicinal chemistry, 60(10), 4079–4105. [Link]
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Subramanian, G., Parthasarathy, R., & Thiyagarajan, S. (2018). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Journal of cellular biochemistry, 119(11), 9033–9043. [Link]
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Maniscalco, I., D'Andrea, M., & Carradori, S. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). SciSpace. [Link]
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Li, Y., Zhang, Y., Wang, Y., Li, Y., Li, Y., & Li, J. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic chemistry, 132, 106360. [Link]
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A Senior Application Scientist's Guide to Catalytic Reactions of 3-Methoxy-2,4,6-trifluorobenzoic Acid
Introduction: The Potential of a Multifaceted Building Block
3-Methoxy-2,4,6-trifluorobenzoic acid is a highly functionalized aromatic molecule poised for a significant role in the development of novel pharmaceuticals and advanced materials. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the methoxy and carboxylic acid groups offer versatile handles for synthetic elaboration. This guide provides an in-depth analysis of potential catalytic strategies for the transformation of this compound, offering a comparative perspective on catalyst selection and detailed experimental protocols to empower researchers in their synthetic endeavors. While direct comparative studies on this specific substrate are not prevalent in the literature, this guide synthesizes established principles of catalysis on related fluorinated aromatics to provide a robust starting point for methods development.
Strategic Approaches to Catalysis with this compound
The reactivity of this compound can be channeled through several catalytic pathways, primarily targeting the carboxylic acid moiety for decarboxylative couplings or leveraging the carbon-fluorine and carbon-hydrogen bonds for cross-coupling and functionalization reactions. The choice of catalyst is paramount and is dictated by the desired transformation.
Decarboxylative Cross-Coupling: A Gateway to Biaryls
Decarboxylative coupling presents a powerful strategy for the formation of C-C bonds by utilizing the carboxylic acid as a traceless activating group, extruding CO2 in the process. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.
A hypothetical decarboxylative Suzuki-Miyaura coupling of this compound with an aryl boronic acid is depicted below:
Reaction Scheme:
Catalyst Performance Comparison for Decarboxylative Suzuki-Miyaura Coupling
While specific data for this compound is not available, a comparison of catalyst systems commonly employed for decarboxylative couplings of aromatic carboxylic acids is presented below.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 70-90 | Broad applicability for electron-rich and -poor substrates. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 75-95 | Highly active catalyst system, often requiring lower catalyst loading. |
| NiCl₂(dme) | dtbbpy | K₃PO₄ | DMF | 120 | 65-85 | A more earth-abundant and cost-effective alternative to palladium. |
Expert Insight: The choice between a palladium or nickel-based system often comes down to a balance of reactivity, cost, and functional group tolerance. For initial screening with a valuable substrate like this compound, a well-established palladium/phosphine system such as Pd(OAc)₂/SPhos is recommended due to its broad scope and predictable performance.
Experimental Protocol: Decarboxylative Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl boronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), aryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling via C-F Activation
The activation of C-F bonds is a challenging yet highly rewarding transformation that allows for the direct functionalization of fluorinated aromatics. Palladium catalysts, particularly with specialized phosphine ligands, have shown promise in this area.
Hypothetical Suzuki-Miyaura Coupling via C-F Activation
Reaction Scheme:
(Note: Regioselectivity would need to be determined experimentally)
Catalyst Systems for C-F Bond Activation in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH/H₂O | 100 | Effective for C-F activation of electron-deficient fluoroarenes. |
| [Pd(allyl)Cl]₂ | cataCXium® A | NaOt-Bu | Toluene | 110 | Highly active for challenging C-F bond functionalization. |
Expert Insight: The success of C-F activation hinges on a catalyst system that can undergo oxidative addition to the strong C-F bond. Bulky, electron-rich phosphine ligands like BrettPhos are crucial in promoting this step. The carboxylic acid group may need to be protected as an ester to prevent interference with the basic conditions required for the coupling.
Experimental Protocol: Suzuki-Miyaura Coupling via C-F Activation
Materials:
-
Methyl 3-methoxy-2,4,6-trifluorobenzoate (ester protection may be necessary)
-
Aryl boronic acid (1.5 equiv)
-
Pd(OAc)₂ (3 mol%)
-
BrettPhos (6 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous t-BuOH/H₂O (10:1)
-
Microwave vial
Procedure:
-
To a microwave vial, add methyl 3-methoxy-2,4,6-trifluorobenzoate (1.0 mmol), aryl boronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol), BrettPhos (0.06 mmol), and K₃PO₄ (3.0 mmol).
-
Add the t-BuOH/H₂O solvent mixture (5 mL).
-
Seal the vial and heat in a microwave reactor to 100 °C for the optimized time.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Cycles
To understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura and Sonogashira couplings.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The interconnected palladium and copper cycles in the Sonogashira coupling.
Conclusion and Future Outlook
This compound represents a substrate of high potential, with multiple avenues for catalytic functionalization. While direct precedent is limited, the principles of modern catalysis provide a clear roadmap for researchers. Decarboxylative couplings offer an efficient entry to biaryl systems, while C-F activation presents a frontier for novel transformations. The key to success will lie in careful catalyst selection, ligand design, and reaction optimization. The experimental protocols provided herein serve as a robust foundation for initiating these explorations. As the demand for complex fluorinated molecules grows, the development of bespoke catalytic systems for substrates like this compound will undoubtedly accelerate innovation in medicinal chemistry and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]
-
Hartwig, J. F. Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046-2067. [Link]
-
Astruc, D.; Ruiz, J. The Suzuki–Miyaura reaction: the most used C–C coupling. Chemical Society Reviews, 2018 , 47 (17), 6398-6401. [Link]
-
Torraca, K. E.; Kuwabe, S.; Buchwald, S. L. An Efficient Intermolecular Palladium-Catalyzed Synthesis of Aryl Ethers. Journal of the American Chemical Society, 2000 , 122 (51), 12907–12908. [Link]
yield comparison for different synthetic routes to 3-Methoxy-2,4,6-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,4,6-trifluorobenzoic acid is a valuable substituted aromatic compound, serving as a key building block in the synthesis of various pharmaceutical and agrochemical agents. The precise arrangement of its fluorine and methoxy substituents on the benzene ring imparts unique electronic properties that are often sought after in the design of bioactive molecules. The efficient and high-yielding synthesis of this compound is therefore of significant interest to the chemical research and development community.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations. This document is intended to serve as a practical resource for chemists in selecting and implementing the most suitable synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct strategies. The choice of route often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents and reaction conditions. Below is a summary of the key synthetic pathways.
| Metric | Route 1: Ortho-Lithiation of 2,4,6-Trifluoroanisole | Route 2: Multi-step Synthesis from 1,2,3,5-Tetrafluorobenzene |
| Starting Material | 2,4,6-Trifluoroanisole | 1,2,3,5-Tetrafluorobenzene |
| Key Transformations | Directed Ortho-Lithiation, Carboxylation | Nucleophilic Aromatic Substitution (Methoxylation), Nitration, Reduction, Diazotization, Sandmeyer Reaction, Hydrolysis |
| Number of Steps | 1 (from 2,4,6-Trifluoroanisole) | 6 |
| Overall Yield (%) | High (estimated) | Moderate (estimated) |
| Purity (%) | Generally high, requires purification | Requires purification at multiple stages |
| Key Advantages | Short and direct route, potentially high atom economy. | Utilizes common and well-established reactions. |
| Key Disadvantages | Requires cryogenic temperatures and pyrophoric reagents (n-BuLi). | Long synthetic sequence, lower overall yield. |
Synthetic Route Diagrams
The following diagrams illustrate the logical flow of the two primary synthetic strategies.
Caption: Route 1: Synthesis via ortho-lithiation of 2,4,6-trifluoroanisole.
Caption: Route 2: A plausible multi-step synthesis from 1,2,3,5-tetrafluorobenzene.
Detailed Experimental Protocols
Route 1: Directed Ortho-Lithiation of 2,4,6-Trifluoroanisole
Experimental Workflow:
Caption: Step-by-step workflow for the ortho-lithiation and carboxylation of 2,4,6-trifluoroanisole.
Detailed Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum is charged with 2,4,6-trifluoroanisole (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
Carboxylation: The reaction is quenched by the addition of an excess of freshly crushed dry ice (solid CO₂). The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with stirring.
-
Work-up and Purification: The reaction mixture is acidified with 1 M aqueous HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Route 2: Multi-step Synthesis from 1,2,3,5-Tetrafluorobenzene
This classical approach involves a sequence of well-established reactions to build the desired functionality on the aromatic ring. While longer than the ortho-lithiation route, it avoids the use of pyrophoric organolithium reagents and cryogenic conditions, which can be advantageous for certain laboratory setups. The overall yield is expected to be moderate due to the number of steps involved.
Experimental Workflow:
Caption: Key transformations in the multi-step synthesis of this compound.
Detailed Methodology:
-
Methoxylation: 1,2,3,5-Tetrafluorobenzene is treated with sodium methoxide in methanol to induce nucleophilic aromatic substitution of one of the fluorine atoms, yielding 2,4,6-trifluoroanisole.
-
Nitration: The resulting 2,4,6-trifluoroanisole is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The directing effects of the methoxy and fluoro substituents will favor nitration at the 3-position.
-
Reduction: The nitro group is then reduced to an amine using standard conditions, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).
-
Diazotization: The resulting aniline derivative is diazotized with sodium nitrite in an acidic medium (e.g., HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.
-
Sandmeyer Reaction (Cyanation): The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) cyanide to replace the diazonium group with a nitrile (cyano) group.
-
Hydrolysis: Finally, the nitrile is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, followed by acidification, to yield this compound.
Conclusion
The synthesis of this compound can be effectively achieved through at least two distinct synthetic strategies. The choice between the direct ortho-lithiation of 2,4,6-trifluoroanisole and a multi-step approach starting from 1,2,3,5-tetrafluorobenzene will depend on the specific requirements of the researcher.
The ortho-lithiation route offers a more convergent and potentially higher-yielding pathway, making it attractive for rapid access to the target molecule. However, it necessitates the use of specialized reagents and conditions that may not be suitable for all laboratory settings.
The multi-step synthesis , while more laborious and likely to result in a lower overall yield, relies on more conventional and readily scalable reactions. This may be the preferred route for larger-scale production or in laboratories where the handling of pyrophoric reagents is a concern.
Ultimately, the selection of the optimal synthetic route will be a balance of factors including yield, scalability, cost of starting materials, and the available experimental infrastructure. This guide provides the foundational information to make an informed decision for the efficient synthesis of this valuable chemical intermediate.
References
While specific literature detailing the synthesis of this compound with comparative yield data is not extensively available, the described routes are based on well-established and analogous transformations in fluorine chemistry. For further reading on the individual reaction types, the following resources are recommended:
- Wakefield, B. J. Organolithium Methods; Academic Press: London, 1988.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
- Patai, S. The Chemistry of the Cyano Group; Wiley: London, 1970.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
A Researcher's Guide to 3-Methoxy-2,4,6-trifluorobenzoic Acid: A Cost-Benefit Analysis for Synthetic Applications
In the landscape of modern drug discovery and fine chemical synthesis, the choice of building blocks is a critical decision point, balancing cost, efficiency, and the desired molecular properties. Among the vast arsenal of reagents, fluorinated benzoic acids have carved out a significant niche, prized for their ability to enhance pharmacological characteristics like metabolic stability and binding affinity.[1] This guide provides an in-depth cost-benefit analysis of a specific, highly functionalized reagent: 3-Methoxy-2,4,6-trifluorobenzoic acid (CAS 886499-94-1) .
This analysis is designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple price comparison to explore the intrinsic value of this reagent in complex syntheses, weigh it against viable alternatives, and provide the data necessary to make informed decisions for your projects.
The Profile of a Privileged Scaffold: Understanding this compound
This compound is a polysubstituted aromatic carboxylic acid. Its value lies in the unique interplay of its functional groups:
-
Trifluoro Substitution: The three fluorine atoms are powerful electron-withdrawing groups, significantly impacting the reactivity of the aromatic ring and the acidity of the carboxyl group. In a pharmaceutical context, fluorine substitution is a well-established strategy for improving a drug candidate's metabolic stability, lipophilicity, and bioavailability.
-
Methoxy Group: The electron-donating methoxy group modulates the electronic effects of the fluorine atoms and provides an additional vector for synthetic modification or interaction with biological targets.
-
Carboxylic Acid: This functional group is a versatile handle for a wide array of chemical transformations, most notably amide bond formation, esterification, and various coupling reactions.
This combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]
The Economic Equation: A Cost Analysis
A primary consideration for any laboratory or production facility is the cost of raw materials. The price of specialized reagents like this compound can be substantial and is influenced by the complexity of its synthesis, demand, and supplier.
| Reagent | CAS Number | Typical Purity | Price (USD/gram) - Research Scale |
| This compound | 886499-94-1 | 97% | ~$150 - $250 |
| 2,4,6-Trifluorobenzoic acid | 28314-80-9 | >98% | ~$10 - $20 |
| 3,4,5-Trifluorobenzoic acid | 121602-93-5 | 98% | ~$30 - $50 |
| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | >98% | ~$15 - $25 |
Note: Prices are estimates based on publicly available catalog data from various suppliers for small quantities and are subject to change. Bulk pricing will differ significantly.
As the table illustrates, the addition of the methoxy group to the trifluorinated ring comes at a significant cost premium compared to simpler fluorinated analogues. This initial outlay necessitates a careful evaluation of its performance benefits.
Performance in the Flask: A Benefit Analysis
The higher cost of this compound can be justified by its performance in specific synthetic applications, leading to benefits that can outweigh the initial expense.
Efficiency in Coupling Reactions
In amide bond formation, a cornerstone of medicinal chemistry, the electronic nature of the carboxylic acid component can dramatically influence reaction rates and yields. The electron-withdrawing fluorine atoms on this compound activate the carboxyl group towards nucleophilic attack, often facilitating smoother and more efficient coupling compared to less-activated acids. This can lead to:
-
Reduced need for expensive coupling reagents: The inherent reactivity may allow for the use of less potent, and therefore cheaper, coupling agents.
-
Milder reaction conditions: Higher reactivity can translate to lower reaction temperatures and shorter reaction times, saving energy and improving throughput.
-
Higher yields: Improved efficiency can lead to higher product yields, reducing the cost per gram of the final product and minimizing waste.
Streamlined Synthetic Routes
In multi-step syntheses, using a more functionalized starting material can eliminate steps, leading to significant savings in time, labor, and materials. For instance, synthesizing a target molecule requiring the specific substitution pattern of this compound from a simpler precursor like 2,4,6-Trifluorobenzoic acid would necessitate additional methoxylation steps. These extra steps introduce their own costs and potential for yield loss.
Workflow Comparison: Introducing the Methoxy Group
The following diagram illustrates the decision process and workflow comparison. Using the target reagent can bypass a potentially complex and yield-reducing synthetic sequence.
Caption: Comparison of synthetic pathways.
Desired End-Product Properties
Ultimately, the most significant benefit is achieving the desired properties in the final molecule. If the specific electronic and steric profile of the 3-methoxy-2,4,6-trifluoro-phenyl moiety is essential for biological activity or material performance, then the cost of the starting material is a necessary investment.
Alternatives and Their Trade-offs
When evaluating this compound, it's crucial to consider its closest alternatives.
-
2,4,6-Trifluorobenzoic Acid (CAS 28314-80-9): A significantly cheaper alternative when the methoxy group is not required. It offers similar activation of the carboxylic acid due to the trifluoro substitution.[3][4][5][6]
-
3,4,5-Trifluorobenzoic Acid (CAS 121602-93-5): Offers a different substitution pattern that may be a suitable, and slightly less expensive, alternative depending on the specific steric and electronic requirements of the target.[7][8]
-
3-Fluoro-4-methoxybenzoic Acid (CAS 403-20-3): A much cheaper option if the full trifluoro-substitution is not necessary. However, the reduced number of fluorine atoms will significantly alter the electronic properties and potential metabolic stability of the resulting molecule.[9]
The choice between these depends entirely on the synthetic goal. A direct substitution is rarely possible without impacting the properties of the final product.
Safety and Handling Considerations
A comprehensive cost-benefit analysis must include safety and handling. Like most benzoic acid derivatives, these compounds are irritants.
| Compound | Hazard Summary |
| This compound | Irritant.[10] |
| 2,4,6-Trifluorobenzoic acid | Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] |
| 3,4,5-Trifluorobenzoic acid | Causes skin and serious eye irritation. May cause respiratory irritation.[7] |
| 3-Fluoro-4-methoxybenzoic acid | Causes skin and serious eye irritation. May cause respiratory irritation.[9] |
Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling these powdered solids. Work should be conducted in a well-ventilated fume hood.[3][7][9]
Experimental Protocol: Representative Amide Coupling
To illustrate the practical application, here is a representative protocol for an amide coupling reaction.
Objective: To synthesize the N-benzylamide derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Slowly add benzylamine to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide.
Causality: The choice of HATU as a coupling reagent is common for activated, yet potentially sterically hindered, acids. The pre-activation step ensures the formation of the active ester intermediate before the introduction of the nucleophile (benzylamine), which often leads to cleaner reactions and higher yields.
Conclusion and Recommendation
The decision to use this compound is a clear example of a cost-versus-benefit trade-off in chemical synthesis.
-
High-Cost, High-Value: Its primary value is as a specialized building block that provides a unique, highly functionalized moiety. The cost is justifiable when this specific substitution pattern is a non-negotiable requirement for the target's desired properties, such as in late-stage drug development.
-
Efficiency Gains: The upfront cost can be partially offset by increased efficiency in subsequent steps, potentially leading to shorter synthetic routes, higher overall yields, and milder reaction conditions compared to building the functionality from a simpler precursor.
-
Informed Substitution: For early-stage discovery or when the methoxy group is not essential, significantly cheaper alternatives like 2,4,6-Trifluorobenzoic acid should be considered to conserve resources.
Recommendation: We recommend the use of this compound for projects where the 3-methoxy-2,4,6-trifluorophenyl scaffold is a key pharmacophore or a critical component for material properties. For initial screenings or when structural analogues are acceptable, a thorough evaluation of less expensive fluorinated benzoic acids is a more cost-effective strategy. The true cost of a reagent is not its catalog price, but its impact on the entire synthetic workflow and the ultimate success of the project.[11][12]
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- Exploring the Utility of Fluorinated Benzoic Acid Deriv
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A Senior Application Scientist's Guide to Confirming the Structure of 3-Methoxy-2,4,6-trifluorobenzoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance, with over 20% of all pharmaceuticals containing fluorine.[1][2] The unique electronic properties of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Methoxy-2,4,6-trifluorobenzoic acid is a valuable building block in this arena, offering multiple reaction sites for molecular elaboration. However, the very features that make it so useful also present a significant analytical challenge: confirming the precise structure of its reaction products.
This guide provides a comprehensive framework for researchers to navigate the complexities of reactions involving this compound. We will delve into the two primary reaction pathways—amide bond formation and nucleophilic aromatic substitution (SNAr)—and present a comparative analysis of analytical techniques to unequivocally confirm the structure of the resulting products. This guide is designed to be a self-validating system, explaining the "why" behind experimental choices to ensure trustworthy and reproducible results.
The Two Faces of this compound Reactivity
The reactivity of this compound is dominated by two key functional groups: the carboxylic acid and the highly fluorinated aromatic ring. Understanding the interplay between these two is crucial for predicting and confirming reaction outcomes.
-
Amide Bond Formation: The carboxylic acid moiety is a prime site for amide bond formation, a cornerstone of medicinal chemistry. This reaction involves the coupling of the carboxylic acid with a primary or secondary amine, typically facilitated by a coupling reagent.
-
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally nucleophilic; however, the presence of strongly electron-withdrawing fluorine atoms makes the benzene ring of this compound electron-deficient and thus susceptible to nucleophilic attack.[3][4] In an SNAr reaction, a nucleophile can displace one of the fluorine atoms, which act as good leaving groups.[3][5] The positions ortho and para to the activating carboxyl group are particularly susceptible to this reaction.[6]
The following diagram illustrates these two competing reaction pathways:
Caption: Competing reaction pathways for this compound.
Experimental Protocols: Synthesis and Workup
The following are detailed, step-by-step methodologies for conducting both amide coupling and SNAr reactions with this compound.
Protocol 1: Amide Bond Formation
This protocol describes a standard procedure for the synthesis of an amide using a carbodiimide coupling agent.
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and a suitable coupling activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Activation: Add a carbodiimide coupling reagent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the substitution of a fluorine atom on the aromatic ring with an amine nucleophile.
-
Reagent Preparation: In a sealed reaction vessel, dissolve this compound (1 equivalent) and the amine nucleophile (2-3 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.
-
Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (3 equivalents), to the mixture. The base acts as a scavenger for the hydrofluoric acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the steric hindrance around the reaction site.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.[7]
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. If the product is not a solid, extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography or recrystallization.
Structural Confirmation: A Comparative Guide to Analytical Techniques
The unequivocal identification of the reaction products requires a multi-faceted analytical approach. The following table compares the utility of key analytical techniques in distinguishing between the starting material, the amide-coupled product, and the SNAr product.
| Analytical Technique | Principle | Utility for Structure Confirmation | Best Suited For |
| ¹⁹F NMR Spectroscopy | Measures the chemical environment of fluorine nuclei.[8] | Highly sensitive to changes in the electronic environment of the fluorine atoms. A change in the number of fluorine signals and their coupling patterns is a definitive indicator of an SNAr reaction.[8][9] | Differentiating between SNAr products and the starting material. |
| ¹H NMR Spectroscopy | Measures the chemical environment of proton nuclei. | Useful for confirming the presence of the newly introduced amine or other nucleophile and changes in the aromatic proton signals. | Confirming the presence of new functional groups and changes in the aromatic substitution pattern. |
| ¹³C NMR Spectroscopy | Measures the chemical environment of carbon nuclei. | Provides information on the carbon skeleton of the molecule. Changes in the chemical shifts of the aromatic carbons can indicate where substitution has occurred. | Detailed structural elucidation of the carbon framework. |
| LC-MS/MS | Separates compounds based on their polarity and then fragments them for mass analysis.[7][10] | Provides the molecular weight of the product and fragmentation patterns that can help identify the structure. | Rapid reaction monitoring and confirmation of molecular weight. |
| GC-MS | Separates volatile compounds and then fragments them for mass analysis. | Requires derivatization of the carboxylic acid to a more volatile ester.[11] Provides high sensitivity and structural information from fragmentation. | Trace analysis and impurity identification.[11] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Useful for identifying the presence of key functional groups, such as the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹). | Quick confirmation of functional group transformations. |
Data Interpretation: What to Expect
¹⁹F NMR Spectroscopy: The Gold Standard for Fluorinated Compounds
¹⁹F NMR is arguably the most powerful tool for confirming the structure of fluorinated compounds due to its 100% natural abundance and high sensitivity.[1][2][9]
-
Starting Material (this compound): Expect three distinct fluorine signals in the ¹⁹F NMR spectrum, each corresponding to one of the fluorine atoms on the aromatic ring. The chemical shifts and coupling constants will be characteristic of their positions relative to the methoxy and carboxylic acid groups.
-
Amide Product: The ¹⁹F NMR spectrum of the amide product should be very similar to the starting material, with only minor shifts in the fluorine signals due to the change in the electronic nature of the C1 substituent from a carboxylic acid to an amide.
-
SNAr Product: A successful SNAr reaction will result in the disappearance of one of the fluorine signals and a change in the multiplicity and coupling constants of the remaining two fluorine signals. This provides unambiguous evidence of substitution on the aromatic ring.
The following workflow diagram illustrates the analytical approach to product characterization:
Caption: A logical workflow for the structural confirmation of reaction products.
Conclusion
The structural confirmation of reaction products of this compound requires a systematic and multi-technique approach. By understanding the potential for both amide bond formation and nucleophilic aromatic substitution, researchers can design experiments that not only yield the desired products but also allow for their unambiguous characterization. The strategic application of ¹⁹F NMR, in conjunction with other spectroscopic and chromatographic methods, provides a robust framework for navigating the analytical challenges posed by these versatile fluorinated building blocks, thereby accelerating the pace of innovation in drug discovery and materials science.
References
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy - Magnetic Resonance. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Pandey, G., & Sharma, P. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Retrieved from [Link]
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Daly, A. M., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. Retrieved from [Link]
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Novikov, R. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 5(1), 1-9. Retrieved from [Link]
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Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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Szopa, C., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1421, 52-60. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-difluoromethoxy-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
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Acar, Ç., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(2), 116. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
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Wikipedia. (2023, November 29). Nucleophilic aromatic substitution. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of 3-methoxy-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 30). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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NIST. (n.d.). 3-Methoxy-2,4,5-trifluorobenzoic acid, 2,4,5-trichlorophenyl ester. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Methoxy-2,4,6-trifluorobenzoic Acid: A Procedural Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical waste, such as 3-Methoxy-2,4,6-trifluorobenzoic acid, is a critical component of ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this halogenated organic acid, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and scientific integrity.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicological data for this compound is not extensively documented, the presence of a fluorinated benzoic acid moiety necessitates a cautious approach. Similar compounds are known to cause skin and eye irritation.[1][2] Therefore, all handling and disposal operations must be conducted under the assumption that this compound is hazardous.
A crucial first step is to always consult the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.[3] The SDS will provide critical data on physical and chemical properties, stability and reactivity, and toxicological information.
Table 1: Key Safety Information for Halogenated Benzoic Acids
| Property | General Hazard Information | Rationale for Caution |
| Physical State | Likely a solid powder at room temperature. | The potential for dust generation necessitates respiratory protection to prevent inhalation.[4] |
| GHS Hazard Statements (for related compounds) | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2] | Direct contact with skin or eyes can cause chemical burns. Inhalation of dust can lead to respiratory tract irritation. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[4] | Mixing with incompatible materials can lead to vigorous and potentially hazardous reactions. |
| Decomposition Products | Combustion may produce carbon oxides and gaseous hydrogen fluoride (HF).[4][5] | Hydrogen fluoride is a highly corrosive and toxic gas, posing a severe inhalation hazard. |
Step-by-Step Disposal Protocol: A Self-Validating System
The recommended and primary method for the disposal of this compound is through a licensed and certified professional waste disposal service.[6] Direct disposal into drains or regular trash is strictly prohibited.
Phase 1: Preparation and Personal Protective Equipment (PPE)
Your safety is the first priority. The causality behind PPE selection is directly linked to the known hazards of similar chemical structures.
-
Engineering Controls : All handling of this compound for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[6]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[7]
-
Body Protection : A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron is advised.[4]
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is essential.
-
Phase 2: Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. As a fluorinated organic compound, this compound falls into the category of halogenated organic waste.[8]
-
Waste Stream Identification : This compound must be disposed of in a designated "halogenated organic waste" stream.[8] Never mix it with non-halogenated organic waste, inorganic acids, bases, or oxidizers.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Container Selection : Collect the waste in a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][11] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
Disposal Decision Workflow
Caption: A workflow diagram illustrating the key decision points and procedural steps for the safe disposal of this compound.
Phase 3: Storage and Final Disposal
-
Interim Storage : Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from general laboratory traffic and clearly marked.[6] Ensure that incompatible waste types are physically segregated, for instance, by using secondary containment bins.[9]
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[6] Provide them with an accurate inventory of the waste.
-
Documentation : Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of regulatory compliance.
Emergency Procedures: Spill Response
In the event of a spill, prompt and correct action is vital to mitigate potential hazards.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[11]
-
Assess the Spill : If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
Cleanup (for trained personnel with small spills) :
-
Ensure you are wearing the appropriate PPE as described in Phase 1.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[10] Do not use combustible materials like sawdust.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid generating dust.[12]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
-
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your institution. The principles of proper chemical handling and disposal are not merely regulatory hurdles; they are an integral part of sound scientific practice.
References
-
Unknown. Hazardous Waste Segregation. Retrieved from [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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EPA. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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Nipissing University. Hazardous Materials Disposal Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Methoxy-2,4,6-trifluorobenzoic Acid: A Proactive Approach to Laboratory Safety
As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities demands the highest standards of safety and precision. 3-Methoxy-2,4,6-trifluorobenzoic acid, a fluorinated aromatic carboxylic acid, presents a unique set of handling challenges due to its chemical properties. This guide provides a comprehensive, experience-driven framework for its safe handling, focusing on the rationale behind each procedural step to build a culture of intrinsic safety within your laboratory.
The core principle of our approach is that Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a potential hazard. Its effectiveness is entirely dependent on proper selection, use, and an understanding of its limitations, all of which must be preceded by robust engineering controls.
Hazard Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its primary hazards from its Safety Data Sheet (SDS) and data on structurally similar fluorinated benzoic acids.[1][2]
The primary concerns associated with this class of compounds are:
-
Skin Irritation/Corrosion: Aromatic carboxylic acids can be irritating or corrosive to the skin upon contact.[3][4][5]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[5][6][7]
-
Respiratory Tract Irritation: As a solid powder, the compound poses an inhalation risk, which may lead to respiratory irritation.[4][7]
-
Unknown Systemic Effects: The presence of multiple fluorine atoms can alter a molecule's metabolic stability and lipophilicity, potentially enhancing its ability to be absorbed through the skin and exert systemic effects.[8]
This assessment dictates a cautious approach, mandating the use of specific engineering controls and a multi-layered PPE strategy.
The Hierarchy of Controls: Engineering Controls First
PPE should never be the first or only line of defense.[9] The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls, and for a compound like this compound, engineering controls are non-negotiable.
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[10] This is critical for two primary reasons:
-
Containment of Aerosols: It prevents the inhalation of fine powder during handling.
-
Vapor Control: Although the compound is a solid, it may have some vapor pressure, and any solutions prepared with it will. The fume hood effectively captures these vapors.
Verification of the fume hood's proper function (checking the airflow monitor and ensuring the sash is at the appropriate height) is the first step in any handling procedure.
Personal Protective Equipment (PPE): Your Final Barrier
Once engineering controls are in place, the correct selection and use of PPE are paramount.[11] The following table summarizes the minimum required PPE for handling this compound.
| Hazard | Potential Exposure Route | Primary Protective Measure (Engineering Control) | Secondary Protective Measure (PPE) |
| Respiratory Irritation | Inhalation of powder | Chemical Fume Hood | Respiratory Protection: N95 respirator (or higher) if weighing outside of a containment device (not recommended). |
| Serious Eye Damage | Splash, airborne powder | Chemical Fume Hood, Sash | Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles. A face shield over goggles for larger quantities (>1g) or splash-risk operations. |
| Skin Irritation / Absorption | Direct contact, spills | Chemical Fume Hood | Hand Protection: Nitrile or butyl rubber gloves. Double-gloving is recommended. Check manufacturer's chemical resistance charts.[12][13] |
| Body Contamination | Spills, splashes | Chemical Fume Hood | Body Protection: Fully buttoned, long-sleeved lab coat. A chemical-resistant apron is required when handling larger volumes of solutions.[10] |
Procedural Guide: A Step-by-Step Operational Plan
This section provides a detailed workflow for a common laboratory task: weighing the solid compound and preparing a stock solution.
Objective: To safely weigh 500 mg of this compound and prepare a 10 mg/mL solution in DMSO.
Step 1: Pre-Operation Safety Check
-
Verify Fume Hood Certification: Ensure the fume hood has been certified within the last year.
-
Confirm Airflow: Check that the airflow monitor indicates normal operation.
-
Gather Materials: Place all necessary items (spatula, weigh paper, vial, solvent, pipettes, waste container) inside the fume hood to minimize reaching in and out.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Step 2: Donning PPE
-
Lab Coat: Put on a clean, fully buttoned lab coat.
-
Eye Protection: Don chemical splash goggles.
-
Gloves: Put on the first pair of nitrile gloves. Don a second, outer pair. This makes it easy to remove a contaminated outer glove without exposing your skin.
Step 3: Weighing and Transfer (Inside Fume Hood)
-
Work Zone: Perform all manipulations at least 6 inches inside the fume hood sash.
-
Weighing: Carefully weigh 500 mg of the compound onto weigh paper. Use gentle movements to avoid creating airborne dust.
-
Transfer: Gently tap the weigh paper to transfer the powder into the labeled vial.
-
Solvent Addition: Slowly add the calculated volume of DMSO to the vial.
-
Dissolution: Cap the vial and mix gently until the solid is fully dissolved.
Step 4: Doffing PPE and Cleanup
-
Waste Disposal: Seal the weigh paper and any contaminated wipes in a waste bag inside the fume hood.
-
Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out. Dispose of them in the designated solid waste container.
-
Exit Hood: Step away from the fume hood.
-
Final PPE Removal: Remove the lab coat, then the goggles, and finally the inner pair of gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
This sequence is critical to prevent cross-contamination of your skin, equipment, and common laboratory surfaces.
Disposal Plan: Managing Halogenated Waste
This compound is a halogenated organic compound.[14] As such, its waste must be segregated from non-halogenated waste streams. Improper disposal can lead to regulatory fines and environmental harm.
-
Solid Waste: All contaminated consumables (gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions or rinseates must be collected in a dedicated, sealed container labeled "Halogenated Organic Liquid Waste."[15][16]
-
Never dispose of this compound or its solutions down the drain.[15]
Consult your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.
Visualizing the PPE Decision Workflow
The selection of PPE is not static; it must adapt to the specific conditions of the experiment. The following diagram outlines the decision-making process.
Caption: PPE selection workflow based on experimental scale and risk.
By internalizing this guide, you are not just following a protocol; you are adopting a safety-first mindset that is the hallmark of a responsible and effective scientist. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity and reproducibility of your valuable research.
References
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link][17][18][19][20]
-
OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link][21]
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IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link][10]
-
A-Lined Handling Systems, Inc. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link][11]
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ASPR. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. Retrieved from [Link]
-
U.S. EPA. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link][22]
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University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link][14]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][15]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link][9]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link][23]
-
Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities. Retrieved from [Link][13]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link][8]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
